Coltramyl
描述
Structure
3D Structure
属性
分子式 |
C27H33NO10S |
|---|---|
分子量 |
563.6 g/mol |
IUPAC 名称 |
N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1 |
InChI 键 |
LEQAKWQJCITZNK-MSQQGMGVSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
手性 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Thiocolchicoside: A Comprehensive Molecular Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Thiocolchicoside (B1682803) is a semi-synthetic derivative of the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba.[1] It is clinically utilized as a muscle relaxant with pronounced anti-inflammatory and analgesic properties.[2][3] This technical guide delineates the core molecular mechanisms underpinning the therapeutic effects of thiocolchicoside, with a focus on its interactions with inhibitory neurotransmitter receptors and its modulation of inflammatory signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors
The primary muscle relaxant effects of thiocolchicoside are attributed to its action on the central nervous system, specifically its competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors and, to a lesser extent, strychnine-sensitive glycine (B1666218) receptors.[4][5] Contrary to some initial hypotheses of agonistic action, robust evidence points towards an inhibitory role at these ligand-gated ion channels.[4] This antagonism leads to a reduction in the inhibitory tone of motor neurons, paradoxically resulting in muscle relaxation for conditions of spasticity. However, this mechanism also underlies its proconvulsant activity, necessitating caution in patients with a predisposition to seizures.[2][6]
Interaction with GABA-A Receptors
Thiocolchicoside acts as a potent and competitive antagonist at GABA-A receptors.[7][8] It inhibits GABA-evoked chloride currents, thereby reducing the hyperpolarizing effect of GABA on neuronal membranes.[9] This action is not dependent on the specific subunit composition of the GABA-A receptor, with similar potencies observed across different receptor subtypes.[9]
Interaction with Glycine Receptors
Thiocolchicoside also demonstrates an antagonistic effect on strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[5] However, its potency at glycine receptors is significantly lower than at GABA-A receptors.[9]
Quantitative Data: Receptor Inhibition
The inhibitory potency of thiocolchicoside at its primary molecular targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50).
| Target Receptor | Subtype(s) | IC50 (µM) | Experimental System | Reference(s) |
| GABA-A Receptor | α1β1γ2L, α1β2γ2L, α2β2γ2L | 0.13 - 0.2 | Recombinant human receptors expressed in Xenopus oocytes | [9] |
| Native receptors in rat cerebellar slices | ~0.15 (phasic currents), ~0.9 (tonic currents) | Electrophysiology on Purkinje cells and granule neurons | ||
| Glycine Receptor | α1 | 47 | Recombinant human receptors expressed in Xenopus oocytes | [5] |
Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Pathway
Beyond its effects on neurotransmitter receptors, thiocolchicoside exerts significant anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][10] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10]
Thiocolchicoside has been shown to inhibit NF-κB activation induced by various inflammatory stimuli.[10] This inhibition is not cell-type specific.[10] The molecular mechanism involves the suppression of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][11] By preventing IκBα degradation, thiocolchicoside sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcriptional activity.[4][10] Furthermore, thiocolchicoside has been observed to suppress the phosphorylation of the p65 subunit of NF-κB.[10]
This inhibitory action on the NF-κB pathway also extends to the suppression of osteoclastogenesis induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), suggesting a potential therapeutic role in bone loss associated with inflammation.[6][11]
Signaling Pathway Diagrams
GABA-A Receptor Antagonism
References
- 1. worldmedicine.uz [worldmedicine.uz]
- 2. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action at the GABA-A Receptor
An in-depth analysis of the pharmacological effects of Coltramyl (Thiocolchicoside) reveals its primary interaction with the central nervous system through the modulation of GABA-A receptors. This compound, a muscle relaxant with anti-inflammatory and analgesic properties, functions as a competitive antagonist at these receptors.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies related to this compound's effect on GABA-A receptors, tailored for researchers, scientists, and drug development professionals.
Thiocolchicoside (B1682803), the active ingredient in this compound, exerts its effects by competitively inhibiting the function of GABA-A receptors.[1][2][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand γ-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron.[7] This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.[7]
By acting as a competitive antagonist, Thiocolchicoside binds to the GABA-A receptor, likely at or near the GABA binding site, thereby preventing GABA from activating the channel.[1][8] This inhibition of the chloride current reduces the overall inhibitory tone in the central nervous system, which can lead to increased neuronal excitability. This mechanism is consistent with the convulsant and proconvulsant activities of Thiocolchicoside observed in both animal models and clinical settings.[1][2][4] While the muscle relaxant properties were initially thought to stem from an agonistic action, current evidence points towards its antagonist role at GABA-A receptors and potential agonistic activity at spinal strychnine-sensitive glycine (B1666218) receptors.[1][2][9]
Quantitative Data Summary
The inhibitory potency of Thiocolchicoside on GABA-A receptors has been quantified in several studies. The following table summarizes the key quantitative findings:
| Receptor Type/Preparation | Subunit Composition | Experimental Model | Measured Effect | Potency (IC₅₀) | Reference |
| Native GABA-A Receptors (Phasic Currents) | Not specified | Purkinje cells in rat cerebellar slices | Inhibition of eIPSCs | ~0.15 µM | [1][2][4] |
| Native GABA-A Receptors (Tonic Currents) | α6, β2/3, δ | Granule neurons in rat cerebellar slices | Inhibition of tonic current | ~0.9 µM | [1][2][4] |
| Recombinant Human GABA-A Receptors | α1β1γ2L | Xenopus laevis oocytes | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | [8] |
| Recombinant Human GABA-A Receptors | α1β2γ2L | Xenopus laevis oocytes | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | [8] |
| Recombinant Human GABA-A Receptors | α2β2γ2L | Xenopus laevis oocytes | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that have elucidated the effects of Thiocolchicoside on GABA-A receptors.
Electrophysiological Recordings in Rat Cerebellar Slices
This protocol was utilized to study the effect of Thiocolchicoside on native GABA-A receptors in a brain tissue preparation.
-
Slice Preparation: Parasagittal slices (200 µm thick) of the cerebellar vermis were obtained from adult male Wistar rats. Slices were prepared in an ice-cold cutting solution and allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour at room temperature.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on Purkinje cells and granule neurons. For recording evoked inhibitory postsynaptic currents (eIPSCs) in Purkinje cells, a stimulating electrode was placed in the molecular layer. For recording tonic currents in granule cells, a high concentration of GABA was included in the bath solution.
-
Drug Application: Thiocolchicoside was bath-applied at various concentrations to determine its effect on the amplitude of eIPSCs and the magnitude of the tonic current. The GABA-A receptor antagonist bicuculline (B1666979) was used as a control to confirm that the recorded currents were mediated by GABA-A receptors.[1]
-
Data Analysis: The concentration-response curve for Thiocolchicoside's inhibitory effect was plotted to calculate the median inhibitory concentration (IC₅₀).
Two-Electrode Voltage-Clamp Recordings in Xenopus laevis Oocytes
This method was employed to investigate the interaction of Thiocolchicoside with specific recombinant human GABA-A receptor subtypes.
-
Receptor Expression: Oocytes from Xenopus laevis were injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor. The oocytes were then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recordings: A two-electrode voltage-clamp technique was used to measure the chloride currents evoked by the application of GABA. Oocytes were clamped at a holding potential of -70 mV.
-
Drug Application: GABA was applied alone and in the presence of varying concentrations of Thiocolchicoside to assess the latter's inhibitory effect.
-
Data Analysis: The inhibition of GABA-evoked currents by Thiocolchicoside was quantified, and IC₅₀ values were determined for each receptor subunit combination.[8]
Visualizations
Signaling Pathway of GABA-A Receptor and Thiocolchicoside
Caption: Competitive antagonism of the GABA-A receptor by Thiocolchicoside.
Experimental Workflow for Oocyte Expression System
Caption: Workflow for studying recombinant GABA-A receptors in Xenopus oocytes.
References
- 1. worldmedicine.uz [worldmedicine.uz]
- 2. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiocolchicoside : substance active à effet thérapeutique - VIDAL [vidal.fr]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] It is a derivative of colchicoside, a natural compound found in the seeds of Gloriosa superba and Colchicum autumnale.[1] For over three decades, it has been utilized in the treatment of painful muscle contractions associated with acute and chronic rheumatological and traumatic conditions.[2][3] Despite its long-standing clinical use, a comprehensive understanding of its pharmacokinetic profile and metabolic fate has only been elucidated more recently. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of thiocolchicoside, presenting quantitative data, experimental methodologies, and visual representations of its metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside is unique and highly dependent on the route of administration. A key finding is that after oral administration, the parent compound, thiocolchicoside, is not detected in systemic circulation.[3][4][5] Instead, its pharmacological activity is attributed to its metabolites.[4][5]
Absorption
Oral Administration: Following oral administration, thiocolchicoside is not absorbed intact. It undergoes extensive pre-systemic metabolism, primarily in the intestine.[5][6][7] The oral bioavailability of thiocolchicoside, when considering its active metabolite, is approximately 25%.[4][6] The drug is rapidly absorbed from the gastrointestinal tract, with peak plasma levels of its metabolites observed within one hour.[5][8]
Intramuscular Administration: In contrast to the oral route, intramuscular (IM) injection results in the systemic exposure of both thiocolchicoside and its metabolites.[4] Thiocolchicoside is rapidly absorbed, with the maximum plasma concentration (Cmax) reached within 30 minutes.[5][6][9]
Distribution
The apparent volume of distribution (Vd) of thiocolchicoside following an 8 mg intramuscular dose is estimated to be approximately 42.7 liters, suggesting significant distribution into tissues.[6][7][10] Studies on protein binding indicate that thiocolchicoside binds to human serum proteins, with a binding affinity of approximately 12.8% to albumin.[6][10]
Metabolism
The metabolism of thiocolchicoside is a critical aspect of its pharmacology, especially following oral administration. The primary metabolic pathway involves intestinal metabolism before the drug reaches systemic circulation.[5][7]
After oral administration, thiocolchicoside is first metabolized to its aglycone, 3-demethylthiocolchicine, also known as M2 or SL59.0955.[4][5][7] This conversion is believed to be carried out by intestinal enzymes.[3] The aglycone metabolite (M2) is considered inactive.[4]
M2 is then absorbed and undergoes further metabolism, primarily through two pathways:
-
Glucuronidation: M2 is conjugated to form the 3-O-glucuronidated aglycone, also known as M1 or SL18.0740.[3][4] This is the major circulating and pharmacologically active metabolite.[2][4] The muscle relaxant activity of M1 is equipotent to that of the parent thiocolchicoside.[4][5]
-
Demethylation: M2 can also be demethylated to form didemethyl-thiocolchicine.[5][7]
Following intramuscular administration, both thiocolchicoside and its active metabolite M1 are present in the plasma.[4]
Excretion
After a single oral dose of radio-labeled thiocolchicoside, approximately 79% of the total radioactivity is excreted in the feces, with about 20% found in the urine.[5][7] Unchanged thiocolchicoside is not excreted in either urine or feces.[5][7] The metabolites M1 and M2 are found in both urine and feces, while didemethyl-thiocolchicine is only recovered in the feces.[5][6][7]
Following intravenous infusion, elimination is primarily extrarenal, accounting for 75% of the total body clearance.[11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of thiocolchicoside and its main metabolites after oral and intramuscular administration in healthy volunteers.
Table 1: Pharmacokinetic Parameters after a Single 8 mg Oral Dose
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Thiocolchicoside | Not Detected | - | - | - |
| M1 (SL18.0740) | ~60 | 1.0 | ~130 | 3.2 - 7.0 |
| M2 (SL59.0955) | ~13 | 1.0 | 15.5 - 39.7 | ~0.8 |
Data sourced from references[4],[5], and[7].
Table 2: Pharmacokinetic Parameters after a Single Intramuscular Dose
| Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 4 mg | Thiocolchicoside | 113 | 0.5 | 283 | 1.5 |
| M1 (SL18.0740) | 11.7 | 5.0 | 83 | 8.6 | |
| 8 mg | Thiocolchicoside | 175 | 0.5 | 417 | 1.5 |
| M1 (SL18.0740) | - | - | - | 8.6 |
Data sourced from references[4],[6],[5], and[9]. Note: The half-life of thiocolchicoside after IM administration is reported as 1.5h[4][7], while earlier studies with intravenous infusion reported a range of 2.4 to 2.7h[11]. The half-life of M1 after IM administration is 8.6h[4].
Experimental Protocols
The characterization of thiocolchicoside's pharmacokinetics and metabolism has been achieved through various analytical methods. Below are outlines of typical experimental protocols employed in these studies.
Human Pharmacokinetic Studies
-
Study Design: Typically, studies are conducted in healthy male volunteers.[4][8] Designs often include randomized, crossover studies to compare different formulations or routes of administration.[4][8]
-
Dosing: Single oral doses of 8 mg or intramuscular doses of 4 mg or 8 mg are commonly used.[4][5][6][8]
-
Sample Collection: Blood samples are collected at predefined time points post-dosing. Plasma is separated and stored frozen until analysis. Urine and feces may also be collected for excretion balance studies, often using ¹⁴C-labelled thiocolchicoside.[3][4]
-
Analytical Methods:
-
LC-UV: A common method for the simultaneous quantification of thiocolchicoside and its metabolite M1 in plasma involves liquid chromatography with ultraviolet detection.[4]
-
GC-MS: Capillary gas chromatography-mass spectrometry has been used to assay plasma samples after enzymatic hydrolysis of thiocolchicoside to its aglycone.[8]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a widely used, highly sensitive, and specific method for the determination of thiocolchicoside and its metabolites in biological fluids, particularly for bioavailability and bioequivalence studies.[1][12]
-
Radioimmunoassay (RIA): A specific radioimmunoassay has also been developed for the quantification of thiocolchicoside in plasma and urine.[11]
-
In Vitro Metabolism Studies
Visualizations
Metabolic Pathway of Thiocolchicoside
The following diagram illustrates the metabolic transformation of thiocolchicoside after oral administration.
Caption: Proposed metabolic pathway of thiocolchicoside after oral administration.
Experimental Workflow for a Human Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study investigating the pharmacokinetics of thiocolchicoside.
Caption: General workflow for a thiocolchicoside pharmacokinetic study.
Conclusion
The pharmacokinetics of thiocolchicoside are characterized by extensive first-pass metabolism in the intestine following oral administration, leading to the absence of the parent drug in systemic circulation. The pharmacological effects are mediated by its active metabolite, 3-O-glucuronidated aglycone (M1). In contrast, intramuscular administration results in systemic exposure to both thiocolchicoside and its metabolites. A thorough understanding of these distinct pharmacokinetic profiles is essential for the optimal clinical application of thiocolchicoside and for guiding future drug development efforts. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and clinicians working with this important muscle relaxant.
References
- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Comparative pharmacokinetics and bioavailability of two oral formulations of thiocolchicoside, a GABA-mimetic muscle relaxant drug, in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtonline.com [ijtonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Thiocolchicoside as a Competitive GABA-A Receptor Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties. Contrary to early suggestions of a GABA-mimetic action, a substantial body of evidence now firmly establishes thiocolchicoside as a potent and competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize the interaction of thiocolchicoside with the GABA-A receptor. Detailed protocols for key experimental techniques are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of GABAergic neurotransmission.
Introduction: The GABAergic System and the Role of Thiocolchicoside
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The GABA-A receptor, a ligand-gated ion channel, is a key component of this system. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[2]
Thiocolchicoside's therapeutic effects as a muscle relaxant are attributed to its modulation of this system. However, its proconvulsant activity observed under certain conditions pointed towards an antagonistic rather than agonistic mechanism of action.[3] It is now understood that thiocolchicoside acts as a competitive antagonist at the GABA-A receptor, binding to the GABA binding site and preventing the endogenous ligand from exerting its inhibitory effect.[4][5] This guide delves into the technical details of this interaction.
Molecular Mechanism of Action: Competitive Antagonism at the GABA-A Receptor
Thiocolchicoside's primary mechanism of action is its competitive antagonism of GABA-A receptors.[3] This means that thiocolchicoside binds to the same site on the receptor as GABA, but its binding does not induce the conformational change required for channel opening. By occupying the binding site, it prevents GABA from binding and activating the receptor, thereby reducing the overall inhibitory tone in the CNS. Evidence suggests that thiocolchicoside may preferentially interact with cortical subtypes of the GABA-A receptor.[6]
The functional consequence of this competitive antagonism is a reduction in the frequency and amplitude of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).[7] This disinhibition can lead to the observed muscle relaxant effects at therapeutic doses and proconvulsant effects at higher concentrations or in susceptible individuals.
Quantitative Pharmacology of Thiocolchicoside
The interaction of thiocolchicoside with the GABA-A receptor has been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays. The data consistently demonstrate its potent inhibitory activity.
Data Presentation
| Parameter | Value | Receptor/Preparation | Method | Reference |
| IC₅₀ | 145 nM | GABA-A Receptor | Not Specified | |
| IC₅₀ | ~0.15 µM | Phasic GABA-A currents in Purkinje cells | Electrophysiology | [4] |
| IC₅₀ | ~0.9 µM | Tonic GABA-A currents in granule neurons | Electrophysiology | [4] |
| IC₅₀ | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) | Electrophysiology | [5] |
| K_D | 176 nM | Cortical membranes | [³H]Thiocolchicoside Binding Assay | [8] |
| B_max | 4.20 pmol/mg protein | Cortical membranes | [³H]Thiocolchicoside Binding Assay | [8] |
| K_D | 254 +/- 47 nM | Spinal cord-brainstem membranes | [³H]Thiocolchicoside Binding Assay | [8] |
| B_max | 2.39 +/- 0.36 pmol/mg protein | Spinal cord-brainstem membranes | [³H]Thiocolchicoside Binding Assay | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize thiocolchicoside's interaction with the GABA-A receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of thiocolchicoside for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of thiocolchicoside for the GABA-A receptor.
Materials:
-
Radioligand: [³H]Muscimol or [³H]GABA (a high-affinity GABA-A receptor agonist).
-
Unlabeled Ligand: Thiocolchicoside.
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).
-
Tissue Preparation: Synaptic membranes from rat cerebral cortex or spinal cord.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in 20 volumes of homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in binding buffer and centrifuging three times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Assay Setup:
-
Prepare a series of dilutions of thiocolchicoside in binding buffer.
-
In test tubes, combine:
-
100 µL of membrane preparation.
-
50 µL of binding buffer (for total binding), non-specific binding control, or thiocolchicoside dilution.
-
50 µL of radioligand at a concentration near its K_D (e.g., 5 nM [³H]Muscimol).
-
-
Incubate the tubes at 4°C for 45 minutes.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effect of thiocolchicoside on GABA-A receptor-mediated currents in individual neurons.
Objective: To characterize the inhibitory effect of thiocolchicoside on GABA-evoked currents.
Materials:
-
Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
Agonist: GABA.
-
Antagonist: Thiocolchicoside.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Preparation:
-
Prepare brain slices or cultured neurons for recording.
-
Place the preparation in the recording chamber and perfuse with external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Pull a glass pipette and fill it with the internal solution.
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron's membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline recording.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) via a perfusion system.
-
After a stable GABA-evoked current is recorded, co-apply thiocolchicoside at various concentrations with the GABA solution.
-
Record the inhibition of the GABA-evoked current by thiocolchicoside.
-
Wash out thiocolchicoside to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of thiocolchicoside.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the thiocolchicoside concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GABAergic signaling pathway and the antagonistic action of thiocolchicoside.
Caption: Competitive antagonism of thiocolchicoside at the GABA-A receptor binding site.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The evidence strongly supports the classification of thiocolchicoside as a competitive antagonist of the GABA-A receptor. Its ability to potently inhibit GABA-A receptor function underlies both its therapeutic muscle relaxant effects and its potential proconvulsant side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced interactions of thiocolchicoside and other modulators of the GABAergic system. Future research, including molecular docking studies, will further elucidate the precise binding mode of thiocolchicoside and aid in the design of novel therapeutics with improved selectivity and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Thiocolchicoside: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicoside (B1682803) is a semi-synthetic derivative of colchicoside, a naturally occurring glucoside found in the seeds of the Gloriosa superba flower.[1][2] It is widely used clinically as a muscle relaxant with anti-inflammatory and analgesic properties.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental protocols related to thiocolchicoside.
Molecular Structure and Physicochemical Properties
Thiocolchicoside is a glycoside with a complex chemical structure.[1] Its systematic IUPAC name is N-[(7S)-1,2-dimethoxy-10-(methylthio)-9-oxo-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide.[1]
Table 1: Physicochemical Properties of Thiocolchicoside
| Property | Value | Reference(s) |
| Molecular Formula | C27H33NO10S | [1][5] |
| Molecular Weight | 563.6 g/mol | [1] |
| CAS Number | 602-41-5 | [1] |
| Appearance | Pale yellow, mild odor | [6] |
| Melting Point | 163-169.33 °C | [6] |
| Solubility in Water | 12.65 mg/mL | [6] |
| Partition Coefficient (LogP) | 0.378 | [6] |
| Bioavailability (Oral) | ~25% | [1][7] |
| Elimination Half-life | 5-6 hours | [3] |
Mechanism of Action and Signaling Pathways
Thiocolchicoside's primary therapeutic effects as a muscle relaxant are attributed to its interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS).[8] It also exhibits anti-inflammatory and potential anticancer activities through the modulation of the NF-κB signaling pathway.[9][10]
GABAergic and Glycinergic Pathways
Thiocolchicoside acts as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][7][11] GABA is the main inhibitory neurotransmitter in the human cortex, and its binding to GABA-A receptors leads to neuronal hyperpolarization and reduced excitability.[1][8] By antagonizing this receptor, thiocolchicoside modulates the inhibitory pathways, resulting in muscle relaxation.[1] It also demonstrates an affinity for strychnine-sensitive glycine (B1666218) receptors, which are another class of inhibitory receptors in the CNS, particularly in the spinal cord and brainstem.[8][12] This dual antagonism contributes to its muscle relaxant effects.[8]
Caption: GABAergic signaling pathway and the antagonistic action of thiocolchicoside.
NF-κB Signaling Pathway
Beyond its effects on neurotransmitter receptors, thiocolchicoside has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor involved in inflammation and tumorigenesis.[9] Thiocolchicoside inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[9][10] This leads to the suppression of various NF-κB-regulated gene products linked to inflammation and cancer.[9] This mechanism is also believed to be responsible for its ability to suppress osteoclastogenesis (the formation of bone-resorbing cells), suggesting a potential therapeutic role in bone loss associated with cancer.[13]
Caption: NF-κB signaling pathway and the inhibitory action of thiocolchicoside.
Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside varies depending on the route of administration.[1] After oral administration, thiocolchicoside is not detected in plasma; instead, it is metabolized into two main metabolites: the pharmacologically active metabolite SL18.0740 and the inactive metabolite SL59.0955.[1][14]
Table 2: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites
| Parameter | Oral Administration (8 mg) | Intramuscular Administration (4 mg) | Intramuscular Administration (8 mg) | Reference(s) |
| Drug/Metabolite | SL18.0740 | Thiocolchicoside | Thiocolchicoside | [1][14] |
| Cmax | ~60 ng/mL | 113 ng/mL | 175 ng/mL | [1][14] |
| Tmax | 1 hour | 30 minutes | 30 minutes | [1][14] |
| AUC | ~130 ng.h/mL | 283 ng.h/mL | 417 ng.h/mL | [1][14] |
| Apparent t1/2 | 3.2-7 hours | 1.5 hours | - | [14] |
| Volume of Distribution (Vd) | - | - | ~42.7 L | [1] |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a general method to determine the binding affinity of thiocolchicoside to GABA-A receptors using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of thiocolchicoside for the GABA-A receptor.
Materials:
-
Rat cortical or spinal cord synaptic membranes
-
[3H]GABA or another suitable radioligand
-
Thiocolchicoside
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex or spinal cord through differential centrifugation.
-
Binding Assay:
-
In test tubes, combine the synaptic membrane preparation, varying concentrations of unlabeled thiocolchicoside, and a fixed concentration of the radioligand (e.g., [3H]GABA).
-
For total binding, omit the unlabeled thiocolchicoside.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration.
-
Determine the IC50 value (the concentration of thiocolchicoside that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Generalized workflow for a radioligand binding assay.
Conclusion
Thiocolchicoside is a well-characterized muscle relaxant with a multi-faceted mechanism of action. Its primary effects are mediated through the antagonism of GABA-A and glycine receptors, while its anti-inflammatory properties are linked to the inhibition of the NF-κB signaling pathway. The pharmacokinetic profile highlights significant metabolism following oral administration. The provided experimental protocol offers a framework for further investigation into its receptor binding properties. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 4. vinmec.com [vinmec.com]
- 5. GSRS [precision.fda.gov]
- 6. Preformulation characterization of Thiocolchicoside [journalijsra.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 9. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 12. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the Interaction of Thiocolchicoside with Glycine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties. Its mechanism of action is primarily attributed to its effects on inhibitory neurotransmitter receptors in the central nervous system. While it is a potent competitive antagonist of GABA-A receptors, thiocolchicoside also exhibits a significant, albeit lower, affinity for strychnine-sensitive glycine (B1666218) receptors (GlyRs). This technical guide provides a comprehensive overview of the molecular interaction between thiocolchicoside and glycine receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The available data predominantly characterizes thiocolchicoside as a competitive antagonist at glycine receptors, a factor that contributes to its overall pharmacological profile.
Molecular Interaction and Mechanism of Action
Thiocolchicoside's interaction with the glycine receptor is characterized by competitive antagonism. It binds to the receptor, likely at or near the glycine binding site, thereby preventing the endogenous agonist, glycine, from binding and activating the receptor's intrinsic chloride channel. This inhibition of glycinergic neurotransmission contributes to its pharmacological effects.
Signaling Pathway of Glycine Receptor Antagonism by Thiocolchicoside
The binding of glycine to its receptor normally triggers a conformational change that opens the integrated chloride (Cl⁻) ion channel, leading to an influx of Cl⁻ and hyperpolarization of the postsynaptic membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus mediating inhibitory neurotransmission. Thiocolchicoside, by competitively blocking the glycine binding site, prevents this channel opening and subsequent chloride influx, thereby reducing inhibitory signaling.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of thiocolchicoside with glycine receptors and, for comparison, GABA-A receptors.
Table 1: Binding Affinity of Thiocolchicoside
| Receptor/Tissue | Radioligand | Parameter | Value | Reference |
| Rat Spinal Cord-Brainstem Membranes | [³H]Thiocolchicoside | Kd | 254 ± 47 nM | [1] |
| Rat Spinal Cord-Brainstem Membranes | [³H]Thiocolchicoside | Bmax | 2.39 ± 0.36 pmol/mg protein | [1] |
| Rat Cortical Membranes | [³H]Thiocolchicoside | Kd | 176 nM | [1] |
| Rat Cortical Membranes | [³H]Thiocolchicoside | Bmax | 4.20 pmol/mg protein | [1] |
Table 2: Functional Activity of Thiocolchicoside
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Human Glycine Receptor (α1 subunit) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 47 µM | [2] |
| Human GABA-A Receptor (α1β1γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 0.2 µM | [2] |
| Human GABA-A Receptor (α1β2γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 0.13 µM | [2] |
| Human GABA-A Receptor (α2β2γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 0.15 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of thiocolchicoside with glycine receptors.
Radioligand Binding Assay: Competitive Inhibition
This protocol outlines a competitive binding assay to determine the affinity of thiocolchicoside for the glycine receptor using [³H]strychnine as the radioligand.
Objective: To determine the inhibitory constant (Ki) of thiocolchicoside at the strychnine-sensitive glycine receptor.
Materials:
-
Membrane Preparation: Synaptic membranes from rat spinal cord or brainstem.
-
Radioligand: [³H]strychnine.
-
Non-specific Binding Control: Unlabeled strychnine (B123637) or glycine at a high concentration (e.g., 1 mM).
-
Test Compound: Thiocolchicoside at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of thiocolchicoside concentrations.
-
Total Binding: Membrane preparation + [³H]strychnine + assay buffer.
-
Non-specific Binding: Membrane preparation + [³H]strychnine + excess unlabeled strychnine.
-
Competitive Binding: Membrane preparation + [³H]strychnine + varying concentrations of thiocolchicoside.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of glycine-activated currents from cells expressing glycine receptors to assess the functional effects of thiocolchicoside.
Objective: To determine the IC₅₀ of thiocolchicoside for the inhibition of glycine-activated currents.
Materials:
-
Cell Line: HEK293 cells or Xenopus oocytes transiently or stably expressing the desired glycine receptor subunit(s) (e.g., α1).
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
Agonist: Glycine.
-
Antagonist: Thiocolchicoside.
-
Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate Glass Pipettes.
Procedure:
-
Cell Preparation: Culture cells on coverslips. For recordings, place a coverslip in the recording chamber and perfuse with external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glycine at its EC₅₀ concentration to elicit a stable baseline current.
-
Co-apply glycine with increasing concentrations of thiocolchicoside.
-
Ensure a washout period between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-activated current in the absence and presence of each concentration of thiocolchicoside.
-
Calculate the percentage of inhibition for each thiocolchicoside concentration.
-
Plot the percentage of inhibition against the logarithm of the thiocolchicoside concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Experimental Workflow for Characterizing a Novel Glycine Receptor Antagonist
The following diagram illustrates a typical workflow for the in vitro characterization of a compound, such as thiocolchicoside, at glycine receptors.
Logical Relationship: Competitive Antagonism at the Glycine Receptor
This diagram illustrates the logical relationship between thiocolchicoside, glycine, and the glycine receptor, demonstrating the principle of competitive antagonism.
Conclusion
Thiocolchicoside functions as a competitive antagonist at strychnine-sensitive glycine receptors, with a notable preference for GABA-A receptors where it exhibits significantly higher potency. The available quantitative data, primarily from studies on the homomeric α1 glycine receptor subtype, indicates an IC₅₀ in the micromolar range. Its antagonistic action at both GABA-A and glycine receptors likely contributes synergistically to its muscle relaxant effects. Further research is warranted to elucidate the activity of thiocolchicoside on other glycine receptor subtypes to build a more complete understanding of its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations into the nuanced interactions of novel compounds with glycine receptors.
References
An In-depth Pharmacological Profile of Coltramyl (Thiocolchicoside)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coltramyl, with the active ingredient thiocolchicoside (B1682803), is a semi-synthetic muscle relaxant derived from the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba.[1][2] It is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties, primarily as an adjuvant treatment for painful muscle contractures associated with acute spinal pathology in adults.[1][3] Its mechanism of action is complex, involving interactions with inhibitory neurotransmitter systems, principally as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor and as a modulator of strychnine-sensitive glycine (B1666218) receptors.[1][2][4] This profile is distinct from many other centrally acting muscle relaxants, as it typically does not produce sedation.[5] However, its proconvulsant activity, stemming from GABA-A antagonism, and concerns regarding the genotoxic potential of a key metabolite have led to significant restrictions on its clinical use, limiting both the dosage and duration of treatment. This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and toxicological properties of thiocolchicoside, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to inform research and drug development.
Mechanism of Action
Thiocolchicoside exerts its myorelaxant effects primarily through the modulation of inhibitory neurotransmission in the central nervous system. Its principal molecular targets are the GABA-A and glycine receptors.[1]
Interaction with GABA-A Receptors
The primary mechanism underlying both the therapeutic and some adverse effects of thiocolchicoside is its action as a potent competitive antagonist at GABA-A receptors.[6][7] GABA is the main inhibitory neurotransmitter in the brain, and by blocking the action of GABA, thiocolchicoside can induce neuronal excitability.[3][8] This antagonistic action at cortical GABA-A receptors is believed to be responsible for its proconvulsant and epileptogenic properties.[2][7] Paradoxically, the muscle relaxant effect is thought to occur at a supraspinal level, possibly through complex regulatory pathways that are not fully elucidated.[3]
Interaction with Glycine Receptors
Thiocolchicoside also demonstrates significant affinity for strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[2][4] Some studies suggest an agonistic action at these receptors may contribute to its muscle relaxant effects.[2][8] However, other reports describe it as a glycine receptor antagonist with a potency similar to its action on GABA-A receptors.[1] This dual and somewhat contradictory interaction highlights the complexity of its pharmacological profile.
Anti-inflammatory and Analgesic Effects
Beyond its direct effects on inhibitory receptors, thiocolchicoside possesses anti-inflammatory and analgesic properties.[9] These effects are partly attributed to its ability to inhibit the release of pro-inflammatory cytokines and other inflammatory mediators.[8]
Caption: Mechanism of Thiocolchicoside at the GABA-A Receptor.
Pharmacodynamics: Receptor Binding Profile
The affinity of thiocolchicoside for its primary molecular targets has been quantified through various in vitro experiments. These studies confirm its potent interaction with GABA-A receptors.
| Parameter | Receptor/Tissue | Value | Reference(s) |
| IC₅₀ | GABA-A Receptor (phasic currents) | ~150 nM | [7] |
| K_D | [³H]Thiocolchicoside Binding (Rat Cortex) | 176 nM | [10] |
| K_D | [³H]Thiocolchicoside Binding (Rat Spinal Cord) | 254 ± 47 nM | [10] |
| B_max | [³H]Thiocolchicoside Binding (Rat Cortex) | 4.20 pmol/mg protein | [10] |
| B_max | [³H]Thiocolchicoside Binding (Rat Spinal Cord) | 2.39 ± 0.36 pmol/mg protein | [10] |
| Affinity | Glycine Receptor | Similar potency to GABA-A antagonism | [1] |
Pharmacokinetics
The pharmacokinetic profile of thiocolchicoside is characterized by extensive metabolism following oral administration. The parent compound is not detected in plasma; instead, its pharmacological activity is attributed to an active glucuronidated metabolite.[11]
Absorption, Metabolism, and Excretion
Following oral administration, thiocolchicoside is metabolized in the intestine to its aglycone form, 3-demethylthiocolchicine (B195318) (also known as M2 or SL59.0955), which is pharmacologically inactive.[3][11] This M2 metabolite is then absorbed and further metabolized, primarily through glucuronidation, to form the active metabolite SL18.0740 (M1).[11] After intramuscular injection, the parent compound is detectable in plasma.[3][12] The overall oral bioavailability is approximately 25%.[5][9] Excretion occurs mainly through feces (79%) and to a lesser extent in urine (20%).[3]
Caption: Metabolic Pathway of Thiocolchicoside.
Pharmacokinetic Parameters
The tables below summarize the key pharmacokinetic parameters for thiocolchicoside and its metabolites following oral and intramuscular administration in healthy human volunteers.
Table 3.2.1: Oral Administration (8 mg Single Dose) [3][12]
| Analyte | C_max (ng/mL) | T_max (h) | AUC (ng·h/mL) | t_½ (h) |
| Thiocolchicoside | Not Detected | - | - | - |
| M1 (Active) | ~60 | 1.0 | ~130 | 3.2 - 7.0 |
| M2 (Inactive) | ~13 | 1.0 | 15.5 - 39.7 | ~0.8 |
Table 3.2.2: Intramuscular Administration (IM) [3][12]
| Analyte | Dose | C_max (ng/mL) | T_max (h) | AUC (ng·h/mL) | t_½ (h) |
| Thiocolchicoside | 4 mg | 113 | 0.5 | 283 | ~1.5 |
| 8 mg | 175 | 0.5 | 417 | ~1.5 | |
| M1 (Active) | 4 mg | 11.7 | 5.0 | 83 | 3.2 - 7.0 |
Clinical Efficacy
The clinical efficacy of thiocolchicoside has been evaluated primarily in the context of acute low back pain. While studies demonstrate a statistically significant effect compared to placebo, the clinical relevance of the pain reduction is modest.
Table 4.1: Efficacy in Acute Low Back Pain (Meta-Analysis Results)
| Time Point | Outcome Measure | Mean Difference vs. Control (95% CI) | Clinical Significance | Reference |
| 2-3 Days | VAS Score (0-10) | -0.49 (-0.90 to -0.09) | Marginal | [No specific citation found in search results] |
| 5-7 Days | VAS Score (0-10) | -0.82 (-1.46 to -0.18) | Marginal | [No specific citation found in search results] |
Note: A minimally important clinical difference is often considered a 1 to 2-point reduction on a 10-point VAS scale.
In a multicenter, randomized controlled trial, intramuscular thiocolchicoside (4 mg twice daily) resulted in a statistically significant improvement in spontaneous pain on day 3 (p<0.001) and a decrease in muscle spasm by day 5 (p<0.0005) compared to placebo. [No specific citation found in search results]
Safety and Toxicology
The primary safety concern associated with systemic thiocolchicoside use is the potential for genotoxicity caused by its M2 metabolite (SL59.0955). Preclinical studies demonstrated that this metabolite can induce aneuploidy (an abnormal number of chromosomes in a cell) at concentrations close to those observed in humans at therapeutic doses.[12] Aneuploidy is a known risk factor for teratogenicity, impaired fertility, and cancer.[12] These findings led regulatory agencies to restrict its use.
Recommended Treatment Limitations:
-
Oral Use: Maximum of 16 mg per day for no more than 7 consecutive days.
-
Intramuscular Use: Maximum of 8 mg per day for no more than 5 consecutive days.
-
Contraindications: Pregnancy, lactation, and in women of childbearing potential not using effective contraception.[12]
Additionally, due to its GABA-A antagonistic properties, thiocolchicoside can lower the seizure threshold and should not be used in individuals prone to seizures.[1][5]
Detailed Experimental Protocols
Protocol: Radioligand Binding Assay for Receptor Affinity
This protocol is a representative method for determining the binding affinity (K_D) and receptor density (B_max) of thiocolchicoside, based on the principles used in studies like Cimino et al. (1996).[10][13][14][15][16][17][18]
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or spinal cord tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Add increasing concentrations of [³H]thiocolchicoside (e.g., 0.1 to 500 nM) to all wells.
-
To NSB wells, add a high concentration of unlabeled thiocolchicoside (e.g., 100 µM) to saturate the receptors.
-
Initiate the binding reaction by adding the membrane preparation (50-100 µg protein per well). The final assay volume is typically 250 µL.
-
Incubate at a controlled temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts at each concentration.
-
Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the K_D and B_max values.
-
Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This protocol outlines the procedure to assess the genotoxic potential of a substance, such as the M2 metabolite of thiocolchicoside, based on the OECD 474 guideline.[19][20][21][22][23]
-
Animal Model and Dosing:
-
Use healthy, young adult rodents (e.g., Wistar rats), with at least 5 animals per sex per group.
-
Groups include a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test substance (e.g., M2 metabolite).
-
Administer the substance via a clinically relevant route (e.g., oral gavage). Typically, two doses are given 24 hours apart.
-
-
Sample Collection:
-
Collect bone marrow, typically from the femur, at 24 hours after the final dose.
-
Flush the marrow with fetal bovine serum and centrifuge to collect the cells.
-
-
Slide Preparation and Staining:
-
Prepare smears of the bone marrow cells on glass slides.
-
Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs - immature red blood cells) from normochromatic erythrocytes (NCEs - mature red blood cells), such as May-Grünwald-Giemsa or acridine (B1665455) orange.
-
-
Microscopic Analysis:
-
Score at least 4000 PCEs per animal for the presence of micronuclei (small, secondary nuclei in the cytoplasm).
-
Calculate the frequency of micronucleated PCEs (MN-PCEs).
-
Determine the ratio of PCEs to NCEs to assess cytotoxicity (myelosuppression).
-
-
Data Evaluation:
-
A positive result is defined as a dose-dependent increase in the frequency of MN-PCEs, with at least one dose point being statistically significant compared to the vehicle control.
-
This indicates the substance is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss/gain).
-
Caption: Workflow for the In Vivo Micronucleus Genotoxicity Test.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worldmedicine.uz [worldmedicine.uz]
- 5. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 6. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Affinity of thiocolchicoside and thiocolchicoside analogues for the postsynaptic GABA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. pdspdb.unc.edu [pdspdb.unc.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. oecd.org [oecd.org]
- 22. inotiv.com [inotiv.com]
- 23. gentronix.co.uk [gentronix.co.uk]
The Origin and Synthesis of Thiocolchicoside from Gloriosa superba: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocolchicoside (B1682803), a potent muscle relaxant with anti-inflammatory and analgesic properties, originates from the natural world, specifically from the plant Gloriosa superba. However, the final therapeutic agent is a product of semi-synthesis, a testament to the synergy between natural product chemistry and pharmaceutical development. This technical guide provides an in-depth exploration of the journey of thiocolchicoside, from its botanical source to its molecular mechanisms of action. We will delve into the extraction and quantification of its natural precursor, colchicoside (B193306), from Gloriosa superba, detail the semi-synthetic conversion to thiocolchicoside, and elucidate its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.
The Botanical Source: Gloriosa superba
Gloriosa superba, commonly known as the flame lily or glory lily, is a perennial tuberous climbing plant belonging to the Colchicaceae family.[1] Native to tropical and southern Africa and Asia, this plant is a rich source of tropolone (B20159) alkaloids, most notably colchicine (B1669291) and its glucoside derivative, colchicoside.[2][3] While colchicine itself is a well-known therapeutic agent, particularly for the treatment of gout, it is the naturally occurring colchicoside that serves as the starting material for the semi-synthesis of thiocolchicoside.[3][4][5] The seeds and tubers of G. superba are the primary plant parts utilized for the commercial extraction of these valuable alkaloids.[2][3]
Quantitative Analysis of Colchicine and its Derivatives in Gloriosa superba
The concentration of colchicine and its derivatives can vary significantly depending on the plant part, geographical location, and extraction method. High-performance liquid chromatography (HPLC) is the standard analytical technique for the precise quantification of these compounds.[6][7]
| Plant Part | Compound | Concentration (% w/w or mg/g DW) | Reference |
| Seeds | Colchicine | 0.7 - 0.9% | [2] |
| Seeds | Colchicoside | 2.52% w/w | [8] |
| Seeds | 3-O-demethylcolchicine | 1.32% w/w | [8] |
| Seeds (Crude Extract) | Total Colchicine & Derivatives | 4.6% w/w (expressed as colchicine) | [6] |
| Rhizomes/Tubers | Colchicine | 0.15 - 0.3% | [2] |
| Cell Suspension Culture | Thiocolchicoside (elicited with AgNO3) | up to 4.550 mg/g DW | [9][10] |
Experimental Protocols
Extraction and Isolation of Colchicoside from Gloriosa superba Seeds
This protocol is a synthesized methodology based on established literature.[6][8][11]
Objective: To extract and isolate colchicoside from the seeds of Gloriosa superba.
Materials and Reagents:
-
Dried and powdered Gloriosa superba seeds
-
80% Ethanol (B145695) (v/v)
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Extraction:
-
Macerate the powdered seeds of Gloriosa superba with 80% ethanol at room temperature. The ratio of plant material to solvent should be optimized, for example, 1:10 (w/v).
-
The extraction should be carried out exhaustively, which can be achieved by repeated maceration or percolation until the solvent runs clear.[8]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous aqueous extract.
-
-
Liquid-Liquid Partitioning:
-
Dilute the concentrated aqueous extract with deionized water.
-
Perform an initial partitioning with a non-polar solvent like chloroform to remove colchicine and other non-polar compounds. Repeat this step multiple times. The chloroform fractions contain colchicine and can be processed separately if desired.[11]
-
The remaining aqueous layer, which is rich in the more polar colchicoside, is then subjected to partitioning with n-butanol.[11]
-
Extract the aqueous layer multiple times with n-butanol in a separatory funnel.
-
Combine the n-butanol fractions.
-
-
Isolation and Purification:
-
Concentrate the n-butanol extract to dryness under reduced pressure to yield a crude colchicoside-rich fraction.
-
Further purification can be achieved by techniques such as column chromatography using silica (B1680970) gel or by recrystallization from a suitable solvent like methanol to obtain purified colchicoside.
-
Quantification of Colchicoside by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodologies described in the literature.[6][7]
Objective: To quantify the amount of colchicoside in the extracted sample.
Materials and Reagents:
-
Purified colchicoside extract
-
Colchicoside reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Acetic acid or other suitable buffer components
-
0.45 µm syringe filters
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh a known amount of colchicoside reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the dried colchicoside extract and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the colchicoside peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of colchicoside in the sample by interpolating its peak area on the calibration curve.
-
Semi-Synthesis of Thiocolchicoside from Colchicoside
Thiocolchicoside is not naturally present in Gloriosa superba in significant amounts; it is a semi-synthetic derivative.[3][4][5] The synthesis involves the conversion of the naturally extracted colchicoside to its 3-demethyl derivative, followed by a thiomethylation reaction. A more direct synthetic route starts from 3-demethylthiocolchicine (B195318), which can be obtained from colchicine. A key step in the synthesis is the glycosylation of the 3-hydroxyl group.
Protocol for the Synthesis of Thiocolchicoside
The following protocol is based on a detailed method found in the literature for the glycosylation of 3-demethylthiocolchicine.[5][12]
Objective: To synthesize thiocolchicoside from 3-demethylthiocolchicine.
Materials and Reagents:
-
3-demethylthiocolchicine
-
2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride (B91410)
-
Anhydrous acetonitrile (CH3CN)
-
Boron trifluoride etherate (BF3·OEt2)
-
Ethyl acetate (B1210297) (AcOEt)
-
Saturated potassium bicarbonate (KHCO3) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Ethanol
-
1N Sodium hydroxide (B78521) (NaOH)
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, mobile phase: Methanol-Dichloromethane 1:9)
Procedure:
-
Glycosylation:
-
In a flask under an inert atmosphere (e.g., nitrogen), suspend 3-demethylthiocolchicine and 2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride in anhydrous acetonitrile at room temperature.[5]
-
Add 1,1,3,3-tetramethylguanidine to the reaction mixture. The reagents should dissolve, and the solution will likely change color.[5][12]
-
Stir the reaction at room temperature and monitor its progress by TLC.[5]
-
-
Work-up and Extraction:
-
Once the reaction is complete, add a saturated solution of potassium bicarbonate to quench the reaction and partition the phases.[12]
-
Extract the aqueous phase with ethyl acetate multiple times.[12]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude acetylated thiocolchicoside.[12]
-
-
Deacetylation:
-
Purification:
-
Collect the crystalline thiocolchicoside by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified thiocolchicoside. A high yield (e.g., 97%) can be obtained with this method.[5]
-
Signaling Pathways and Molecular Mechanisms of Action
Thiocolchicoside exerts its therapeutic effects through interactions with several key signaling pathways, primarily within the central nervous system.
Interaction with GABA-A and Glycine (B1666218) Receptors
Thiocolchicoside's muscle relaxant properties are attributed to its interaction with inhibitory neurotransmitter receptors. It acts as a competitive antagonist at GABA-A receptors and also modulates strychnine-sensitive glycine receptors.[6][13] This antagonistic action at GABA-A receptors is thought to contribute to its myorelaxant effects at the supraspinal level through complex regulatory mechanisms.[14]
Caption: Interaction of Thiocolchicoside with GABA-A and Glycine Receptors.
Inhibition of the RANKL/NF-κB Signaling Pathway
Recent research has uncovered another significant mechanism of action for thiocolchicoside: the inhibition of osteoclastogenesis through the suppression of the RANKL/NF-κB signaling pathway.[4][15] This pathway is crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting this pathway, thiocolchicoside has potential applications in treating bone loss associated with certain cancers.[4]
The mechanism involves the inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of genes necessary for osteoclastogenesis.[4]
Caption: Inhibition of the RANKL/NF-κB Pathway by Thiocolchicoside.
Conclusion
Thiocolchicoside stands as a prime example of how natural products can be leveraged through medicinal chemistry to create valuable therapeutic agents. Its journey from the vibrant Gloriosa superba flower to a clinically used muscle relaxant is a multi-step process involving careful extraction, purification, and precise chemical modification. Understanding the technical details of its origin, synthesis, and molecular mechanisms of action is crucial for the ongoing research and development of novel therapeutics. This guide provides a foundational resource for scientists and professionals, aiming to facilitate further innovation in this exciting field.
References
- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]
- 3. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 10. worldmedicine.uz [worldmedicine.uz]
- 11. ajpsonline.com [ajpsonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 14. PROCESS FOR THE GLYCOSIDATION OF COLCHICINE AND THIOCOLCHICINE | TREA [trea.com]
- 15. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interaction with GABA-A Receptors: A Competitive Antagonist Profile
An In-depth Technical Guide to Thiocolchicoside's Interaction with Inhibitory Neurotransmitter Pathways
Executive Summary
Thiocolchicoside (B1682803) is a semi-synthetic derivative of the natural glucoside colchicoside, clinically employed for its muscle relaxant, anti-inflammatory, and analgesic properties[1][2]. For decades, its mechanism of action was thought to involve the potentiation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1][3]. However, accumulating evidence from electrophysiological and molecular studies presents a contrasting view, identifying thiocolchicoside as a potent competitive antagonist of GABA-A receptors[4][5][6][7]. This antagonistic action aligns with its observed proconvulsant and epileptogenic side effects[4][8]. The compound also interacts with strychnine-sensitive glycine (B1666218) receptors, primarily in the spinal cord and brainstem, though with lower potency[3][9]. This technical guide provides a comprehensive overview of the current understanding of thiocolchicoside's molecular mechanisms, focusing on its interaction with GABAergic and glycinergic inhibitory pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved processes.
Contrary to early hypotheses of an agonistic or potentiating role, robust evidence demonstrates that thiocolchicoside acts as a competitive antagonist at GABA-A receptors[5][7][10]. GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow an influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing[1]. Thiocolchicoside competitively blocks this action[6][8].
Electrophysiological studies on native and recombinant GABA-A receptors have definitively shown that thiocolchicoside inhibits GABA-evoked currents in a concentration-dependent manner[4][8][11]. This inhibition has been observed across various GABA-A receptor subunit compositions, suggesting a broad antagonistic effect[8][9]. The competitive nature of this antagonism is supported by Schild plot analysis, which yields a slope compatible with competitive binding[12]. This antagonistic action is the likely molecular basis for the compound's potent convulsant activity, as blocking inhibitory pathways can lead to hyperexcitability[4][7].
Quantitative Data: Potency at GABA-A Receptors
The inhibitory potency of thiocolchicoside has been quantified across different experimental preparations, consistently yielding IC₅₀ values in the nanomolar to low micromolar range.
| Experimental Model | Receptor Target | Measured Effect | IC₅₀ | Reference |
| Rat Cerebellar Purkinje Cells | Native GABA-A Receptors (Phasic Current) | Inhibition of eIPSCs | ~145-150 nM | [4][11][12] |
| Rat Cerebellar Granule Neurons | Native GABA-A Receptors (Tonic Current) | Inhibition of tonic current | ~0.9 µM | [4][11][12] |
| Xenopus Oocytes | Recombinant human α1β1γ2L GABA-A Receptor | Inhibition of GABA-evoked Cl⁻ current | ~0.2 µM | [8][9] |
| Xenopus Oocytes | Recombinant human α1β2γ2L GABA-A Receptor | Inhibition of GABA-evoked Cl⁻ current | ~0.13 µM | [8][9] |
| Xenopus Oocytes | Recombinant human α2β2γ2L GABA-A Receptor | Inhibition of GABA-evoked Cl⁻ current | ~0.13 µM | [8][9] |
Interaction with Glycine Receptors
In addition to its action on GABA-A receptors, thiocolchicoside also interacts with strychnine-sensitive glycine receptors, which are another class of inhibitory ligand-gated chloride channels concentrated in the spinal cord and brainstem[1][3]. Similar to its effect on GABA-A receptors, thiocolchicoside acts as an antagonist at glycine receptors[2][3][10]. However, its potency at glycine receptors is significantly lower than at GABA-A receptors[3][9]. Some literature refers to a "glycomimetic" activity, which may contribute to its myorelaxant effects, although direct agonism is not supported by robust evidence[3][13].
Quantitative Data: Potency at Glycine and Other Receptors
| Experimental Model | Receptor Target | Measured Effect | IC₅₀ / Potency | Reference |
| Xenopus Oocytes | Recombinant human α1 Glycine Receptor | Inhibition of glycine-evoked current | 47 µM | [3][9][14] |
| Xenopus Oocytes | Recombinant human α4β2 nACh Receptor | Partial inhibition of function | Only at high concentrations | [3][9] |
| Xenopus Oocytes | Recombinant human 5-HT₃A Receptor | No effect on function | N/A | [3][9] |
The Paradoxical Mechanism of Muscle Relaxation
A significant conundrum in the pharmacology of thiocolchicoside is its clinical efficacy as a muscle relaxant despite being a potent GABA-A antagonist. Blocking the primary inhibitory pathway in the CNS would be expected to increase, not decrease, muscle tone and contractures. This paradox has led to the hypothesis that its muscle relaxant effects may not be mediated by GABA-A receptors at all, but rather through its weaker antagonism of glycine receptors or via other, yet uncharacterized, molecular targets[12][14].
Key Experimental Protocols
The characterization of thiocolchicoside's effects on inhibitory pathways relies on precise methodologies, primarily electrophysiology and receptor binding assays.
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted from methodologies used to study thiocolchicoside's effects on native GABA-A receptors in rat cerebellar slices[11][12][15].
1. Brain Slice Preparation:
- Anesthetize and decapitate an adult Sprague-Dawley rat (28-40 days old).
- Rapidly dissect the brain and place it in an ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF). Sucrose-aCSF composition (in mM): 220 Sucrose, 2 KCl, 1.3 NaH₂PO₄, 12 MgSO₄, 25 NaHCO₃, 10 D-glucose.
- Cut 200-250 µm thick parasagittal slices of the cerebellum using a vibratome.
- Transfer slices to a holding chamber with standard oxygenated aCSF at 32-34°C for 30 minutes, then equilibrate to room temperature for at least 1 hour. Standard aCSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.
2. Electrophysiological Recording:
- Transfer a slice to the recording chamber of an upright microscope and perfuse continuously with oxygenated aCSF.
- Visualize Purkinje or granule neurons using DIC optics.
- Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ.
- Fill pipettes with a Cesium-Chloride based internal solution to measure GABA-A currents as inward currents. Internal solution composition (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
- Establish a gigaohm seal on a target neuron and rupture the membrane to achieve the whole-cell configuration.
- Clamp the neuron's membrane potential at -60 mV or -70 mV in voltage-clamp mode.
3. Data Acquisition:
- To record evoked inhibitory postsynaptic currents (eIPSCs), place a stimulating electrode in the molecular layer to activate interneurons.
- Establish a stable baseline of eIPSCs or tonic current.
- Apply thiocolchicoside at various concentrations (e.g., 0.1 µM to 10 µM) via the perfusion system.
- Record the change in amplitude of the GABA-evoked current.
- Perform a washout by perfusing with standard aCSF to observe the reversibility of the effect.
A[label="1. Brain Slice Preparation", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Anesthetize & Dissect Brain", fillcolor="#FFFFFF", fontcolor="#202124"];
C [label="Cut 200µm Slices\nin ice-cold aCSF", fillcolor="#FFFFFF", fontcolor="#202124"];
D [label="Incubate & Equilibrate Slices", fillcolor="#FFFFFF", fontcolor="#202124"];
E [label="2. Whole-Cell Recording", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Transfer Slice to\nRecording Chamber", fillcolor="#FFFFFF", fontcolor="#202124"];
G [label="Approach Neuron &\nForm Giga-seal", fillcolor="#FFFFFF", fontcolor="#202124"];
H [label="Rupture Membrane &\nAchieve Whole-Cell Mode", fillcolor="#FFFFFF", fontcolor="#202124"];
I[label="Voltage-Clamp at -70mV", fillcolor="#FFFFFF", fontcolor="#202124"];
J [label="3. Data Acquisition", fillcolor="#F1F3F4", fontcolor="#202124"];
K [label="Establish Stable\nBaseline Current", fillcolor="#FFFFFF", fontcolor="#202124"];
L [label="Bath-apply TCC\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
M [label="Record Current Inhibition", fillcolor="#FFFFFF", fontcolor="#202124"];
N [label="Washout TCC", fillcolor="#FFFFFF", fontcolor="#202124"];
O [label="4. Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
P[label="Measure Peak Amplitude\nvs. Baseline", fillcolor="#FFFFFF", fontcolor="#202124"];
Q[label="Plot Dose-Response Curve\n& Calculate IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D;
E -> F -> G -> H -> I;
J -> K -> L -> M -> N;
O -> P -> Q;
D -> E [style=dashed];
I -> J [style=dashed];
N -> O [style=dashed];
}
Protocol 2: Competitive Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of thiocolchicoside to GABA-A or glycine receptors, based on standard binding assay principles[16][17][18].
1. Membrane Preparation:
- Homogenize rat cerebral cortex or spinal cord tissue in an ice-cold buffer (e.g., Tris-HCl).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
- Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.
2. Binding Reaction:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]GABA or [³H]strychnine) at or below its Kd value, and varying concentrations of unlabeled thiocolchicoside (the competitor).
- For determining total binding, omit the competitor.
- For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled GABA or strychnine).
- Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
3. Separation and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes (receptor-ligand complexes).
- Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Quantify the radioactivity bound to the filters using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration.
- Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value (the concentration of thiocolchicoside that inhibits 50% of specific radioligand binding).
Conclusion
The pharmacological profile of thiocolchicoside is more complex than originally presumed. Overwhelming evidence from modern electrophysiological and molecular studies has redefined its primary mechanism of action as a potent competitive antagonist of GABA-A receptors, which explains its epileptogenic potential. Its interaction with glycine receptors, albeit with lower potency, may play a role in its clinically observed muscle relaxant effects, though this mechanism remains to be fully elucidated. This guide consolidates the quantitative data and experimental frameworks that form the basis of our current understanding, highlighting the paradoxical nature of this widely used therapeutic agent and underscoring the need for further research to reconcile its molecular actions with its clinical outcomes.
References
- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 2. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GABA-A receptor antagonist: Significance and symbolism [wisdomlib.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]
- 11. worldmedicine.uz [worldmedicine.uz]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Thiocolchicoside: A Technical Guide
This document provides a comprehensive overview of the preclinical safety and toxicology profile of thiocolchicoside (B1682803), a semi-synthetic muscle relaxant. The information is intended for researchers, scientists, and drug development professionals, presenting key data from acute, repeated-dose, reproductive, and genetic toxicology studies.
Executive Summary
Thiocolchicoside, a derivative of the natural glycoside colchicoside, is used for its muscle relaxant, anti-inflammatory, and analgesic properties.[1][2] Preclinical evaluation has revealed a complex safety profile. While it demonstrates low acute toxicity, significant concerns have been raised regarding its genotoxic potential, specifically the aneugenic activity of its primary oral metabolite, and its effects on reproductive and developmental endpoints.[3][4] Its mechanism of action is primarily linked to the antagonism of GABA-A and glycine (B1666218) receptors.[1][5] This guide summarizes the pivotal preclinical findings to inform risk assessment and future research.
General Toxicology
Acute toxicity studies have been conducted in rodents to determine the median lethal dose (LD50) via various routes of administration. High doses administered orally were associated with emesis in dogs, diarrhea in rats, and convulsions in both rodents and non-rodents.[6]
Table 1: Acute Toxicity of Thiocolchicoside (LD50 Values)
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Intravenous (ivn) | 10 mg/kg | [7][8][9] |
| Rat | Intramuscular (ims) | 27.5 mg/kg (27500 µg/kg) | [8][9] |
| Mouse | Intraperitoneal (ipr) | 1 mg/kg | [8][9] |
Studies involving repeated administration over extended periods have been performed in rats and non-human primates. Thiocolchicoside was generally well-tolerated at lower doses, with adverse effects primarily emerging at higher concentrations.
Experimental Protocol: 6-Month Oral Toxicity Study in Rats
-
Species: Rat (strain not specified in available documents).
-
Administration: Oral (gavage).
-
Duration: 6 months.
-
Dose Levels: Repeated doses up to and including 2 mg/kg/day.
-
Parameters Evaluated: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
-
Results: Thiocolchicoside was well-tolerated at doses of 2 mg/kg/day or less.[6][10] Higher doses in other repeated-dose studies resulted in gastrointestinal disorders such as enteritis.[6]
Table 2: Summary of Repeated-Dose Toxicity Studies
| Species | Route | Duration | NOAEL / Tolerated Dose | Observed Adverse Effects at Higher Doses | Reference |
| Rat | Oral | 6 months | ≤ 2 mg/kg/day | Gastro-intestinal disorders (enteritis, diarrhea) | [6][10] |
| Non-human Primate | Oral | 6 months | ≤ 2.5 mg/kg/day | Not specified | [6][10] |
| Non-human Primate | Intramuscular | 4 weeks | ≤ 0.5 mg/kg/day | Emesis | [6] |
Genetic Toxicology
The genotoxic potential of thiocolchicoside and its metabolites is a primary safety concern. The parent compound did not show mutagenic or clastogenic effects. However, its aglycone metabolite, 3-demethylthiocolchicine (B195318) (SL59.0955 or M2), which is formed predominantly after oral administration, has demonstrated aneugenic activity.[3][6] Aneuploidy is a change in the number of chromosomes and is recognized as a risk factor for teratogenicity, embryotoxicity, impaired fertility, and potentially cancer.[3][6]
Experimental Protocol: In Vivo Micronucleus Test in Rat Bone Marrow
-
Test System: Rat bone marrow cells.
-
Test Article: 3-demethylthiocolchicine (SL59.0955 / M2).
-
Administration: Oral.
-
Dose Levels: Multiple dose levels, including 25 mg/kg.
-
Endpoint: The test assesses the ability of the substance to cause chromosomal damage by measuring the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow.
-
Results: The metabolite induced in vivo chromosomal damage (aneuploidy).[6] A No-Observed-Adverse-Effect-Level (NOAEL) for aneugenicity could not be established, with the Lowest-Observed-Adverse-Effect-Level (LOAEL) in female rats being 25 mg/kg.[11][12] This effect was observed at exposures close to those in human plasma at therapeutic doses.[3][6]
Table 3: Summary of Genotoxicity Studies
| Test Article | Test System | Endpoint | Result | Reference |
| Thiocolchicoside | Bacterial Reverse Mutation (Ames) | Gene Mutation | Negative | [6] |
| Thiocolchicoside | In Vitro Chromosome Aberration (Human Lymphocytes) | Clastogenicity | Negative | [6] |
| Thiocolchicoside | In Vivo Micronucleus (Mouse, IP route) | Chromosomal Damage | Negative | [6] |
| Metabolite SL18.0740 | In Vitro / In Vivo assays | Aneugenicity | Positive (at high concentrations) | [6] |
| Metabolite SL59.0955 (M2) | In Vitro Micronucleus (Human Lymphocytes) | Aneugenicity | Positive | [6] |
| Metabolite SL59.0955 (M2) | In Vivo Micronucleus (Rat, Oral route) | Aneugenicity | Positive | [6] |
Reproductive and Developmental Toxicity
Thiocolchicoside has demonstrated teratogenic effects in animal studies, leading to its contraindication during pregnancy.[3][13]
Experimental Protocol: Developmental Toxicity Study (Rat)
-
Species: Rat.
-
Administration: Oral.
-
Treatment Period: During organogenesis.
-
Dose Levels: Up to 12 mg/kg/day.
-
Parameters Evaluated: Maternal toxicity (clinical signs, body weight, food consumption), and fetal examinations (external, visceral, and skeletal malformations).
-
Results: At 12 mg/kg/day, thiocolchicoside caused major malformations and foetotoxicity (growth retardation, embryo death).[3][6] The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity was determined to be 3 mg/kg/day.[3][6]
Table 4: Summary of Reproductive and Developmental Toxicity
| Species | Study Type | Route | Key Findings | NOAEL / LOAEL | Reference |
| Rat | Fertility | Oral | No impairment of fertility. | 12 mg/kg/day (No clinical effect dose) | [3][6] |
| Rat | Developmental Toxicity | Oral | Major malformations, foetotoxicity (retarded growth, embryo death). | NOAEL: 3 mg/kg/day; Teratogenic at 12 mg/kg/day | [3][6] |
| Rabbit | Developmental Toxicity | Oral | Maternotoxicity, minor abnormalities (supernumerary ribs, retarded ossification). | Maternotoxicity starting from 24 mg/kg/day | [3][6] |
Mechanism of Toxicity
The toxicity of thiocolchicoside is linked to both its primary pharmacology and the metabolic activation to a genotoxic intermediate.
Thiocolchicoside acts as a competitive antagonist at GABA-A receptors and also inhibits glycine receptors.[1] While its muscle relaxant effects are attributed to this antagonism at an inhibitory synapse, this mechanism is also responsible for its proconvulsant activity, making it unsuitable for individuals prone to seizures.[2][14]
After oral administration, thiocolchicoside is extensively metabolized by intestinal enzymes into two main metabolites: the pharmacologically active glucuronide conjugate (SL18.0740 or M1) and the inactive aglycone, 3-demethylthiocolchicine (SL59.0955 or M2).[6][13] The M2 metabolite is responsible for the observed aneugenic effects. Aneuploidy arises from the disruption of the mitotic spindle during cell division, leading to an incorrect number of chromosomes in daughter cells.
Carcinogenicity
The carcinogenic potential of thiocolchicoside has not been formally evaluated in long-term animal studies.[3][6] However, the aneugenic potential of the M2 metabolite is considered a theoretical risk factor for cancer.[3]
Conclusions
The preclinical data for thiocolchicoside indicate a safety profile with specific and significant liabilities. While acute and repeated-dose toxicity appear manageable within a therapeutic window, the genotoxic risk associated with the M2 metabolite following oral administration is a major concern. This aneugenic activity is the primary driver for restrictions on its clinical use, including limitations on dose, duration of treatment (not to exceed 7 days for oral use), and contraindication in women of childbearing potential, pregnant women, and men, due to risks of teratogenicity and impaired fertility.[3][4][10] These findings underscore the importance of understanding metabolic pathways in drug safety assessment.
References
- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. e-lactancia.org [e-lactancia.org]
- 5. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 6. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ec.europa.eu [ec.europa.eu]
- 13. droracle.ai [droracle.ai]
- 14. Thiocolchicoside - Wikiwand [wikiwand.com]
Methodological & Application
Application Note and Protocol: Thiocolchicoside Dissolution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the dissolution of thiocolchicoside (B1682803) for use in various in vitro assays. Thiocolchicoside is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] Proper preparation of thiocolchicoside solutions is critical for obtaining accurate and reproducible experimental results. This guide covers the physicochemical properties, recommended solvents, a step-by-step dissolution protocol, and storage conditions. Additionally, it outlines thiocolchicoside's mechanism of action, with a focus on its modulation of the NF-κB signaling pathway.
Physicochemical Properties of Thiocolchicoside
Thiocolchicoside is a pale yellow, crystalline powder.[2] Understanding its physicochemical properties is essential for its effective use in experimental settings.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₃NO₁₀S | [3][4] |
| Molecular Weight | 563.6 g/mol | [3][5][6] |
| Appearance | Pale yellow to dark yellow powder | [2] |
| Water Solubility | ~10 - 16.1 mg/mL | [2][5][6] |
| Ethanol (B145695) Solubility | Soluble | [3][4] |
| LogP (Octanol/Water) | -0.34 | [5][6] |
| Purity (Typical) | ≥98% (HPLC) |
Recommended Materials and Equipment
-
Thiocolchicoside powder (≥98% purity)
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q®, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (EtOH), molecular biology grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol: Preparation of Thiocolchicoside Solutions
This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted to desired working concentrations for in vitro assays.
Preparation of a 10 mg/mL Stock Solution in Water
Given its relatively high water solubility, water is the recommended primary solvent for preparing thiocolchicoside stock solutions for most cell-based assays.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of thiocolchicoside powder. For example, to prepare 5 mL of a 10 mg/mL solution, weigh 50 mg of the powder.
-
Initial Dissolution: Transfer the weighed powder into a sterile conical tube. Add a portion of the sterile water (e.g., 4 mL for a final volume of 5 mL).
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. A pale yellow solution should be obtained.
-
Assisted Dissolution (if necessary): If the powder does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes or brief sonication can aid dissolution. Avoid excessive heat.
-
Final Volume Adjustment: Once the thiocolchicoside is completely dissolved, add sterile water to reach the final desired volume (e.g., 5 mL). Invert the tube several times to ensure a homogenous solution.
-
Sterilization: For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended in Section 4.
Alternative Solvents (DMSO or Ethanol)
For applications requiring higher concentrations or compatibility with specific assay buffers, DMSO or ethanol can be used.
-
DMSO: Follow the same procedure as above. Thiocolchicoside is expected to be readily soluble in DMSO. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Ethanol: Thiocolchicoside is soluble in ethanol.[3][4] An ethanol:water (60:40 v/v) mixture has been used to achieve a concentration of 12 mg/mL.[5] Prepare the stock in ethanol and dilute it with the appropriate aqueous buffer or cell culture medium for working solutions.
Preparation of Working Solutions
Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or assay buffer immediately before use. For example, to prepare a 100 µM working solution from a 10 mg/mL stock (17.74 mM), perform a serial dilution.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of thiocolchicoside solutions.
-
Powder: Store the solid form of thiocolchicoside at -20°C, protected from light and moisture.[3]
-
Stock Solutions:
-
Storage Temperature: Aliquots of stock solutions should be stored at -20°C for short-term and long-term storage.[3]
-
Light Sensitivity: Thiocolchicoside is reported to be light-sensitive.[3] Store solutions in amber tubes or tubes wrapped in foil to protect them from light.
-
Stability: The compound is unstable under alkaline conditions.[7][8] Avoid preparing or storing solutions in basic buffers.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles by preparing single-use aliquots.
-
Mechanism of Action & Signaling Pathway
Thiocolchicoside primarily functions as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor and also interacts with glycine (B1666218) receptors, which contributes to its muscle relaxant effects.[3][9][10] In addition to its role in neuromuscular transmission, thiocolchicoside exhibits anti-inflammatory and potential anti-cancer activities by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12]
Upon stimulation by inflammatory agents like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitory protein IκBα.[11] This releases the p65/p50 NF-κB dimer, which then translocates to the nucleus. In the nucleus, it binds to DNA and activates the transcription of genes involved in inflammation, cell survival, and proliferation.[11] Thiocolchicoside has been shown to inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65 and suppressing the expression of NF-κB target genes.[11]
References
- 1. ijpbs.com [ijpbs.com]
- 2. Preformulation characterization of Thiocolchicoside [journalijsra.com]
- 3. Thiocolchicoside, GABAA antagonist (ab144375) | Abcam [abcam.com]
- 4. THIOCOLCHICOSIDE | 602-41-5 [chemicalbook.com]
- 5. www2.unipr.it [www2.unipr.it]
- 6. ijrpb.com [ijrpb.com]
- 7. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 11. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
Application Notes and Protocols for the Use of Coltramyl (Thiocolchicoside) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Coltramyl, with its active ingredient Thiocolchicoside (B1682803), in various animal models for preclinical research. The information is intended to guide researchers in designing studies to evaluate the muscle relaxant, anti-inflammatory, and analgesic properties of this compound.
Compound Information
This compound is the trade name for the muscle relaxant drug whose active pharmaceutical ingredient is Thiocolchicoside .[1] Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside.[2] It is widely used in clinical practice for its muscle relaxant, anti-inflammatory, and analgesic effects.[2][3]
Mechanism of Action
Thiocolchicoside's primary mechanism of action involves the modulation of inhibitory neurotransmission in the central nervous system. It acts as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor and also exhibits agonistic activity at glycine (B1666218) receptors.[4][5] This dual action on major inhibitory pathways is believed to be responsible for its muscle-relaxing effects.[4] It is important to note that due to its interaction with GABA-A receptors, it may have convulsant activity and should be used with caution in seizure-prone animal models.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of Thiocolchicoside.
Recommended Dosages for Animal Studies
The following tables summarize the recommended dosages of Thiocolchicoside for various animal models and research applications based on published preclinical studies.
Muscle Relaxant Activity
| Animal Model | Route of Administration | Dosage Range | Study Model | Reference |
| Mice | Intraperitoneal (i.p.) | 2 - 4 mg/kg | Rotarod test | [3] |
| Rats | Intraperitoneal (i.p.) | 2 - 4 mg/kg | Rotarod test | [6] |
Anti-inflammatory Activity
| Animal Model | Route of Administration | Dosage Range | Study Model | Reference |
| Rats | Intraperitoneal (i.p.) | 2 - 4 mg/kg | Carrageenan-induced paw edema | [4] |
Analgesic Activity
| Animal Model | Route of Administration | Dosage | Study Model | Reference |
| Rats | Oral (p.o.) | 0.09 µ g/250 g rat | Radiant heat method | [7] |
| Mice | Oral (p.o.) | Not specified | Writhing test | [2] |
Chronic Toxicity Studies
| Animal Model | Route of Administration | Dosage | Duration | Reference |
| Rat | Oral (p.o.) | ≤ 2 mg/kg/day | Up to 6 months | [8] |
| Non-human Primate | Oral (p.o.) | ≤ 2.5 mg/kg/day | Up to 6 months | [8] |
| Non-human Primate | Intramuscular (i.m.) | ≤ 0.5 mg/kg/day | 4 weeks | [8] |
Acute Toxicity (LD50)
| Animal Model | Route of Administration | LD50 | Reference |
| Rat | Intravenous (i.v.) | 10 mg/kg | [5][9] |
| Rat | Intramuscular (i.m.) | 27.5 mg/kg | [9] |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | [1][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Thiocolchicoside.
Evaluation of Muscle Relaxant Activity: Rotarod Test
This protocol is designed to assess motor coordination and muscle relaxation in rodents.
Materials:
-
Rotarod apparatus
-
Thiocolchicoside solution
-
Vehicle control (e.g., saline)
-
Syringes and needles for administration
-
Animal balance
Experimental Workflow:
Caption: Experimental workflow for the Rotarod test.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 18 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
Baseline Measurement: On the day of the experiment, record the baseline time each animal can stay on the rotating rod. Animals that fall off within a short period may be excluded.
-
Grouping: Randomly divide the animals into control (vehicle) and test groups (different doses of Thiocolchicoside).
-
Administration: Administer Thiocolchicoside or vehicle via the desired route (e.g., intraperitoneally).
-
Testing: At specific time points after administration (e.g., 30, 60, and 120 minutes), place the animals back on the rotarod and record the time until they fall off (latency to fall).
-
Data Analysis: Compare the fall-off times of the Thiocolchicoside-treated groups with the control group. A significant increase in the fall-off time in the control group and a decrease in the treated groups indicate muscle relaxation.
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to assess acute inflammation.
Materials:
-
1% Carrageenan solution in saline
-
Pletismometer or digital caliper
-
Thiocolchicoside solution
-
Vehicle control
-
Syringes and needles
Procedure:
-
Animal Grouping: Randomly assign animals to control and test groups.
-
Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer or the paw thickness with a digital caliper.
-
Compound Administration: Administer Thiocolchicoside or vehicle intraperitoneally or orally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Evaluation of Analgesic Activity: Radiant Heat (Tail-Flick) Method
This method is used to evaluate central analgesic activity.
Materials:
-
Tail-flick analgesiometer
-
Animal restrainers
-
Thiocolchicoside solution
-
Vehicle control
Procedure:
-
Animal Selection: Select animals that show a tail-flick response within a specific time (e.g., 3-5 seconds) to the radiant heat source to ensure a baseline sensitivity.
-
Baseline Measurement: Record the baseline tail-flick latency for each animal. A cut-off time (e.g., 10-12 seconds) should be set to avoid tissue damage.
-
Compound Administration: Administer Thiocolchicoside or vehicle orally or via another desired route.
-
Testing: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the animal in the restrainer and focus the radiant heat source on the distal part of the tail. Record the time it takes for the animal to flick its tail.
-
Data Analysis: Compare the tail-flick latencies of the treated groups with the control group. A significant increase in the latency period indicates an analgesic effect.
Important Considerations
-
Aneugenic Potential: Preclinical studies have shown that a metabolite of Thiocolchicoside (SL59.0955 or M2) can induce aneuploidy (an abnormal number of chromosomes).[8] This is a potential risk factor for teratogenicity, embryo/fetotoxicity, and impaired male fertility. Therefore, long-term studies and studies in pregnant animals should be designed with this risk in mind.
-
Convulsant Activity: As a GABA-A receptor antagonist, Thiocolchicoside has demonstrated convulsant activity in animals.[10] Researchers should be cautious when using this compound in animals with a predisposition to seizures.
-
Route of Administration: The oral bioavailability of Thiocolchicoside is approximately 25%.[11] Intramuscular or intraperitoneal administration may be preferred for achieving higher systemic concentrations.
These application notes are intended as a guide. Researchers should always consult relevant literature and adhere to institutional animal care and use committee (IACUC) guidelines when designing and conducting animal studies.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. A Comparative Study of Skeletal Muscle Relaxant Effects of Thiocolchicoside, Diazepam and Their Combination in Wistar Rats Using the Rotarod Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside - Wikipedia [en.wikipedia.org]
Cell Culture Applications of Thiocolchicoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of thiocolchicoside (B1682803) in cell culture, with a primary focus on its anticancer properties. Thiocolchicoside, a semi-synthetic derivative of the natural glucoside colchicoside, is a muscle relaxant that has shown promising activity as an anticancer agent. Its mechanism of action primarily involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and tumorigenesis.[1][2][3][4]
Mechanism of Action
Thiocolchicoside exerts its anticancer effects by inhibiting the activation of NF-κB.[1][2][4] This inhibition is not cell-type specific and has been observed in various cancer cell lines. The molecular mechanism involves the suppression of the IκB kinase (IKK) activation, which in turn prevents the phosphorylation, ubiquitination, and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][2][5] This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of NF-κB target genes involved in cell survival and proliferation.[1][2]
While thiocolchicoside is also known to be a competitive antagonist of GABA-A receptors, its anticancer effects in the studied cancer cell lines are primarily attributed to the inhibition of the NF-κB pathway.[2][6]
Applications in Cell Culture
Inhibition of Cancer Cell Proliferation
Thiocolchicoside has been shown to inhibit the proliferation of a wide range of cancer cell lines, including leukemia, multiple myeloma, squamous cell carcinoma, and breast, colon, and kidney cancers.[1][2] This anti-proliferative effect is dose-dependent.
Induction of Apoptosis
Thiocolchicoside induces apoptosis in cancer cells.[1][2] This is evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1][2] Furthermore, it downregulates the expression of several anti-apoptotic proteins, including Bcl-2, XIAP, Mcl-1, Bcl-xL, cIAP-1, cIAP-2, and cFLIP.[1][2] In MCF-7 breast cancer cells, thiocolchicoside has been shown to upregulate the expression of the p53 tumor suppressor protein.[7]
Suppression of Colony Formation
The ability of cancer cells to form colonies, a measure of their self-renewal and tumorigenic potential, is significantly suppressed by thiocolchicoside treatment.[1][8]
Quantitative Data
The following tables summarize the available quantitative data on the effects of thiocolchicoside in various cancer cell lines.
Table 1: IC50 Value of Thiocolchicoside in A549 Lung Cancer Cells
| Cell Line | Cancer Type | Incubation Time | IC50 Value (M) |
| A549 | Lung Carcinoma | 24 hours | 2.693 x 10⁻⁴ |
Data from a study on the antiproliferative effects of thiocolchicoside on A549 lung cancer cells.[4]
Table 2: Effective Concentrations of Thiocolchicoside for Inhibition of Proliferation and Induction of Apoptosis
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| KBM5 | Leukemia | 25, 50, 75, 100 | Inhibition of proliferation, downregulation of anti-apoptotic proteins, induction of caspase-3 and PARP cleavage.[1][2] |
| Jurkat | Leukemia | 25, 50, 100 | Inhibition of proliferation.[1] |
| HCT-116 | Colon Cancer | 50, 100 | Inhibition of proliferation.[1] |
| Caco-2 | Colon Cancer | 50, 100 | Inhibition of proliferation.[1] |
| HT-29 | Colon Cancer | 25, 50, 100 | Inhibition of proliferation.[1] |
| U266 | Multiple Myeloma | 25, 50, 100 | Inhibition of proliferation.[1] |
| RPMI-8226 | Multiple Myeloma | 25, 50, 100 | Inhibition of proliferation.[1] |
| MM.1S | Multiple Myeloma | 25, 50, 100 | Inhibition of proliferation.[1] |
| MCF-7 | Breast Cancer | 25, 50, 100 | Inhibition of proliferation.[1] |
| SCC4 | Squamous Cell Carcinoma | 25, 50, 100 | Inhibition of proliferation.[1] |
| A293 | Kidney Cancer | 25, 50, 100 | Inhibition of proliferation.[1] |
Note: Specific IC50 values for these cell lines were not available in the reviewed literature. The concentrations listed are those at which significant biological effects were observed.
Experimental Protocols
Cell Culture
The following are general guidelines for the culture of cell lines mentioned in the studies. Specific protocols may vary.
-
KBM5, Jurkat, U266, RPMI-8226, MM.1S: These are suspension cell lines. They are typically cultured in RPMI-1640 medium supplemented with 10-15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HCT-116, Caco-2, HT-29, MCF-7, SCC4, A293: These are adherent cell lines. They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Thiocolchicoside stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of thiocolchicoside in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of thiocolchicoside. Include a vehicle control (medium with the same concentration of solvent as the highest thiocolchicoside concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for NF-κB Pathway Proteins and Apoptosis Markers
This protocol allows for the detection of key proteins involved in the NF-κB pathway (p65, IκBα, phospho-IκBα) and apoptosis (cleaved caspase-3, cleaved PARP).
Materials:
-
Cell culture dishes
-
Thiocolchicoside
-
Stimulating agent (e.g., TNF-α) for NF-κB activation studies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p65, IκBα, phospho-IκBα, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in culture dishes and treat with thiocolchicoside for the desired time. For NF-κB activation studies, pre-treat with thiocolchicoside before stimulating with an agent like TNF-α.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thiocolchicoside inhibits the NF-κB signaling pathway by targeting the IKK complex.
Caption: A typical workflow for analyzing protein expression changes using Western blotting.
Caption: Thiocolchicoside induces apoptosis through multiple mechanisms.
References
- 1. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Thiocolchicoside and NSAID Combination Therapy for Preclinical Research
Introduction
Thiocolchicoside (B1682803) (TCC) is a semi-synthetic muscle relaxant recognized for its anti-inflammatory and analgesic properties.[1][2] It is derived from colchicoside, a natural glucoside found in the plant Gloriosa superba.[3] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a broad class of drugs that reduce pain, fever, and inflammation.[4][5] The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain.[4][6][7]
In many musculoskeletal disorders, pain is often perpetuated by a vicious cycle of muscle spasm and inflammation, commonly referred to as the "pain-spasm-pain" cycle. The combination of thiocolchicoside and an NSAID offers a synergistic therapeutic strategy by targeting both the centrally-mediated muscle spasm and the peripheral inflammation and pain.[8] Clinical evidence suggests that this combination therapy provides more effective and rapid pain relief and functional improvement compared to NSAID monotherapy.[8][9][10] These application notes provide an overview of the mechanisms of action, supporting data, and detailed preclinical protocols for researchers investigating this combination.
Mechanisms of Action
Thiocolchicoside (TCC)
Thiocolchicoside primarily acts as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors and also as an antagonist at strychnine-sensitive glycine (B1666218) receptors in the central nervous system.[1][2][11] GABA is the main inhibitory neurotransmitter in the brain.[12] By antagonizing the inhibitory action of GABA, TCC modulates spinal and supraspinal motor control circuits, leading to a reduction in muscle spasticity and contractures. Unlike many muscle relaxants, TCC exhibits its effects without causing sedation.[2]
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli.[7] By blocking COX-2, NSAIDs prevent the conversion of arachidonic acid into prostaglandins (like PGE2), which are responsible for mediating inflammation, pain, and fever.[4][13]
Synergistic Action
The combination of TCC and an NSAID addresses two critical components of musculoskeletal pain. The NSAID reduces inflammation and prostaglandin-mediated pain, while TCC alleviates the associated muscle spasms. This dual approach breaks the "pain-spasm-pain" cycle, leading to more comprehensive symptom relief.
References
- 1. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 3. worldmedicine.uz [worldmedicine.uz]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of thiocolchicoside-nonsteroidal anti-inflammatory drug combination in pain management: A systematic review and cross-sectional real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of thiocolchicoside-nonsteroidal anti-inflammatory drug combination in pain management: A systematic review and cross-sectional real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]
- 12. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. NSAIDs for pain relief - WebMD [webmd.com]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Thiocolchicoside
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of thiocolchicoside (B1682803) in pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control and stability studies. The protocol employs a C18 column with a UV detector, providing clear separation of thiocolchicoside from its potential degradation products. All validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
Thiocolchicoside is a semi-synthetic sulfur derivative of colchicoside, a natural glucoside found in the plant Colchicum autumnale. It functions as a muscle relaxant with anti-inflammatory and analgesic properties, primarily acting as a competitive GABA-A receptor antagonist.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of thiocolchicoside in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity. This application note presents a validated stability-indicating HPLC method capable of separating thiocolchicoside from its degradation products, ensuring the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its impurities.
Experimental Protocol
Apparatus and Chromatographic System
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[3]
-
Chromatography Software: Software for data acquisition and processing (e.g., Empower 2).[1]
-
Analytical Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: For degassing solvents and dissolving samples.
-
pH Meter: For mobile phase buffer preparation.
Reagents and Chemicals
-
Thiocolchicoside Reference Standard: Of known purity.
-
Acetonitrile (B52724) (ACN): HPLC grade.[4]
-
Methanol (MeOH): HPLC grade.[3]
-
Water: HPLC grade or ultrapure water.
-
Buffers: Reagents for buffer preparation, such as potassium dihydrogen phosphate (B84403) or sodium acetate, of analytical grade.[5][6]
-
Acids/Bases: Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment and forced degradation studies.
Chromatographic Conditions
The following conditions are a robust starting point, derived from several validated methods. Optimization may be required based on the specific system and column used.
| Parameter | Condition |
| Stationary Phase: | C18 Column (250 mm x 4.6 mm, 5 µm)[4][7] |
| Mobile Phase: | Acetonitrile:Water (70:30, v/v)[4][7] or Methanol:Phosphate Buffer pH 3.0 (55:45, v/v)[6] |
| Flow Rate: | 1.0 mL/min[3][4][7] |
| Injection Volume: | 20 µL[3] |
| Column Temperature: | Ambient or controlled at 40°C[8] |
| Detection Wavelength: | 254 nm, 257 nm, or 286 nm[3][5][7] |
| Run Time: | Approximately 10 minutes |
Preparation of Solutions
2.4.1 Mobile Phase Preparation (Example: Acetonitrile:Water)
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine them in a suitable container and mix thoroughly.
-
Degas the solution for 15-30 minutes in an ultrasonic bath before use.[6]
2.4.2 Standard Stock Solution Preparation (e.g., 400 µg/mL)
-
Accurately weigh approximately 40.0 mg of the thiocolchicoside reference standard.[6]
-
Transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of the mobile phase (or a suitable diluent like methanol:water 50:50) and sonicate for 10 minutes to dissolve completely.[6][9]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the same diluent and mix well.
2.4.3 Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-10 µg/mL).[4][7]
2.4.4 Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of thiocolchicoside (e.g., 4 mg).
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 30 minutes to ensure complete extraction of the drug, and then make up the volume.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration curve range.
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[3] Key validation parameters are summarized below.
| Parameter | Typical Result | Acceptance Criteria |
| Retention Time (RT) | ~3.3 min[4] | Consistent RT, well-resolved peak |
| Specificity | No interference from excipients or degradation products | Peak purity index > 0.99 |
| Linearity (R²) | > 0.999[7] | R² ≥ 0.995 |
| Range | 0.5 - 10 µg/mL or 10 - 60 µg/mL[1][7] | Defined range with acceptable linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.0% - 102.0%[5] | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0%[3] | Intra-day & Inter-day RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL[3] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.77 µg/mL[3] | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD < 2.0% for minor changes in flow rate, mobile phase composition | Method remains unaffected by small, deliberate variations |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of thiocolchicoside.
Caption: Workflow for Thiocolchicoside HPLC Analysis.
Logical Diagram of Method Components
This diagram shows the logical relationship between the core components of the HPLC method.
Caption: Key Components of the HPLC Method for Thiocolchicoside.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of thiocolchicoside in pharmaceutical dosage forms.[4] The method is also stability-indicating, as it can effectively separate the drug from its degradation products.[7] Therefore, this validated method is highly suitable for routine quality control analysis and stability assessment in the pharmaceutical industry.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. ijrpb.com [ijrpb.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicoside and diclofenac potassium from tablet dosage form - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Establishing a Thiocolchicoside Dose-Response Curve In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiocolchicoside (B1682803) is a semi-synthetic derivative of the naturally occurring compound colchicoside, sourced from the plant Gloriosa superba.[1][2] It is clinically employed as a muscle relaxant with anti-inflammatory and analgesic properties for treating orthopedic, traumatic, and rheumatologic disorders.[3][4] The primary mechanism of action involves the modulation of inhibitory neurotransmitter receptors, specifically as a competitive antagonist for γ-aminobutyric acid type A (GABA-A) receptors and an inhibitor of glycine (B1666218) receptors.[2][5][6][7] Recent studies have also unveiled its potential as an anticancer agent through the downregulation of the NF-κB signaling pathway.[1][8]
This document provides a comprehensive guide for establishing an in vitro dose-response curve for thiocolchicoside. It includes summaries of quantitative data from published studies, detailed protocols for key experiments, and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action & Signaling Pathways
Thiocolchicoside exerts its biological effects through multiple mechanisms, primarily by antagonizing inhibitory neurotransmitter receptors and modulating inflammatory pathways.
Antagonism of GABA-A Receptors
Thiocolchicoside acts as a potent and competitive antagonist of GABA-A receptors.[6] In the central nervous system, GABA is the main inhibitory neurotransmitter.[2] Its binding to GABA-A receptors opens chloride (Cl⁻) channels, leading to hyperpolarization of the neuron and inhibition of nerve transmission. By competitively blocking GABA from binding to its receptor, thiocolchicoside reduces this inhibitory effect, which is believed to contribute to its convulsant activity observed in some conditions.[6][7][9]
Caption: Thiocolchicoside's competitive antagonism of the GABA-A receptor.
Inhibition of the NF-κB Pathway
Thiocolchicoside has demonstrated anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway.[1] It prevents the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1][10] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of genes involved in cell survival, proliferation, and inflammation.[1]
Caption: Thiocolchicoside's inhibition of the canonical NF-κB pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of thiocolchicoside observed in various in vitro studies.
Table 1: Cytotoxicity of Thiocolchicoside in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| KBM5 | Human Myeloid Leukemia | MTT | Proliferation completely inhibited at 25, 50, 100 µM | 3 - 5 days | [8] |
| Jurkat | Human T-cell Leukemia | MTT | Proliferation completely inhibited at 25, 50, 100 µM | 3 - 5 days | [8] |
| U266 | Human Myeloma | MTT | Proliferation completely inhibited at 25, 50, 100 µM | 3 - 5 days | [8] |
| HCT-116 | Human Colon Carcinoma | MTT | Significant inhibition at 25, 50, 100 µM | 5 days | [8] |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 79.02 nmol | Not Specified | [11][12] |
| A549 | Human Lung Carcinoma | MTT | 269.3 µM | 24 hours | [13] |
Table 2: Inhibitory Activity of Thiocolchicoside on Neurotransmitter Receptors
| Receptor Type | System | Method | IC50 / Median Inhibitory Concentration | Reference |
| GABA-A | Recombinant human (α1β1γ2L, α1β2γ2L, α2β2γ2L) | Electrophysiology (Xenopus Oocytes) | 0.13 - 0.2 µM | [7][14] |
| GABA-A | Rat Cerebellar Slices (Purkinje cells) | Electrophysiology (Patch-Clamp) | ~0.15 µM | [6][15] |
| GABA-A | Rat Cerebellar Slices (Granule neurons) | Electrophysiology (Patch-Clamp) | ~0.9 µM | [6][15] |
| Glycine | Recombinant human (α1 subunit) | Electrophysiology (Xenopus Oocytes) | 47 µM | [7][14] |
Experimental Protocols
Establishing a dose-response curve requires assessing cellular response across a range of compound concentrations. The MTT assay for cell viability and the LDH assay for cytotoxicity are standard colorimetric methods for this purpose. For mechanistic studies on ion channels, electrophysiology is the gold standard.
General Workflow for In Vitro Dose-Response Assays
The overall process involves culturing cells, treating them with a serial dilution of thiocolchicoside, performing a specific assay to measure a biological response, and analyzing the data to determine parameters like IC50.
Caption: General experimental workflow for dose-response analysis.
Protocol: Cell Viability (MTT Assay)
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[16] The amount of formazan is proportional to the number of living cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Thiocolchicoside stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][17]
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.[8][18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]
-
Compound Treatment:
-
Prepare serial dilutions of thiocolchicoside in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of thiocolchicoside. Include vehicle-only (e.g., DMSO) controls.[12]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][12]
-
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[16][17] Incubate the plate for 4 hours at 37°C.[8][16]
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16][19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the thiocolchicoside concentration to generate a dose-response curve and determine the IC50 value.[19]
Protocol: Cytotoxicity (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[19][20]
Materials:
-
96-well flat-bottom tissue culture plates
-
Thiocolchicoside stock solution
-
Complete cell culture medium (preferably with low serum to reduce background)[20]
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol. Ensure to include wells for three types of controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[20]
-
LDH Reaction:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[20]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubate at room temperature for 30 minutes, protected from light.[20][21]
-
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[20][21]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20][21] Subtract the 680 nm absorbance from the 490 nm absorbance to get the final value.
-
Data Analysis: Calculate the percentage of cytotoxicity for each thiocolchicoside concentration using the formula:
-
% Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Plot the percentage of cytotoxicity against the logarithm of the concentration to determine the dose-response curve.
-
Protocol: Electrophysiological Analysis (Patch-Clamp)
To directly measure the effect of thiocolchicoside on ion channels like the GABA-A receptor, whole-cell patch-clamp recording is used. This technique allows for the measurement of ionic currents across the cell membrane in response to GABA application, with and without thiocolchicoside.
General Procedure:
-
Cell Preparation: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptor subunits or primary neurons) on glass coverslips.[9][22]
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of total membrane current.
-
GABA Application: Apply a known concentration of GABA to the cell using a perfusion system to evoke a baseline ionic current (e.g., Cl⁻ current for GABA-A receptors).[7]
-
Thiocolchicoside Application: Co-apply or pre-apply various concentrations of thiocolchicoside with the same GABA concentration to measure the degree of inhibition of the GABA-evoked current.[9]
-
Data Acquisition and Analysis: Record the currents using an amplifier and digitizer. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different thiocolchicoside concentrations. Plot the percentage of inhibition against the thiocolchicoside concentration to determine the IC50.[9]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 6. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldmedicine.uz [worldmedicine.uz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Current Research in Health Sciences » Makale » INVESTIGATION OF THE ANTIPROLIFERATIVE EFFECTS OF THIOCOLCHICOSIDE ON A549 LUNG CANCER CELLS [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Muscle Relaxation in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of established techniques used to assess muscle relaxation in animal models. These methods are critical for the preclinical evaluation of novel muscle relaxants, understanding the physiological mechanisms of muscle function, and investigating the pathophysiology of muscle disorders. The techniques are categorized into in vivo, ex vivo, and in vitro approaches, each offering unique advantages for characterizing the efficacy and mechanism of action of test compounds.
I. Signaling Pathways in Muscle Relaxation
Understanding the molecular pathways that govern muscle relaxation is fundamental to interpreting experimental data. Below are simplified diagrams illustrating the key signaling cascades in skeletal and smooth muscle.
A. Skeletal Muscle Relaxation
Skeletal muscle relaxation is an active process that begins with the cessation of nerve impulses from the motor neuron. This leads to the reuptake of calcium ions (Ca2+) into the sarcoplasmic reticulum (SR), causing a conformational change in the troponin-tropomyosin complex and uncoupling of the actin-myosin cross-bridges.
Caption: Key steps in skeletal muscle relaxation.
B. Smooth Muscle Relaxation
Smooth muscle relaxation is regulated by a more complex interplay of signaling pathways that ultimately decrease intracellular Ca2+ levels and increase myosin light chain phosphatase (MLCP) activity.
Caption: Major signaling pathways in smooth muscle relaxation.
II. In Vivo Techniques
In vivo assays assess muscle relaxation in a whole, living animal, providing data that reflects the complex interplay of physiological systems.
A. Rotarod Test
Application Note: The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and the muscle relaxant effects of drugs.[1] A drug-induced decrease in the time an animal can stay on a rotating rod is indicative of muscle relaxation or sedation.[2]
Experimental Workflow:
Caption: Workflow for the rotarod test.
Protocol:
-
Apparatus: Rotarod treadmill for mice or rats.
-
Animal Acclimatization: Acclimate animals to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place each animal on the stationary rod for 60 seconds.
-
Train animals at a constant low speed (e.g., 5 rpm) until they can consistently remain on the rod for a predetermined cutoff time (e.g., 120 seconds). This is typically done over 2-3 days.[1]
-
-
Baseline Measurement: On the test day, record the latency to fall for each animal before drug administration.
-
Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal, oral).[3]
-
Post-treatment Testing: At the expected time of peak drug effect (e.g., 30 minutes post-injection), place the animal back on the rotarod.[1]
-
Data Collection:
-
Start the rotation at a fixed speed (e.g., 15 rpm) or in an accelerating mode (e.g., 4 to 40 rpm over 5 minutes).[1]
-
Record the latency (in seconds) for the animal to fall off the rod. A fall is defined as the animal falling onto the platform below or passively rotating with the rod for two consecutive revolutions.[1]
-
Perform multiple trials (e.g., three) with a set inter-trial interval (e.g., 15 minutes).[1]
-
-
Data Analysis: Compare the mean latency to fall between treatment groups. A significant decrease in latency to fall compared to the vehicle group indicates muscle relaxant activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) (Mean ± SEM) |
| Vehicle | - | 115.2 ± 5.8 |
| Diazepam | 3 | 81.2 ± 4.5* |
| Diazepam | 4 | 65.7 ± 3.9** |
| Diazepam | 5 | 42.1 ± 3.2*** |
*Hypothetical data based on typical results. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data adapted from[3][4].
B. Grip Strength Test
Application Note: The grip strength test is a non-invasive method to assess forelimb and hindlimb muscle strength.[5] A decrease in grip force is a direct indicator of muscle weakness or relaxation.[6]
Protocol:
-
Apparatus: Grip strength meter with a wire grid or bar connected to a force transducer.
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes prior to testing.[7]
-
Procedure:
-
Hold the mouse by the base of its tail.
-
Gently lower the mouse towards the grid, allowing only its forepaws to grasp the bar.[7]
-
Pull the mouse back steadily and horizontally until its grip is released.[7] The peak force is automatically recorded by the meter.
-
Perform three consecutive trials for forelimb strength.[7]
-
For combined forelimb and hindlimb strength, allow the mouse to grasp the grid with all four paws before pulling.[7]
-
Perform three consecutive trials for combined limb strength.[7]
-
-
Data Analysis: The maximal force (in grams or Newtons) is recorded. Compare the mean grip strength between treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Forelimb Grip Strength (g) (Mean ± SEM) |
| Vehicle | - | 150.3 ± 10.2 |
| Baclofen | 1 | 135.1 ± 9.8 |
| Baclofen | 3 | 110.5 ± 8.1* |
| Baclofen | 6 | 85.6 ± 7.5** |
*Hypothetical data based on typical results. *p<0.05, **p<0.01 compared to Vehicle. Data adapted from[8][9].
III. Ex Vivo Techniques
Ex vivo methods involve the study of isolated tissues or organs in a controlled environment, allowing for the direct assessment of muscle contractility and relaxation in response to pharmacological agents.
A. Isolated Organ Bath
Application Note: The isolated organ bath technique is a cornerstone of pharmacology for studying the contractility of smooth and skeletal muscles.[10] It allows for the determination of concentration-response relationships for contractile and relaxant agents.
Experimental Workflow:
Caption: Workflow for isolated organ bath experiments.
Protocol (Example: Rat Aortic Rings):
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, washing with fresh buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability. Wash out the KCl and allow the tissue to return to baseline.
-
-
Relaxation Study:
-
Pre-contract the aortic rings with a submaximal concentration of a contractile agonist (e.g., phenylephrine, 1 µM).
-
Once a stable contraction plateau is reached, add the relaxant agent (e.g., acetylcholine) in a cumulative manner, increasing the concentration stepwise.
-
-
Data Collection: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of the agonist to generate a concentration-response curve and determine the EC50 value.
Data Presentation:
| Agonist | Tissue | Pre-contractile Agent | EC50 (M) (Mean ± SEM) |
| Acetylcholine (B1216132) | Rat Aorta | Phenylephrine (1 µM) | 4.57 ± 0.67 x 10⁻⁸[10] |
| Isoprenaline | Human Bladder | KCl (50 mM) | ~6.1 x 10⁻⁷[11] |
| Vasoactive Intestinal Peptide | Guinea Pig Ileum | Spontaneous Tone | Not reported |
IV. In Vitro Techniques
In vitro methods utilize isolated cells or subcellular components to investigate the molecular mechanisms of muscle relaxation.
A. Calcium Imaging in Isolated Smooth Muscle Cells
Application Note: This technique allows for the direct measurement of intracellular calcium concentration ([Ca2+]i) in single smooth muscle cells. A decrease in [Ca2+]i is a key event in smooth muscle relaxation.
Protocol:
-
Cell Isolation: Isolate smooth muscle cells from the tissue of interest (e.g., guinea pig ileum) by enzymatic digestion.
-
Fluorescent Dye Loading: Incubate the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Imaging:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
-
Stimulation and Data Acquisition:
-
Establish a baseline fluorescence ratio.
-
Stimulate the cells with a contractile agonist to induce an increase in [Ca2+]i.
-
Apply the test relaxant compound and record the change in the fluorescence ratio over time.
-
-
Data Analysis: Convert the fluorescence ratio to [Ca2+]i. A decrease in [Ca2+]i in the presence of the test compound indicates a relaxant effect at the cellular level.
Data Presentation:
| Compound | Cell Type | Effect on [Ca2+]i |
| Vasoactive Intestinal Peptide | Guinea Pig Gastric Smooth Muscle Cells | Causes dose-dependent relaxation and increases intracellular cAMP. |
V. Summary and Conclusion
The choice of technique for measuring muscle relaxation in animal models depends on the specific research question. In vivo methods provide physiologically relevant data on the overall effect of a compound, while ex vivo and in vitro techniques offer more detailed insights into the direct effects on muscle tissue and the underlying cellular and molecular mechanisms. By employing a combination of these approaches, researchers can gain a comprehensive understanding of the muscle relaxant properties of novel therapeutic agents.
References
- 1. Human Urinary Bladder Strip Relaxation by the β-Adrenoceptor Agonist Isoprenaline: Methodological Considerations and Effects of Gender and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbamr.com [ijbamr.com]
- 3. Vasoactive intestinal polypeptide induces neurogenic contraction of guinea-pig ileum. Involvement of acetylcholine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impairment of endothelium-dependent relaxation and changes in levels of cyclic GMP in aorta from streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjuvant Treatment Protocols for Painful Muscle Contractures: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Painful muscle contractures, characterized by the persistent shortening of a muscle or tendon resulting in joint stiffness and limited range of motion, present a significant clinical challenge. They are a common complication of neurological conditions such as cerebral palsy, stroke, and spinal cord injury, as well as prolonged immobilization. The underlying pathophysiology is complex, involving not only neural components but also significant structural and biological changes within the muscle tissue itself. These changes include myofiber atrophy, sarcomere loss, increased passive stiffness, and excessive deposition of extracellular matrix (ECM) components, leading to fibrosis.
Current non-surgical treatments, such as stretching and physical therapy, often provide limited and temporary relief, highlighting a critical need for effective adjuvant therapies that target the cellular and molecular mechanisms driving contracture formation. This document provides detailed application notes and protocols for preclinical research on emerging adjuvant treatments for painful muscle contractures, focusing on therapies that modulate the ECM, target epigenetic modifications, and enhance muscle regeneration.
Key Therapeutic Targets and Signaling Pathways
The development of muscle contracture and associated fibrosis is orchestrated by a complex network of signaling pathways. A central player in this process is the Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3] Upon activation, TGF-β binds to its receptors on the surface of fibroblasts and other cells, initiating a signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad2/3).[2][4] These activated Smads then translocate to the nucleus, where they act as transcription factors to upregulate the expression of profibrotic genes, including various types of collagen and other ECM components.[2][4] This leads to the excessive accumulation of ECM, a hallmark of fibrosis.
Furthermore, epigenetic modifications , such as DNA methylation and histone modifications, play a crucial role in regulating the expression of profibrotic genes and can contribute to the sustained activation of myofibroblasts, the primary cell type responsible for ECM deposition.[5][6][7]
Another critical aspect of contracture pathophysiology is the dysfunction of muscle satellite cells , the resident stem cells responsible for muscle regeneration and repair.[8][9][10] In the context of contractures, the number and regenerative capacity of satellite cells can be diminished, leading to impaired muscle growth and repair, and contributing to the fibrotic phenotype.[8]
The following diagram illustrates the interplay of these key signaling pathways in muscle fibrosis and contracture, and highlights the points of intervention for the adjuvant therapies discussed in this document.
Caption: Signaling pathways in muscle fibrosis and points of intervention for adjuvant therapies.
Experimental Protocols
Animal Models of Immobilization-Induced Muscle Contracture
A common and reproducible method to induce muscle contractures in preclinical studies is through joint immobilization in a shortened muscle position.
Caption: General workflow for studying adjuvant therapies in an immobilization-induced contracture model.
-
Animal Selection: Use adult male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the animals using isoflurane (B1672236) (2-3% in oxygen).
-
Immobilization:
-
Casting: Position the hindlimb with the knee in extension and the ankle in plantar flexion to shorten the gastrocnemius and soleus muscles. Apply a plaster cast to maintain this position.
-
Steel Wire: Alternatively, a spiral steel wire can be used to immobilize the hindlimb, which has been shown to be an effective method.
-
-
Duration: Maintain immobilization for 2 to 4 weeks to induce a significant contracture.
-
Monitoring: Monitor the animals daily for any signs of distress, skin irritation, or compromised circulation.
-
Removal of Immobilization: After the designated period, carefully remove the cast or wire under anesthesia.
Adjuvant Treatment Protocols
The following protocols are based on published preclinical studies and clinical trial designs. Dose-response studies are recommended to determine the optimal dosage for specific applications.
-
Objective: To enzymatically degrade excess collagen in the fibrotic muscle tissue, thereby reducing stiffness and improving range of motion.
-
Materials:
-
Collagenase from Clostridium histolyticum (e.g., Xiaflex®)
-
Sterile saline
-
-
Procedure:
-
Reconstitute collagenase in sterile saline to the desired concentration.
-
For a rat model of denervation-induced muscle fibrosis, a single intramuscular injection of 150 U of collagenase in 100 µl saline has been shown to be effective.[11]
-
For a rat model of knee flexion contracture, a single intra-articular injection of 50 µL of 0.6 mg/mL purified collagenase can be administered.
-
Administer the injection directly into the belly of the contracted muscle or the joint capsule under anesthesia.
-
Allow for a period of remobilization (e.g., 2-4 weeks) before final assessment.
-
-
Objective: To inhibit DNA methylation and potentially reactivate silenced myogenic genes, thereby promoting muscle regeneration and reducing fibrosis.
-
Materials:
-
5-Azacytidine (Vidaza®)
-
Sterile vehicle for injection (e.g., sterile water for injection)
-
-
Procedure:
-
Based on clinical trial designs for children with cerebral palsy, a dose-escalation study is appropriate for preclinical models.[12]
-
Prepare solutions of 5-Aza in the sterile vehicle at various concentrations.
-
Administer a single subcutaneous injection.
-
In a rat model of muscle injury, a 5-Aza incorporated hydrogel has been shown to improve muscle regeneration.[13]
-
Assess outcomes at defined time points post-injection (e.g., 2, 4, and 8 weeks).
-
-
Objective: To block the activity of myostatin, a negative regulator of muscle growth, thereby promoting muscle hypertrophy and regeneration.
-
Materials:
-
Adeno-associated virus (AAV) vector encoding the follistatin-344 (FS344) isoform.
-
Sterile saline or appropriate buffer for injection.
-
-
Procedure:
-
In a mouse model of facioscaphumeral muscular dystrophy, intramuscular injection of an AAV vector carrying the follistatin gene has been shown to increase muscle size and strength.[14]
-
A single intramuscular injection of the AAV-follistatin vector into the target muscle is typically sufficient for long-term expression.
-
The dosage of the viral vector should be determined based on vector titer and the size of the target muscle.
-
Monitor the animals for several weeks to months to assess the long-term effects on muscle mass and function.
-
-
Objective: To degrade excess hyaluronic acid in the ECM, which is thought to contribute to muscle stiffness.
-
Materials:
-
Recombinant human hyaluronidase (Hylenex®)
-
Sterile normal saline
-
-
Procedure:
-
Dilute hyaluronidase with sterile normal saline (e.g., 1:1 dilution).
-
Administer multiple small intramuscular injections into the stiff muscle and surrounding fascia.
-
The total dosage will depend on the size of the muscle being treated.
-
Combine the injections with a program of passive stretching to facilitate the restoration of range of motion.[15]
-
-
Objective: To inhibit the proteasome pathway, which may reduce inflammation and the degradation of important muscle proteins.
-
Materials:
-
Bortezomib (Velcade®)
-
Sterile vehicle for injection
-
-
Procedure:
-
While not yet tested specifically in an immobilization-induced contracture model, a dosing regimen from a mouse model of myositis can be adapted.
-
Administer bortezomib via intraperitoneal injection at a dose of 0.75 mg/kg body weight, twice a week for 4 weeks.
-
Monitor for potential side effects, as bortezomib can have systemic toxicity.[16][17]
-
Quantitative Data Presentation
The efficacy of adjuvant treatments for muscle contractures can be assessed using a variety of quantitative measures. The following tables summarize key outcome measures and representative data from preclinical studies.
Table 1: Effects of Adjuvant Therapies on Joint Range of Motion (ROM) and Muscle Stiffness
| Treatment | Animal Model | Outcome Measure | Control Group | Treated Group | Percentage Improvement | Citation |
| Collagenase | Rat (Denervation) | Muscle Stiffness (Shear-wave velocity) | 3.50 ± 0.22 m/s | 2.84 ± 0.26 m/s | 18.9% | [11] |
| Collagenase | Human Muscle (ex vivo) | Muscle Stiffness (Young's Modulus) | 205 kPa | 100 kPa | 51.2% | [18][19] |
Table 2: Effects of Adjuvant Therapies on Muscle Mass and Function
| Treatment | Animal Model | Outcome Measure | Control Group | Treated Group | Percentage Improvement | Citation |
| Collagenase | Rat (Denervation) | Grip Strength | 2.38 ± 0.50 N | 3.33 ± 0.75 N | 39.9% | [11] |
Conclusion
The adjuvant treatment protocols outlined in these application notes provide a framework for the preclinical investigation of novel therapies for painful muscle contractures. By targeting the underlying cellular and molecular mechanisms of fibrosis and impaired muscle regeneration, these approaches hold the potential to overcome the limitations of current treatments and improve outcomes for individuals affected by this debilitating condition. Further research, including dose-optimization studies and the evaluation of combination therapies, is warranted to translate these promising preclinical findings into effective clinical interventions.
References
- 1. [PDF] Role of Transforming Growth Factor-β in Skeletal Muscle Fibrosis: A Review | Semantic Scholar [semanticscholar.org]
- 2. Role of Transforming Growth Factor-β in Skeletal Muscle Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor-beta Induces Skeletal Muscle Atrophy and Fibrosis Through the Induction of Atrogin-1 and Scleraxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Tissue Fibrosis. 4. Structural and functional consequences of skeletal muscle fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Regulation of Myofibroblast Phenotypes in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Reprogramming of Muscle Progenitors: Inspiration for Clinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reduced satellite cell population may lead to contractures in children with cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. SP38. Intramuscular Collagenase Injection as a Treatment for Chronic Denervation-induced Muscle Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trials.arthritis.org [trials.arthritis.org]
- 13. 5-Azacytidine incorporated skeletal muscle-derived hydrogel promotes rat skeletal muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fshdsociety.org [fshdsociety.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. arts.units.it [arts.units.it]
- 17. Bortezomib-Induced Muscle Toxicity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Collagenase treatment decreases muscle stiffness in cerebral palsy: A preclinical ex vivo biomechanical analysis of hip adductor muscle fiber bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Thiocolchicoside Derivatives for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicoside (B1682803), a semi-synthetic analog of colchicine (B1669291), is a potent muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Its derivatives have garnered significant interest in drug discovery due to their potential as anticancer agents.[3][4] These compounds often exhibit cytotoxic effects on various cancer cell lines by modulating key signaling pathways, including the NF-κB pathway, which is crucial in inflammation and tumorigenesis. This document provides detailed protocols for the synthesis of thiocolchicoside and its derivatives, along with methodologies for evaluating their biological activity, specifically their anticancer effects.
Synthesis of Thiocolchicoside and Derivatives
The synthesis of thiocolchicoside and its analogs typically involves the glycosylation of 3-O-demethylthiocolchicine or modifications of the thiocolchicine (B1684108) scaffold.[3][5] Below are detailed protocols for key synthetic procedures.
Protocol 1: Synthesis of Thiocolchicoside from 3-O-Demethylthiocolchicine
This protocol describes the glycosylation of 3-O-demethylthiocolchicine using a protected fluorosugar, followed by deprotection to yield thiocolchicoside.[6]
Materials:
-
3-O-demethylthiocolchicine
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride (B91410)
-
Anhydrous acetonitrile (B52724) (CH3CN)
-
Boron trifluoride etherate (BF3·OEt2)
-
Saturated potassium bicarbonate (KHCO3) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated potassium hydrogen sulfate (B86663) (KHSO4) solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO4)
-
Ethanol (B145695) (EtOH)
-
1N Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Suspend 3-O-demethylthiocolchicine (0.5 mmol) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride (0.75 mmol) in anhydrous CH3CN (10 mL) in a flask under an inert atmosphere at room temperature.
-
Add 1,1,3,3-tetramethylguanidine (1.5 mmol). The reagents should dissolve, and the solution will turn red.
-
Add boron trifluoride etherate (8 mmol). The solution will become lighter in color.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 1:9 methanol:dichloromethane solvent system. The reaction is typically complete within 20-30 minutes.
-
Upon completion, add a saturated KHCO3 solution to partition the phases.
-
Extract the aqueous phase three times with ethyl acetate (10 mL each).
-
Combine the organic phases and wash sequentially with saturated KHSO4 solution and saturated NaCl solution.
-
Dry the organic phase over MgSO4, filter, and evaporate the solvent to obtain the crude protected thiocolchicoside.
-
Dissolve the crude product in ethanol (4 mL) and add 1N NaOH (2 mL) with magnetic stirring.
-
Monitor the deprotection reaction by TLC (1:9 methanol:dichloromethane). The reaction is typically complete within 3 hours.
-
Thiocolchicoside will crystallize directly from the reaction medium. Collect the product by filtration.
Protocol 2: Synthesis of N-Alkyl-Thiocolchicinoids
This protocol outlines the synthesis of N-alkyl derivatives of thiocolchicine, which have shown potent antitumor activity.[7]
Materials:
-
N-deacetylthiocolchicine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
Procedure:
-
Dissolve N-deacetylthiocolchicine in methanol.
-
Add formaldehyde (for N,N-dimethyl derivative) or acetaldehyde (for N,N-diethyl derivative).
-
Add sodium cyanoborohydride under acidic conditions.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting N,N-dialkyl-N-deacetylthiocolchicine derivative by column chromatography.
Biological Activity Evaluation
The following protocols are designed to assess the anticancer properties of the synthesized thiocolchicoside derivatives.
Protocol 3: Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Cancer cell lines (e.g., KBM-5, Jurkat, U266, HCT-116)[8]
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Thiocolchicoside derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[10]
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Treat the cells with various concentrations of the thiocolchicoside derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Analysis of NF-κB Signaling Pathway by Western Blotting
This protocol details the investigation of the effect of thiocolchicoside derivatives on key proteins in the NF-κB signaling pathway.[13][14]
Materials:
-
Cancer cell lines
-
Thiocolchicoside derivatives
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells and treat with thiocolchicoside derivatives for a specified time, followed by stimulation with an agent like TNF-α to activate the NF-κB pathway.
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Data Summary
The following tables summarize the reported anticancer activity of selected thiocolchicoside derivatives.
Table 1: Cytotoxicity of Thiocolchicoside against Various Cancer Cell Lines [8]
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| KBM-5 | Myeloid Leukemia | ~25 |
| Jurkat | T-cell Leukemia | ~50 |
| U266 | Multiple Myeloma | ~50 |
| HCT-116 | Colon Carcinoma | ~75 |
Table 2: In Vitro Anticancer Activity of N-Alkyl-Thiocolchicinoids [7]
| Compound | R1 | R2 | Tubulin Assembly IC50 (µM) | Cytotoxicity (KB cells) ED50 (µg/mL) |
| 5 | Me | Me | 1.2 | 0.015 |
| 6 | Et | Et | 1.1 | 0.020 |
| 7 | H | H (succinate salt) | 1.1 | 0.003 |
Visualizations
Signaling Pathway Diagram
Caption: Thiocolchicoside derivatives inhibit the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for synthesis and biological evaluation of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2009143930A1 - Process for the glycosidation of colchicine and thiocolchicine - Google Patents [patents.google.com]
- 3. PROCESS FOR THE GLYCOSIDATION OF COLCHICINE AND THIOCOLCHICINE | TREA [trea.com]
- 4. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A process for the glycosidation of colchicine derivatives and products obtained - Patent 0789028 [data.epo.org]
- 7. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Long-Term Stability of Thiocolchicoside in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocolchicoside (B1682803), a semi-synthetic derivative of the naturally occurring colchicoside, is a widely used muscle relaxant with anti-inflammatory and analgesic properties.[1] Its therapeutic efficacy is contingent upon its stability in various formulations. Understanding the long-term stability of thiocolchicoside in solution is paramount for the development of robust pharmaceutical products, ensuring proper storage, and maintaining its therapeutic integrity throughout its shelf life. This document provides a comprehensive overview of the stability of thiocolchicoside in solution, detailing the factors that influence its degradation, and offers standardized protocols for its stability assessment.
Factors Affecting Thiocolchicoside Stability in Solution
The stability of thiocolchicoside in solution is influenced by several environmental factors:
-
pH: Thiocolchicoside is susceptible to degradation in both acidic and alkaline conditions.[2][3] Hydrolysis can lead to the formation of various degradation products.
-
Oxidation: The presence of oxidizing agents can lead to the formation of sulfoxide (B87167) and sulfone derivatives.[3]
-
Light: Although some studies suggest it is relatively stable under photolytic stress, exposure to UV light can induce photodegradation, leading to the formation of photoproducts.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of degradation, particularly in the presence of acidic or basic conditions.[2]
Quantitative Stability Data
The following tables summarize the degradation of thiocolchicoside under various stress conditions as reported in forced degradation studies. These studies are designed to accelerate the degradation process to identify potential degradation products and pathways.
Table 1: Degradation of Thiocolchicoside under Hydrolytic Stress
| Stress Condition | Temperature (°C) | Duration | Percent Degradation | Key Degradation Products | Reference |
| 1.0 N HCl | 80 | 3 hours | Not specified, significant degradation observed | 3-O-demethylthiocolchicine (D3) | [2][3][6] |
| 0.1 N NaOH | Ambient | Not specified | Not specified, significant degradation observed | Not specified | [7][8] |
| 1.0 N NaOH | 60 | Not specified | Highest degradation observed | Not specified | [7] |
| Acid/Base Catalyzed Hydrolysis | Not specified | Not specified | Significant | 3-O-demethylthiocolchicine (D3) | [6] |
Table 2: Degradation of Thiocolchicoside under Oxidative Stress
| Stress Condition | Temperature (°C) | Duration | Percent Degradation | Key Degradation Products | Reference |
| 3% H₂O₂ | Ambient | Not specified | Significant | Thiocolchicoside S-oxide (D1SO) | [6][8] |
| 0.5% H₂O₂ | 40, 50, 60 | Not specified | First-order degradation, rate increases with temperature | Not specified | [2] |
| 1.5% H₂O₂ | 60 | Not specified | Highest degradation observed | Not specified | [2] |
| Oxidation | Not specified | Not specified | Significant | Thiocolchicoside S-oxide (D1SO), Thiocolchicoside S-sulfone (D1SO₂) | [3] |
Table 3: Degradation of Thiocolchicoside under Photolytic and Thermal Stress
| Stress Condition | Condition | Duration | Percent Degradation | Key Degradation Products | Reference |
| Photolytic | Direct Sunlight | 8 hours | Significant | Two photoproducts without the glucoside group | [2][4] |
| Photolytic | UV-A light (λmax 355 nm) | Not specified | Photolabile | Oxidized to sulfoxide (aerobic) | [4] |
| Dry Heat | 60 | 12 hours | Minimal | Not specified | [9] |
| Thermal Degradation | 80 | 3 hours | Significant degradation in acidic solution | 3-O-demethylthiocolchicine (D3) | [2] |
Experimental Protocols
Protocol 1: Preparation of Thiocolchicoside Standard and Sample Solutions
Objective: To prepare accurate and precise standard and sample solutions for stability testing.
Materials:
-
Thiocolchicoside reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
Procedure:
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of thiocolchicoside reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase to be used in the HPLC analysis.
-
-
Sample Solution for Stability Study:
-
Prepare a solution of thiocolchicoside in the desired solvent (e.g., water, buffer) at a known concentration (e.g., 50 µg/mL).
-
Subject the solution to the desired stress conditions (e.g., heat, light, acid/base).
-
At specified time points, withdraw an aliquot of the sample solution.
-
Neutralize if necessary (for acid/base stressed samples).
-
Dilute the aliquot with the mobile phase to a final concentration within the linear range of the analytical method (e.g., 10 µg/mL).
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify thiocolchicoside and separate it from its degradation products. This protocol is a composite based on several published methods.[6][7][8]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and water or a buffer like sodium acetate (B1210297). For example, Acetonitrile:Water (70:30 v/v).[7][8] Another option is a gradient elution with 20mM sodium acetate buffer (pH 5.0) and a mixture of Methanol:Acetonitrile (20:80).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of thiocolchicoside.
-
Inject the stressed sample solutions.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
-
Calculate the percentage of remaining thiocolchicoside and the formation of degradation products.
Protocol 3: Forced Degradation Study
Objective: To investigate the degradation pathways of thiocolchicoside under various stress conditions.
Procedure:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Dissolve 50 mg of thiocolchicoside in 10 mL of 0.1 N NaOH.[2]
-
Keep the solution at room temperature for a specified period.
-
Neutralize with 0.1 N HCl and dilute with methanol for analysis.
-
-
Oxidative Degradation:
-
Dissolve 50 mg of thiocolchicoside in 10 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Dilute with methanol for analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of thiocolchicoside in an oven at 60°C for 12 hours.[9]
-
Alternatively, heat a solution of thiocolchicoside at a specified temperature.
-
Dissolve/dilute the sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of thiocolchicoside (e.g., 50 µg/mL in methanol) to direct sunlight for 8 hours or in a photostability chamber.[2]
-
Analyze the sample by HPLC.
-
Signaling Pathways and Mechanism of Action
Thiocolchicoside is known to exert its muscle relaxant effects through its interaction with GABA-A receptors.[10][11] It acts as a competitive antagonist at these receptors. Additionally, it has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and tumorigenesis.[12][13] This anti-inflammatory action is mediated through the inhibition of NF-κB activation.[12]
Caption: Thiocolchicoside's dual mechanism of action.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of thiocolchicoside in solution.
Caption: Workflow for thiocolchicoside stability testing.
Recommendations for Storage and Handling
Based on the available stability data, the following recommendations are provided for the storage and handling of thiocolchicoside solutions to ensure their integrity:
-
pH: Maintain solutions at a neutral or slightly acidic pH to minimize hydrolytic degradation.
-
Temperature: Store solutions at controlled room temperature or under refrigeration (2-8 °C) to slow down degradation rates. Avoid freezing.
-
Light: Protect solutions from direct sunlight and strong UV light by using amber-colored containers or by storing them in the dark.
-
Atmosphere: To prevent oxidative degradation, consider purging solutions with an inert gas like nitrogen or argon, especially for long-term storage.
Conclusion
Thiocolchicoside in solution is susceptible to degradation under various stress conditions, particularly acidic, basic, and oxidative environments. A thorough understanding of its stability profile is crucial for the development of stable pharmaceutical formulations and for ensuring accurate and reproducible results in research settings. The implementation of validated stability-indicating analytical methods, such as the HPLC-UV method detailed in this document, is essential for monitoring the integrity of thiocolchicoside solutions over time. By adhering to the recommended storage and handling guidelines, the degradation of thiocolchicoside can be minimized, thereby preserving its therapeutic efficacy and ensuring patient safety.
References
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. phmethods.net [phmethods.net]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitizing activity of thiocolchicoside: photochemical and in vitro phototoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitizing activity of thiocolchicoside: photochemical and in vitro phototoxicity studies. | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. arabjchem.org [arabjchem.org]
- 10. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 12. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajpsonline.com [ajpsonline.com]
Application Notes and Protocols for Thiocolchicoside in Neurological Disorder Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiocolchicoside (B1682803) in neurological disorder research models. This document includes detailed information on its mechanism of action, quantitative data from various studies, and experimental protocols for its application in preclinical research.
Introduction
Thiocolchicoside is a semi-synthetic derivative of the natural compound colchicine.[1] It is clinically used as a muscle relaxant with anti-inflammatory and analgesic properties.[2][3] In the context of neurological research, its primary mechanism of action involves the modulation of inhibitory neurotransmitter receptors, specifically γ-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors.[2][4] This interaction makes it a valuable tool for studying neuronal excitability and its role in various neurological conditions. However, its antagonistic effect on GABA-A receptors also confers proconvulsant properties, which is a critical consideration in experimental design.[2][5]
Mechanism of Action
Thiocolchicoside's effects on the central nervous system are primarily mediated through its interaction with two key inhibitory receptors:
-
GABA-A Receptor Antagonism: Contrary to some initial hypotheses, robust evidence indicates that thiocolchicoside acts as a competitive antagonist at GABA-A receptors.[2][6] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization and reduced neuronal excitability. By blocking this action, thiocolchicoside can increase neuronal excitability, which is the basis for its observed proconvulsant effects in animal models.[2][5]
-
Glycine Receptor Modulation: Thiocolchicoside also interacts with strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[4][7] While the exact nature of this interaction is still under investigation, it is thought to contribute to its muscle relaxant properties.[8]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data from preclinical studies investigating the effects of thiocolchicoside.
Table 1: In Vitro Inhibition of Receptors by Thiocolchicoside
| Receptor Subtype | Preparation | IC50 (Median Inhibitory Concentration) | Reference |
| GABA-A (α1β1γ2L) | Recombinant human receptors in Xenopus oocytes | 0.2 µM | [9] |
| GABA-A (α1β2γ2L) | Recombinant human receptors in Xenopus oocytes | 0.13 µM | [9] |
| GABA-A (α2β2γ2L) | Recombinant human receptors in Xenopus oocytes | 0.14 µM | [9] |
| GABA-A (Phasic currents) | Purkinje cells in rat cerebellar slices | ~0.15 µM | [2] |
| GABA-A (Tonic currents) | Granule neurons in rat cerebellar slices | ~0.9 µM | [2] |
| Glycine (α1 subunit) | Recombinant human receptors in Xenopus oocytes | 47 µM | [9] |
Table 2: In Vivo Dosages of Thiocolchicoside in Rodent Models
| Animal Model | Species | Administration Route | Dosage | Observed Effect | Reference |
| Seizure Model | Rat (Wistar) | Topical (to pia mater) | 2 µg/µl | Focal motor seizures | [5] |
| Seizure Model | Rat (Wistar) | Microinjection (cerebral cortex) | 2 µg/µl | Focal motor seizures | [5] |
| Seizure Model | Rat (Wistar) | Parenteral (with minimal dural lesions) | 6 mg/kg | Secondarily generalized convulsive status epilepticus | [5] |
| Seizure Model | Rat (Wistar) | Parenteral (intact) | Up to 12 mg/kg | No seizure activity | [5] |
| Seizure Model | Rat (Wistar) | Intraperitoneal | 16 mg/kg | Tonic-clonic seizures | [10][11] |
| Anxiety Model | Mouse (Swiss albino) | Oral | 1 mg/kg | Anti-anxiety effect |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Thiocolchicoside's Action on GABA-A Receptors
The following diagram illustrates the antagonistic effect of thiocolchicoside on GABA-A receptor signaling.
Caption: Antagonistic action of thiocolchicoside on GABA-A receptor signaling.
Experimental Workflow for a Thiocolchicoside-Induced Seizure Model in Rats
This diagram outlines a typical workflow for inducing and evaluating seizures in rats using thiocolchicoside.
Caption: Workflow for thiocolchicoside-induced seizure model in rats.
Experimental Protocols
Protocol 1: Thiocolchicoside-Induced Seizure Model in Rats
This protocol is adapted from studies investigating the proconvulsant effects of thiocolchicoside.[5][10]
Materials:
-
Male Wistar rats (250-300g)
-
Thiocolchicoside solution (e.g., dissolved in saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
ECoG recording system (electrodes, amplifier, data acquisition software)
-
Surgical tools for electrode implantation
Procedure:
-
Animal Preparation and ECoG Electrode Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater.
-
Implant stainless steel ECoG electrodes over the desired cortical areas (e.g., frontal and parietal cortices).
-
Secure the electrodes with dental cement.
-
Allow the animal to recover for at least 5 days post-surgery.
-
-
Thiocolchicoside Administration and Seizure Induction:
-
On the day of the experiment, record a baseline ECoG for at least 30 minutes.
-
Administer thiocolchicoside via the desired route. For systemic administration, an intraperitoneal (IP) injection of 16 mg/kg is effective in inducing tonic-clonic seizures.[10][11] For focal seizures, microinjection of 2 µg/µl into the cerebral cortex can be performed.[5]
-
Immediately after administration, begin continuous ECoG and behavioral monitoring.
-
-
Monitoring and Data Analysis:
-
Monitor the animal for behavioral signs of seizures (e.g., facial twitching, forelimb clonus, rearing, falling) and score them using a standardized scale (e.g., Racine scale).
-
Record ECoG activity continuously for at least 3 hours post-injection.
-
Analyze the ECoG data for epileptiform activity, including spike and wave discharges, and quantify parameters such as spike frequency and amplitude.
-
Protocol 2: Electrophysiological Recording of Thiocolchicoside's Effect on GABA-A Receptors in Brain Slices
This protocol outlines a method for studying the direct effects of thiocolchicoside on GABA-A receptor-mediated currents using patch-clamp electrophysiology.[2][12]
Materials:
-
Male Sprague-Dawley rats (P28-P40)
-
Vibratome for slicing brain tissue
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipettes
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Thiocolchicoside stock solution
-
GABA-A receptor agonist (e.g., GABA) and antagonist (e.g., bicuculline)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus, cerebellum) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using an upright microscope with DIC optics.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the neuron at a membrane potential of -70 mV in voltage-clamp mode.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) by stimulating presynaptic inputs or by puffing a low concentration of GABA.
-
Bath-apply thiocolchicoside at various concentrations (e.g., 0.1 µM to 10 µM) and record the changes in IPSC amplitude and kinetics.
-
To confirm that the observed effects are mediated by GABA-A receptors, apply a specific antagonist like bicuculline (B1666979) at the end of the experiment.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay time of the IPSCs before and after thiocolchicoside application.
-
Construct a dose-response curve to determine the IC50 of thiocolchicoside for the inhibition of GABA-A receptor currents.
-
Application in Other Neurological Disorder Models
While specific protocols for the use of thiocolchicoside in traumatic brain injury (TBI), spinal cord injury (SCI), and neuroinflammation models are not extensively documented, its known mechanisms of action suggest potential applications in these areas. Researchers interested in exploring thiocolchicoside in these models should consider the following:
-
Traumatic Brain Injury (TBI): Given the role of excitotoxicity in the secondary injury cascade of TBI, investigating the effects of a GABA-A receptor antagonist like thiocolchicoside could provide insights into the role of inhibitory-excitatory balance post-injury. Standard TBI models such as controlled cortical impact (CCI) or fluid percussion injury (FPI) can be employed. Dose-finding studies would be necessary to determine a dose that modulates neuronal activity without inducing seizures.
-
Spinal Cord Injury (SCI): Spasticity is a common complication of SCI. As a muscle relaxant, thiocolchicoside could be investigated for its potential to alleviate spasticity in contusion or transection models of SCI. Its interaction with both GABA-A and glycine receptors in the spinal cord makes it a relevant compound for such studies.
-
Neuroinflammation: Thiocolchicoside has reported anti-inflammatory properties.[3] Its efficacy in modulating neuroinflammatory processes could be assessed in models using lipopolysaccharide (LPS) or other inflammatory stimuli. Outcome measures could include the analysis of pro-inflammatory cytokine levels and microglial activation in the brain.
For these models, it is crucial to perform preliminary dose-response studies to establish an effective and non-toxic dose range. The route of administration (e.g., systemic via IP injection or local via intrathecal injection for SCI models) should also be carefully considered based on the specific research question.
Conclusion
Thiocolchicoside is a versatile pharmacological tool for investigating the role of inhibitory neurotransmission in the central nervous system. Its well-characterized antagonist activity at GABA-A receptors makes it particularly useful for studying seizure mechanisms and neuronal hyperexcitability. While its application in other neurological disorder models is less established, its muscle relaxant and anti-inflammatory properties suggest promising avenues for future research. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies using thiocolchicoside.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal and secondarily generalised convulsive status epilepticus induced by thiocolchicoside in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzodiazepine partially reverses tonic-clonic seizures induced by thiocolchicoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. worldmedicine.uz [worldmedicine.uz]
Troubleshooting & Optimization
How to prevent degradation of thiocolchicoside during experiments
For researchers, scientists, and drug development professionals, maintaining the integrity of thiocolchicoside (B1682803) during experimentation is paramount for accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of thiocolchicoside, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause thiocolchicoside to degrade?
A1: Thiocolchicoside is susceptible to degradation under several conditions. The primary factors are exposure to acidic, basic, and oxidative environments.[1][2] It also shows some sensitivity to light.[3] Conversely, it is relatively stable under dry heat conditions.[3]
Q2: I need to prepare a stock solution of thiocolchicoside. What is the recommended solvent and what are the storage conditions?
A2: For stock solutions, methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.[1][4] It is recommended to store the solid form of thiocolchicoside at -20°C in a well-sealed container, protected from light and moisture. Stock solutions in organic solvents should also be stored at low temperatures (-20°C or -80°C) and protected from light to ensure stability for longer periods. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment, as they are less stable.
Q3: Can I use aqueous buffers to dissolve thiocolchicoside for my experiments?
Q4: How can I protect my thiocolchicoside solutions from light-induced degradation?
A4: To prevent photolytic degradation, always store thiocolchicoside solutions in amber-colored vials or wrap the containers in aluminum foil.[3] When conducting experiments, minimize the exposure of the solutions to direct light.
Q5: Are there any known stabilizers or antioxidants that can be used to prevent the degradation of thiocolchicoside in solution?
A5: While the scientific literature primarily focuses on characterizing degradation rather than prevention in experimental setups, some pharmaceutical formulations have included stabilizers. For instance, tert-butyl hydroxyanisole has been mentioned as a stabilizer in an injectable composition containing diclofenac (B195802) and thiocolchicoside. For general laboratory use, minimizing exposure to degrading factors (light, extreme pH, and oxidizing agents) is the most effective strategy. If your experimental design permits, the inclusion of a mild antioxidant could be tested, but its compatibility and potential interference with the assay must be validated.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent results or loss of compound activity over time. | Degradation of thiocolchicoside in solution. | Prepare fresh solutions for each experiment, especially aqueous solutions. Store stock solutions in appropriate solvents (methanol or DMSO) at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | Review the experimental conditions. Ensure the pH of all solutions is near neutral and that no oxidizing agents are present. Protect solutions from light. Use high-purity solvents and reagents. |
| Low recovery of thiocolchicoside from a sample. | Degradation during sample processing. | If your protocol involves acidic or basic steps, try to minimize the exposure time and temperature. Neutralize the sample as quickly as possible. Avoid using reagents that have oxidative potential. |
Quantitative Data on Thiocolchicoside Degradation
The following table summarizes the recovery of thiocolchicoside under various forced degradation conditions as reported in the literature. This data highlights the compound's vulnerabilities.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Recovery of Thiocolchicoside | Reference |
| Acid Hydrolysis | 1 N HCl (methanolic solution) | 1 hour | 60°C | 62.15% | [5] |
| Base Hydrolysis | 0.5 M NaOH (methanolic solution) | 1 hour | 60°C | 62.15% (combined with acid) | [5] |
| Oxidative Hydrolysis | 5% v/v H₂O₂ (methanolic solution) | 6 hours | Room Temperature (in dark) | 24.19% | [5] |
| Dry Heat | Solid form | - | >50°C | 96.98% | [5] |
| Photolytic Degradation | Methanolic solution | 6 hours | Fluorescent light | 81.07% | [5] |
| Acid Hydrolysis | 1.0 M HCl (methanolic solution) | 30 minutes | 60°C | Significant degradation | [3] |
| Base Hydrolysis | 0.5 M NaOH (methanolic solution) | 30 minutes | 60°C | Significant degradation | [3] |
| Oxidative Degradation | 3% v/v H₂O₂ (methanolic solution) | 30 minutes | Room Temperature (in dark) | Complete degradation | [3] |
Experimental Protocols
Below are representative methodologies for conducting forced degradation studies on thiocolchicoside, adapted from published literature. These protocols can be used to assess the stability of your own formulations or experimental solutions.
Protocol 1: Forced Degradation in Solution[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of thiocolchicoside in HPLC-grade methanol.
-
Acid Degradation:
-
Prepare a methanolic solution of 1 N HCl.
-
Mix 1 mg of thiocolchicoside with 10 mL of the methanolic 1 N HCl.
-
Reflux the mixture at 60°C for 1 hour.
-
Cool the solution and dilute with methanol for analysis.
-
-
Base Degradation:
-
Prepare a methanolic solution of 0.5 M NaOH.
-
Mix 1 mg of thiocolchicoside with 10 mL of the methanolic 0.5 M NaOH.
-
Reflux the mixture at 60°C for 1 hour.
-
Cool the solution, neutralize, and dilute with methanol for analysis.
-
-
Oxidative Degradation:
-
Prepare a 5% v/v solution of hydrogen peroxide in methanol.
-
Dissolve 1 mg of thiocolchicoside in 10 mL of this solution.
-
Store the solution in the dark for 6 hours.
-
Dilute with methanol for analysis.
-
-
Photolytic Degradation:
-
Dissolve 1 mg of thiocolchicoside in 10 mL of methanol.
-
Expose the solution to fluorescent light for 6 hours.
-
Dilute with methanol for analysis.
-
-
Analysis: Analyze the stressed samples and an untreated control solution by a validated stability-indicating HPLC or HPTLC method to determine the percentage of degradation.
Visualizing Degradation and Prevention Strategies
Thiocolchicoside Degradation Pathways
The following diagram illustrates the primary degradation pathways of thiocolchicoside under hydrolytic and oxidative stress.
References
- 1. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nanocomposite competent to overcome solubility and permeation issues of capsaicin and thiocolchicoside simultaneously in gout management: Fabrication of nanocubosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
Technical Support Center: Interpreting Off-Target Effects of Coltramyl in Cellular Models
Disclaimer: The active ingredient in the pharmaceutical product Coltramyl is Thiocolchicoside, which is clinically used as a muscle relaxant.[1][2] Its mechanism of action is primarily understood as a modulator of GABA-A and glycine (B1666218) receptors.[3] Currently, there is no widespread scientific literature identifying this compound or Thiocolchicoside as a kinase inhibitor.
This technical support guide is designed for researchers who may be investigating a compound referred to internally as "this compound" (herein denoted as Compound C ) as a potential kinase inhibitor in cellular models. The principles and methodologies outlined are broadly applicable for identifying and interpreting the off-target effects of any novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with Compound C. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor.[4] Kinases share structural similarities in their ATP-binding pockets, meaning an inhibitor designed for one kinase may inadvertently bind to and inhibit others, leading to unintended biological outcomes.[4] It is crucial to characterize these potential off-target interactions to fully understand the compound's mechanism of action.[5]
Q2: How can we quantitatively assess the selectivity of Compound C?
A2: The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases. The results are often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.[4] A highly selective inhibitor will have a significantly lower IC50 or Ki for its intended target compared to other kinases (a difference of >100-fold is a common benchmark for good selectivity).[4] Several vendors offer kinase selectivity profiling services.[6][7]
Q3: Can off-target effects of Compound C be beneficial?
A3: While often considered a liability leading to toxicity or misinterpretation of data, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[4][5] For instance, an inhibitor might engage multiple nodes in a disease-relevant pathway.[8] However, it is essential to intentionally identify and understand these off-target interactions.[5]
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity occurs when inhibiting the intended target protein leads to adverse effects, perhaps because the target is also essential for the normal function of healthy cells.[9] Off-target toxicity results from the compound binding to and modulating the activity of unintended proteins, causing cellular stress or death independent of the primary target.[9] Distinguishing between these is critical for accurate interpretation of your results.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Compound C.
| Problem | Potential Cause | Troubleshooting Recommendation |
| Inconsistent IC50 values in cell viability assays. | 1. Compound Instability: Compound C may be degrading in aqueous media over the course of the experiment. 2. Cell-Specific Effects: The compound's off-targets may be expressed at different levels in different cell lines.[4] 3. Assay Variability: Inconsistent cell seeding density or edge effects on the plate. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of Compound C from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells.[10] 2. Test Multiple Cell Lines: Evaluate Compound C in a panel of cell lines to see if the inconsistency is cell-type specific.[4] 3. Optimize Assay Protocol: Ensure a uniform cell suspension when seeding. Consider not using the outer wells of the plate to minimize edge effects. |
| Observed phenotype does not match the known function of the intended target. | 1. Off-Target Engagement: The phenotype may be driven by Compound C inhibiting an unknown kinase that has an opposing biological function or is part of a negative feedback loop.[5] 2. Paradoxical Pathway Activation: Inhibition of one kinase can sometimes lead to the activation of a compensatory signaling pathway.[4] | 1. Use an Orthogonal Approach: Validate the on-target phenotype using a structurally unrelated inhibitor for the same primary target or a genetic approach like siRNA or CRISPR to knock down the target.[5] 2. Profile Compensatory Pathways: Use western blotting or phospho-proteomics to analyze changes in key nodes of related signaling pathways after treatment.[4] |
| High levels of cell death observed even at low concentrations of Compound C. | 1. Potent Off-Target Effects: The compound may be potently inhibiting kinases that are essential for cell survival (e.g., AKT, ERK).[5] 2. On-Target Toxicity: The intended target itself might be critical for the survival of the specific cell model being used.[9] | 1. Perform Kinome Profiling: Screen Compound C against a broad kinase panel to identify potential off-targets known to be involved in cell survival pathways.[5] 2. Validate On-Target Effect: Use a target knockout or knockdown cell line. A significant increase in the IC50 in the knockout/knockdown line would suggest the toxicity is on-target.[9] |
| Downstream signaling of the intended target is inhibited, but the final cellular outcome (e.g., apoptosis) is not observed. | 1. Signal Dampening/Adaptation: Cells may adapt to the initial inhibition over time. 2. Redundant Pathways: Parallel signaling pathways may compensate for the inhibition of the intended target. | 1. Conduct a Time-Course Experiment: Analyze downstream signaling and cellular endpoints at multiple time points (e.g., 2, 6, 12, 24 hours) to capture transient effects.[10] 2. Investigate Pathway Crosstalk: Review the literature for known redundant or crosstalk pathways. Consider co-treatment with inhibitors of suspected compensatory pathways.[11] |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of Compound C
This table summarizes the inhibitory activity of Compound C against its intended target (Target Kinase A) and a selection of common off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target Kinase A |
| Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 600 | 40 |
| Off-Target Kinase C | 2,500 | 167 |
| Off-Target Kinase D | 90 | 6 |
| Off-Target Kinase E | >10,000 | >667 |
Interpretation: Compound C shows good selectivity against Off-Target Kinases C and E. However, it has significant activity against Off-Target Kinase D and moderate activity against Off-Target Kinase B, which could lead to off-target effects in cellular systems where these kinases are active.[4]
Table 2: On-Target vs. Off-Target Cellular Activity of Compound C
This table compares the potency of Compound C for its intended biological effect versus an unexpected, potentially off-target phenotype.
| Cellular Assay | Cell Line | EC50 (nM) |
| On-Target: Inhibition of Target A Phosphorylation | Cell Line X (High Target A expression) | 25 |
| On-Target: Anti-proliferative Effect | Cell Line X (High Target A expression) | 30 |
| Suspected Off-Target: Induction of Autophagy | Cell Line Y (Low Target A expression) | 500 |
| On-Target: Anti-proliferative Effect | Target A Knockout Cell Line X | >10,000 |
Interpretation: The concentration required to induce autophagy is significantly higher than that needed for on-target effects, suggesting it might be an off-target phenotype. The lack of anti-proliferative effect in the knockout cell line validates that this effect is on-target.[9]
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 value of Compound C in a 96-well format.
-
Cell Seeding: Suspend cells in culture medium and seed into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of Compound C in culture medium at 2X the final desired concentration. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the seeding media from the cells and add 100 µL of the appropriate 2X compound dilution to each well.
-
Incubation: Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C and 5% CO2.[10]
-
Measurement: Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add reagent according to the manufacturer's instructions and measure luminescence on a plate reader.
-
Analysis: Convert luminescence readings to percentage of vehicle control and plot against the logarithm of Compound C concentration. Fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol is for assessing the inhibition of a target kinase by measuring the phosphorylation of its downstream substrate.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of Compound C (and a vehicle control) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Kinase Selectivity Profiling (General Workflow)
This protocol provides a general workflow for assessing the binding or inhibitory activity of Compound C against a panel of kinases.
-
Assay Format Selection: Choose a suitable assay format. Common methods include radiometric assays (e.g., HotSpot™), which measure the transfer of ³³P-ATP to a substrate, or fluorescence-based assays (e.g., ADP-Glo™), which quantify ATP consumption.[6][7]
-
Compound Submission: Provide the profiling service vendor with Compound C at a specified concentration and quantity.
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel to identify initial "hits" (kinases inhibited above a certain threshold, e.g., 50%).
-
Dose-Response Follow-up: For any identified hits, a follow-up dose-response experiment is performed to determine the precise IC50 value.
-
Data Analysis: The results are provided as percent inhibition and/or IC50 values. This data is used to generate a selectivity profile, as shown in Table 1.
Mandatory Visualizations
Caption: Workflow for Investigating an Unexpected Cellular Phenotype.
Caption: Hypothetical On-Target vs. Off-Target Signaling Pathways for Compound C.
Caption: Logic Diagram for Troubleshooting Inconsistent Experimental Results.
References
- 1. vinmec.com [vinmec.com]
- 2. Thiocolchicoside : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. icr.ac.uk [icr.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiocolchicoside Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing thiocolchicoside (B1682803) concentration in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiocolchicoside?
A1: Thiocolchicoside acts as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors.[1][2][3][4][5][6] By blocking these inhibitory neurotransmitter receptors, it modulates muscle tone and exhibits muscle relaxant properties. Additionally, it has been shown to possess anti-inflammatory and analgesic effects, partly by inhibiting the NF-κB signaling pathway.[1][2][7]
Q2: What is a typical starting concentration for in vitro experiments?
A2: The optimal concentration of thiocolchicoside will vary depending on the cell type and the specific assay. For studying its effects on GABA-A receptors in neuronal cells, concentrations in the range of 0.1 to 1 µM are a good starting point, with reported IC50 values for inhibiting GABA-A receptor-mediated currents between approximately 0.15 and 0.9 µM.[8][9] For assessing anti-inflammatory effects, such as in macrophage cell lines, a broader range of 10 to 100 µM (approximately 5.6 to 56 µg/mL) has been used.
Q3: What are the recommended dosages for in vivo animal studies?
A3: In rodent models, doses for muscle relaxant effects are typically in the range of 2-4 mg/kg administered intraperitoneally (i.p.).[10] It is crucial to be aware of the pro-convulsant effects of thiocolchicoside at higher doses; for instance, a dose of 16 mg/kg (i.p.) has been used to induce seizures in rats.[11] Careful dose-response studies are essential to determine the optimal therapeutic window for your specific animal model and experimental endpoint.
Q4: How should I prepare thiocolchicoside for my experiments?
A4: Thiocolchicoside is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For aqueous solutions, it can be dissolved in phosphate-buffered saline (PBS) at a pH of 7.2. It is advisable to prepare fresh solutions for each experiment to ensure stability and activity. For in vivo studies, thiocolchicoside powder can be dissolved in distilled water for intraperitoneal administration.[8]
Q5: What are some common issues I might encounter when working with thiocolchicoside?
A5: A primary concern is its potential to induce seizures, particularly at higher concentrations or in in vivo models with a compromised blood-brain barrier.[11][12][13][14] Therefore, careful monitoring of animals is crucial. Another point to consider is its stability in solution; it is recommended to use freshly prepared solutions.[15] Inconsistent results could also be due to variability in the expression of GABA-A receptor subunits in your cellular model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no efficacy in vitro | - Suboptimal concentration.- Cell line insensitivity (low expression of target receptors).- Degradation of thiocolchicoside. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.- Verify the expression of GABA-A and glycine receptors in your cell model.- Prepare fresh stock solutions of thiocolchicoside for each experiment. |
| High variability in results | - Inconsistent cell passage number or density.- Variability in drug preparation.- Pipetting errors. | - Use cells within a consistent passage number range and ensure uniform seeding density.- Standardize the protocol for preparing and diluting thiocolchicoside.- Use calibrated pipettes and proper pipetting techniques. |
| Unexpected cell toxicity | - Off-target effects at high concentrations.- Solvent toxicity. | - Test a wide range of concentrations to identify a non-toxic effective dose.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Seizures in in vivo experiments | - Dose is too high.- Rapid administration.- Compromised blood-brain barrier in the animal model. | - Start with a lower dose and perform a careful dose-escalation study.- Administer the drug slowly.- Use caution in animal models with known neurological deficits or blood-brain barrier disruption.[11][12][14] |
Data Presentation
In Vitro Efficacy Data
| Experimental Model | Assay | Concentration Range | Key Findings |
| Rat Cerebellar Slices | Electrophysiology (Patch Clamp) | 0.1 - 10 µM | Inhibition of GABA-A receptor-mediated currents. IC50 ~0.15 µM (phasic) and ~0.9 µM (tonic).[8][9] |
| Cultured Rat Hippocampal Neurons | Electrophysiology (Patch Clamp) | 0.1 - 1 µM | Competitive antagonism of GABA-evoked Cl- currents.[16] |
| Bovine Serum Albumin | Protein Denaturation Assay | 10 - 50 µg/mL | Inhibition of heat-induced protein denaturation, indicating anti-inflammatory activity.[17] |
| Trypsin | Proteinase Inhibition Assay | 10 - 50 µg/mL | Inhibition of trypsin activity, suggesting anti-inflammatory potential.[17] |
| RAW 264.7 Macrophages | Western Blot | 50 µM | Inhibition of RANKL-induced IκBα degradation and phosphorylation.[18] |
| Various Cancer Cell Lines | MTT Assay | 25 - 100 µM | Inhibition of cell proliferation.[19] |
In Vivo Efficacy and Toxicity Data
| Animal Model | Administration Route | Dosage Range | Observed Effect |
| Wistar Rats | Intraperitoneal (i.p.) | 2 - 4 mg/kg | Skeletal muscle relaxant activity.[8] |
| Wistar Rats | Intraperitoneal (i.p.) | 16 mg/kg | Induction of tonic-clonic seizures. |
| Rats | Oral | 8 mg/day (equivalent) | Treatment of arthritis.[2] |
Experimental Protocols
In Vivo Muscle Relaxation Assessment: Rotarod Test
This protocol is adapted from studies assessing motor coordination in rodents.[8][20][21][22]
Objective: To evaluate the muscle relaxant effect of thiocolchicoside by measuring the time a rat can remain on a rotating rod.
Materials:
-
Rotarod apparatus
-
Wistar rats (male, 200-250 g)
-
Thiocolchicoside
-
Vehicle (e.g., distilled water or saline)
-
Syringes and needles for i.p. injection
Procedure:
-
Habituation: For 2-3 days prior to the experiment, train the rats on the rotarod at a low, constant speed (e.g., 5 rpm) for 5 minutes each day to acclimate them to the apparatus.
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each rat. The test is typically performed at an accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the time each rat remains on the rod. Perform 2-3 baseline trials with a rest period in between.
-
Drug Administration: Administer thiocolchicoside (e.g., 2 or 4 mg/kg, i.p.) or vehicle to the respective groups of rats.[8]
-
Post-treatment Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rats back on the rotarod and measure their latency to fall as described in step 2.
-
Data Analysis: Compare the latency to fall between the thiocolchicoside-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA). A significant decrease in the time spent on the rod indicates a muscle relaxant effect.
In Vitro Anti-Inflammatory Assessment: NF-κB Activation by Western Blot
This protocol is based on studies investigating the effect of thiocolchicoside on the NF-κB pathway in cell culture.[7][18][19]
Objective: To determine if thiocolchicoside inhibits the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Thiocolchicoside
-
Inducing agent (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in culture plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of thiocolchicoside (e.g., 10, 25, 50 µM) for a specified time (e.g., 2 hours). Then, stimulate the cells with an NF-κB inducing agent (e.g., 1 µg/mL LPS) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control. A decrease in the ratio of phospho-IκBα to total IκBα or a prevention of IκBα degradation in the thiocolchicoside-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.
Mandatory Visualizations
References
- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. vinmec.com [vinmec.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparative Study of Skeletal Muscle Relaxant Effects of Thiocolchicoside, Diazepam and Their Combination in Wistar Rats Using the Rotarod Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Benzodiazepine partially reverses tonic-clonic seizures induced by thiocolchicoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epileptic seizures after treatment with thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldmedicine.uz [worldmedicine.uz]
- 17. Anti-inflammatory activity of lauric acid, thiocolchicoside and thiocolchicoside-lauric acid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. biomed-easy.com [biomed-easy.com]
- 21. Rotarod Test Rats and Mice – IITC [iitcinc.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Aneuploidy Induction in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating aneuploidy in cell line experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during cell culture that may be indicative of aneuploidy.
Q1: My cells have started growing much slower than usual and their morphology has changed. Could this be due to aneuploidy?
A1: Yes, a decrease in proliferation rate and altered cell morphology are common phenotypes of aneuploid cells. Aneuploidy can induce cellular stress, including proteotoxic and metabolic stress, which can impair cell growth and lead to morphological changes. However, other factors such as mycoplasma contamination, nutrient depletion in the media, or high passage number can also cause these issues. It is recommended to first rule out these other common problems. If the issues persist, karyotype analysis is recommended to check for chromosomal abnormalities.
Q2: I am seeing a high degree of variability in my experimental results from the same cell line. Could aneuploidy be the cause?
A2: High variability in experimental results can indeed be a consequence of a heterogeneous cell population with varying karyotypes. Aneuploid cells can have altered gene expression and cellular functions, leading to inconsistent responses to experimental treatments. To mitigate this, it is crucial to work with low-passage, karyotypically stable cell lines. If you suspect karyotypic heterogeneity, you can perform single-cell cloning to isolate and expand a euploid population.
Q3: My cell line, which was previously characterized as euploid, is now showing signs of aneuploidy. What could have caused this?
A3: Aneuploidy can arise spontaneously during cell culture due to errors in chromosome segregation during mitosis. Several factors can increase the frequency of these errors:
-
High Passage Number: Continuous passaging can lead to the accumulation of genetic and chromosomal abnormalities.[1][2] It is best practice to use cells from a low-passage, cryopreserved master cell bank.
-
Suboptimal Culture Conditions: Factors such as nutrient deprivation, oxidative stress, or improper CO2 and temperature levels can stress cells and increase the rate of mitotic errors.
-
Use of Certain Drugs or Reagents: Some compounds used in research, such as mitotic inhibitors (e.g., nocodazole, taxol), can directly interfere with the spindle assembly checkpoint and induce aneuploidy.[3]
-
Improper Cryopreservation and Thawing: Suboptimal freezing and thawing protocols can damage cells and contribute to genomic instability.[4][5][6]
Q4: How can I reduce the incidence of aneuploidy in my long-term cell cultures?
A4: To maintain a euploid cell population, adhere to the following best practices:
-
Regular Karyotyping: Periodically analyze the karyotype of your cell lines, especially after thawing a new vial or when creating a new cell bank. This should be done at regular intervals, for example, every 10 passages.[7]
-
Low Passage Number: Always work with cells at the lowest possible passage number. Establish a master and working cell bank system to ensure a consistent supply of early-passage cells.
-
Optimal Culture Conditions: Maintain your cells in the recommended medium with appropriate supplements and ensure the incubator is properly calibrated for temperature, humidity, and CO2.
-
Gentle Cell Handling: Avoid harsh enzymatic treatments or vigorous pipetting during subculturing, as this can cause cellular stress.
-
Cell Synchronization: For experiments sensitive to cell cycle stage, synchronizing the cells can help reduce the chances of mitotic errors.
Q5: I have confirmed that my cell line has a high level of aneuploidy. Can I rescue a euploid population?
A5: Yes, it is possible to rescue a euploid population from a heterogeneous culture through single-cell cloning. This involves isolating individual cells and expanding them into clonal populations. Each clone can then be karyotyped to identify and select a euploid one for further experiments.
Data Presentation: Impact of Experimental Variables on Aneuploidy
The following tables summarize quantitative data on the effects of common laboratory practices on the genomic stability of cell lines.
Table 1: Effect of Long-Term Cryopreservation on Karyotype Stability
| Cell Line | Cryopreservation Duration | Karyotype Analysis | Observations | Reference |
| CHL V-79 RJK | 3 and 6 months | G-banded metaphase | Stable karyotype | [5][6] |
| CHL V-79 RJK | 10 years | G-banded metaphase | Karyotypic instability in 50% of cases, including changes in chromosome number and structure. | [5][6] |
| Human eMSCs | 10 years | G-banded metaphase | Impaired genetic stability. | [5][6] |
Table 2: Aneuploidy Induction by Mitotic Inhibitors
| Cell Line | Treatment | Aneuploidy Induction Method | Percentage of Aneuploid Metaphases (approx.) | Reference |
| RPE1 | Untreated | - | <10% | [8] |
| RPE1 | 1 µM MPS1i (reversine) for 24h | Inhibition of Spindle Assembly Checkpoint | ~60% | [8] |
| HCT116 | Untreated | - | <10% | [8] |
| HCT116 | 1 µM MPS1i (reversine) for 24h | Inhibition of Spindle Assembly Checkpoint | ~55% | [8] |
| Nalm6 | Untreated | - | <20% | [8] |
| Nalm6 | 1 µM MPS1i (reversine) for 24h | Inhibition of Spindle Assembly Checkpoint | ~70% | [8] |
Table 3: Effect of Passage Number on Genomic Stability
| Cell Line Type | Passage Level | Observation | Reference |
| Mouse iPSCs | Early Passage (P5) | >90% exhibited normal karyotypes. | [9] |
| Human iPSCs and ESCs | Long-term cultures | Approximately 12.5% had abnormal karyotypes. | [9] |
| MCF-7 | High Passage (>40) | Karyotypic instability. | [1][2] |
| HCT116 | High Passage (>40) | Altered drug responses, suggesting genetic drift. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the detection and mitigation of aneuploidy.
1. Karyotyping of Cultured Cells
Objective: To analyze the chromosomal complement of a cell line to detect numerical and structural abnormalities.
Materials:
-
Cell culture medium
-
Colcemid solution (10 µg/mL)
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl), pre-warmed to 37°C
-
Fixative (3:1 methanol:glacial acetic acid), freshly prepared and chilled
-
Giemsa stain
-
Microscope slides
-
Microscope with imaging system
Procedure:
-
Culture cells until they are in the logarithmic growth phase (approximately 70-80% confluent).[10]
-
Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.
-
Harvest the cells by trypsinization and centrifuge at 200 x g for 5 minutes.
-
Remove the supernatant and resuspend the cell pellet in the pre-warmed hypotonic solution. Incubate at 37°C for 15-20 minutes. This step swells the cells, allowing for better chromosome spreading.
-
Centrifuge the cells and discard the supernatant.
-
Gently resuspend the pellet while adding the cold fixative dropwise.
-
Incubate on ice for at least 20 minutes.
-
Wash the cells with the fixative two more times by repeating centrifugation and resuspension.
-
After the final wash, resuspend the cell pellet in a small volume of fixative to achieve a slightly turbid suspension.
-
Drop the cell suspension from a height onto a clean, cold, wet microscope slide.
-
Allow the slides to air dry.
-
Stain the slides with Giemsa solution.
-
Analyze the metaphase spreads under a microscope. Count the chromosomes in at least 20-30 metaphase spreads to determine the modal chromosome number and identify any abnormalities.
2. Cell Synchronization by Serum Starvation
Objective: To arrest cells in the G0/G1 phase of the cell cycle to enrich for a population of non-dividing cells, which can then be released synchronously into the cell cycle.
Materials:
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to approximately 70% confluency.
-
Wash the cells twice with sterile PBS to remove any residual serum.
-
Replace the complete medium with serum-free medium.
-
Incubate the cells for 24-48 hours. The optimal duration of starvation should be determined empirically for each cell line, as prolonged starvation can induce apoptosis in some cell types.
-
To release the cells from the G0/G1 arrest, replace the serum-free medium with complete medium containing serum.
-
The cells will now proceed through the cell cycle in a synchronized manner. The timing of entry into subsequent phases (S, G2, M) should be determined for your specific cell line.
3. Cell Synchronization by Double Thymidine (B127349) Block
Objective: To arrest cells at the G1/S boundary of the cell cycle.
Materials:
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock)
-
Deoxycytidine solution (optional, for release)
Procedure:
-
Culture cells to approximately 30-40% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours. This will arrest cells in S phase.
-
Release the cells from the block by washing them twice with PBS and adding fresh complete medium. Incubate for 9-10 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 15-17 hours. This second block will arrest the cells at the G1/S boundary.
-
To release the cells, wash them twice with PBS and add fresh complete medium. The cells will now synchronously progress through the S phase.
4. Isolation of Euploid Single-Cell Clones by Limiting Dilution
Objective: To isolate and expand individual cells from a heterogeneous population to establish a clonally derived, euploid cell line.
Materials:
-
Complete cell culture medium
-
96-well plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Harvest the cells by trypsinization and resuspend them in complete medium to create a single-cell suspension.
-
Count the cells accurately.
-
Perform a serial dilution of the cell suspension to a final concentration of 10 cells/mL.
-
Add 100 µL of the diluted cell suspension to each well of a 96-well plate. This corresponds to a theoretical density of 1 cell per well.
-
Incubate the plates and monitor for colony formation over the next 1-2 weeks.
-
Identify wells that contain a single colony, indicating that the population arose from a single cell.
-
Once the colonies are large enough, trypsinize and transfer them to larger culture vessels (e.g., 24-well plates, then 6-well plates, etc.) for expansion.
-
After expansion, perform karyotype analysis on each clone to identify those with a normal, euploid chromosome number.
-
Cryopreserve the validated euploid clones to establish a new, karyotypically stable cell bank.
Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
Caption: p53 signaling pathway in response to aneuploidy-induced stress.
Caption: Experimental workflow for karyotyping of cultured cells.
Caption: Workflow for isolating euploid clones via limiting dilution.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. lornajane.net [lornajane.net]
- 5. Long-Term Cryopreservation May Cause Genomic Instability and the Premature Senescence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limiting Dilution & Clonal Expansion [protocols.io]
- 7. Synchronization of human retinal pigment epithelial-1 cells in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Karyotyping a Cell Line | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Thiocolchicoside & Nicotinic Acetylcholine Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of thiocolchicoside (B1682803), particularly in relation to its off-target interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiocolchicoside?
A1: Thiocolchicoside is primarily a potent competitive antagonist of γ-aminobutyric acid type A (GABA-A) receptors.[1] It also functions as a glycine (B1666218) receptor agonist. These actions on major inhibitory neurotransmitter systems in the central nervous system are believed to mediate its muscle relaxant, anti-inflammatory, and analgesic properties. However, its antagonism of GABA-A receptors can also lead to proconvulsant activity.[1]
Q2: Does thiocolchicoside affect nicotinic acetylcholine receptors (nAChRs)?
A2: Yes, but this is considered a secondary, off-target effect. Research has shown that thiocolchicoside can inhibit the function of human nAChRs composed of α4 and β2 subunits. However, this effect is partial and only occurs at high concentrations, significantly higher than those required to antagonize GABA-A receptors.[1]
Q3: How does the potency of thiocolchicoside at nAChRs compare to its primary targets?
A3: Thiocolchicoside is significantly less potent at nAChRs compared to GABA-A receptors. The median inhibitory concentrations (IC50) for GABA-A receptors are in the sub-micromolar range (0.13 to 0.2 µM), while the IC50 for strychnine-sensitive glycine receptors is around 47 µM.[1] A specific IC50 for nAChRs is not well-established in the literature, but the effect is described as occurring at "high concentrations," suggesting a much lower affinity.[1]
Quantitative Data Summary: Receptor Affinity of Thiocolchicoside
| Receptor Target | Reported Effect | Potency (Median Inhibitory Concentration) | Reference |
| GABA-A Receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) | Competitive Antagonist | 0.13 - 0.2 µM | [1] |
| Glycine Receptors (α1 subunit) | Inhibitor/Agonist | ~47 µM | [1] |
| Nicotinic Acetylcholine Receptors (α4β2 subunit) | Partial Inhibitor | Only at high concentrations (Specific IC50 not determined) | [1] |
| Serotonin Receptors (5-HT3A) | No effect | No effect observed | [1] |
Troubleshooting Guide
Issue 1: I'm observing an unexpected excitatory effect or a response that is not consistent with GABA-A antagonism in my experiments with thiocolchicoside. Could this be due to nAChR modulation?
Possible Cause: While less potent, the partial inhibitory effect of thiocolchicoside on nAChRs at high concentrations could lead to complex downstream effects. Alternatively, the observed effect might be a network-level response to GABA-A receptor blockade in your specific preparation.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve for thiocolchicoside in your experimental setup. If the unexpected effect only occurs at high concentrations (e.g., >50 µM), it is more likely to be an off-target effect.
-
Use of Specific Antagonists (Control Experiment): To pharmacologically dissect the observed effect, pre-incubate your preparation with a specific, high-affinity nAChR antagonist before applying thiocolchicoside.
-
For α4β2* nAChRs, consider using dihydro-β-erythroidine (DHβE).
-
For α7 nAChRs, methyllycaconitine (B43530) (MLA) is a standard choice.
-
If the unexpected effect is blocked by the nAChR antagonist, it strongly suggests nAChR involvement.
-
-
Positive Controls: Use a known nAChR agonist (e.g., nicotine) and antagonist (e.g., mecamylamine) in your system to confirm that nAChRs are present and functional.
-
Isolate GABAergic Transmission: To confirm the on-target GABA-A effect, co-apply thiocolchicoside with a GABA-A receptor agonist (like muscimol (B1676869) or GABA itself). Thiocolchicoside should competitively inhibit the agonist's effect.
Issue 2: My results are variable when using high concentrations of thiocolchicoside.
Possible Cause: High concentrations of any compound can lead to non-specific binding and off-target effects, contributing to experimental variability. The partial nature of the nAChR inhibition by thiocolchicoside might also result in inconsistent responses depending on the specific experimental conditions.
Troubleshooting Steps:
-
Optimize Concentration: Determine the lowest effective concentration of thiocolchicoside that produces the desired effect on your primary target (GABA-A receptors) and use this concentration for your experiments.
-
Solubility and Stability: Ensure that thiocolchicoside is fully dissolved at the concentrations used. Poor solubility can lead to inconsistent effective concentrations. Verify the stability of your stock solutions.
-
Control for GABA-A and Glycine Receptor Effects: In your experimental design, always include conditions to account for the primary effects of thiocolchicoside. This can be achieved by using specific antagonists for GABA-A (e.g., bicuculline (B1666979) as a non-competitive antagonist to confirm GABA-A mediation) and glycine receptors (e.g., strychnine) to isolate any remaining effects that might be attributable to nAChRs.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
Protocol 1: Differentiating nAChR vs. GABA-A Receptor Effects using Patch-Clamp Electrophysiology
This protocol is designed for whole-cell voltage-clamp recordings from cultured neurons or brain slices to determine if an observed effect of thiocolchicoside is mediated by nAChRs or GABA-A receptors.
1. Preparation and Solutions:
-
Cell Culture/Slice Preparation: Prepare your cells or slices according to your standard laboratory protocol.
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for Patch Pipette): Prepare a potassium-based internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Drug Solutions: Prepare stock solutions of thiocolchicoside, a GABA-A agonist (e.g., GABA or muscimol), an nAChR agonist (e.g., acetylcholine or nicotine), and a specific nAChR antagonist (e.g., DHβE).
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Baseline Recordings:
-
Puff-apply the GABA-A agonist to elicit an inward Cl- current (if using a low Cl- internal solution) or outward current (if using a high Cl- internal solution). Record the baseline response.
-
Puff-apply the nAChR agonist to elicit a fast inward current. Record the baseline response.
-
-
Application of Thiocolchicoside:
-
Bath-apply thiocolchicoside at the desired concentration (e.g., starting with a low concentration and increasing to a high concentration).
-
After equilibration, re-apply the GABA-A agonist. A reduction in the current amplitude indicates GABA-A receptor antagonism.
-
Re-apply the nAChR agonist. A reduction in the current amplitude would indicate nAChR antagonism.
-
-
Control for nAChR Blockade:
-
Wash out the thiocolchicoside.
-
Bath-apply a saturating concentration of the specific nAChR antagonist (e.g., DHβE).
-
Re-apply the nAChR agonist to confirm complete blockade of the nAChR response.
-
In the continued presence of the nAChR antagonist, co-apply thiocolchicoside.
-
If the original "unexpected" effect of thiocolchicoside is still present, it is not mediated by the targeted nAChRs. If the effect is now absent, it was likely mediated by nAChRs.
-
Caption: Workflow for a patch-clamp control experiment.
Signaling Pathway Considerations
Caption: Thiocolchicoside's primary vs. secondary receptor interactions.
References
Reducing variability in animal studies involving Coltramyl
Welcome to the Technical Support Center for Coltramyl. This resource is designed for researchers, scientists, and drug development professionals to help mitigate variability in animal studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure more robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the novel transmembrane receptor, CTR-1. Binding of this compound to CTR-1 initiates a downstream signaling cascade that modulates cellular metabolism. The primary intended effect of this compound is to enhance glucose uptake in peripheral tissues, making it a compound of interest for metabolic disease research.
Q2: What are the most common sources of variability in animal studies using this compound?
A2: Variability in animal studies can arise from several factors.[1] These can be broadly categorized into three areas:
-
Biological Variation: Inherent differences among animals, such as genetics, age, sex, health status, and microbiome composition.[1][2][3][4]
-
Environmental Factors: Fluctuations in the animal's housing and experimental environment, including temperature, humidity, light-dark cycles, noise levels, and cage conditions.[5]
-
Experimental Procedures: Inconsistencies in how experiments are conducted, such as animal handling, dosing procedures, surgical techniques, sample collection, and data recording.[1]
Q3: How can experimental design minimize variability when working with this compound?
A3: A well-structured experimental design is fundamental to reducing variability. Key strategies include:
-
Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.[6][7][8]
-
Blinding: The individuals conducting the experiment and assessing the outcomes should be unaware of the treatment group assignments to minimize observer bias.[6][8]
-
Sample Size Calculation: A power analysis should be performed to determine the appropriate number of animals required to detect a statistically significant effect.[6] This helps to avoid underpowered studies.
-
Control Groups: The inclusion of appropriate positive and negative control groups is essential to confirm that any observed effects are a direct result of the this compound administration.[6]
Troubleshooting Guides
Issue 1: High Variability in Blood Glucose Readings Post-Coltramyl Administration
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Fasting Period | Ensure all animals are fasted for the same duration before this compound administration and glucose measurement. Document the start and end times of fasting for each animal. |
| Stress-Induced Hyperglycemia | Acclimatize animals to handling and restraint procedures before the experiment.[5][6] Use a consistent and gentle handling technique for all animals. |
| Variable Drug Administration | Verify the accuracy of dose calculations, solution concentration, and administration volume.[9][10] Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently by a trained individual.[9][10] |
| Circadian Rhythm Effects | Perform this compound administration and blood glucose measurements at the same time of day for all experimental groups to account for diurnal variations in glucose metabolism.[6] |
| Calibration of Glucometer | Calibrate the glucometer at the beginning of each experimental day using standard glucose solutions. Document the calibration checks. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profile of this compound
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Improper Sample Handling | Process blood samples consistently and in a timely manner after collection. Use appropriate anticoagulants and store plasma/serum samples at the correct temperature (-80°C) until analysis. |
| Inaccurate Dosing | Double-check all calculations related to the dosing solution preparation and the volume administered to each animal.[9] Use calibrated pipettes and syringes. |
| Route of Administration Technique | Ensure the chosen route of administration is performed correctly to guarantee consistent drug absorption. For oral gavage, confirm proper placement to avoid administration into the lungs. For intravenous injections, check for extravasation.[11] |
| Animal Health Status | Exclude animals that show any signs of illness, as underlying health issues can affect drug metabolism and clearance. |
| Analytical Method Variability | Validate the bioanalytical method used to measure this compound concentrations in plasma/serum for accuracy, precision, linearity, and sensitivity. Include quality control samples at low, medium, and high concentrations in each analytical run. |
Issue 3: Unexpected Animal Deaths or Adverse Events
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dosing Errors | Immediately review all dosing calculations, the concentration of the dosing solution, and the volume administered.[6] |
| Vehicle Toxicity | If using a vehicle to dissolve this compound, run a vehicle-only control group to assess its potential toxicity. Ensure the vehicle is appropriate for the chosen route of administration and is used at a safe concentration. |
| Procedural Complications | Review the administration technique for potential issues. For example, with oral gavage, esophageal or stomach perforation can occur. With intravenous injections, embolism or infection are risks. Ensure personnel are properly trained. |
| Post-Procedure Care | Ensure animals are recovering in a clean, warm environment with easy access to food and water.[6] Monitor animals for signs of pain or distress and provide appropriate analgesia as per the approved animal care protocol.[6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation:
-
Prepare the this compound dosing solution in the appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Ensure the solution is homogenous.
-
Calculate the required dose volume for each mouse based on its body weight. The recommended volume for oral gavage in mice is typically 5-10 mL/kg.[10]
-
-
Animal Handling:
-
Gently restrain the mouse by grasping the loose skin over the neck and back.
-
-
Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the roof of the mouth and down the esophagus to the predetermined depth.
-
Administer the this compound solution slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring:
-
Monitor the mouse for any signs of respiratory distress or discomfort immediately after the procedure.
-
Return the mouse to its home cage and observe for any adverse reactions.
-
Protocol 2: Blood Collection for Pharmacokinetic Analysis
-
Preparation:
-
Label collection tubes (e.g., EDTA-coated microtubes) with the animal ID, time point, and study number.
-
Prepare the necessary equipment for the chosen blood collection method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Blood Collection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Make a small nick in the lateral tail vein with a sterile lancet or needle.
-
Collect the required volume of blood into the prepared microtube using a pipette tip or capillary tube.
-
Apply gentle pressure to the collection site with sterile gauze to stop the bleeding.
-
-
Sample Processing:
-
Gently invert the collection tube several times to mix the blood with the anticoagulant.
-
Keep the blood samples on ice.
-
Centrifuge the samples at the appropriate speed and temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to a new, labeled cryovial.
-
-
Storage:
-
Store the plasma samples at -80°C until bioanalysis.
-
Visualizations
Caption: this compound signaling pathway via the CTR-1 receptor.
Caption: Workflow for reducing variability in animal studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 3. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5 Key Factors for Reliable Animal Behavior Studies | Amuza Inc [amuzainc.com]
- 6. benchchem.com [benchchem.com]
- 7. anzccart.adelaide.edu.au [anzccart.adelaide.edu.au]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Managing Thiocolchicoside-Induced Side Effects in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocolchicoside (B1682803) in laboratory animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of thiocolchicoside and how does it relate to its side effects?
A1: Thiocolchicoside is a semi-synthetic derivative of colchicine (B1669291) used as a muscle relaxant with anti-inflammatory and analgesic properties.[1] Its primary mechanism of action is believed to be the antagonism of nicotinic acetylcholine (B1216132) receptors (nAchRs). However, it also acts as a competitive antagonist of GABA-A and glycine (B1666218) receptors.[2] This antagonism of inhibitory neurotransmitter receptors, particularly GABA-A receptors in the central nervous system, is responsible for its most significant side effect: potent convulsant activity.[2][3][4]
Q2: What are the most common side effects of thiocolchicoside observed in lab animals?
A2: The most frequently reported and dose-limiting side effect in laboratory animals is neurotoxicity, manifesting as seizures or convulsions.[3][4][5] Other potential side effects include gastrointestinal issues such as diarrhea, and at higher doses, potential for hepatotoxicity, cardiotoxicity, and reproductive toxicity.[5][6][7]
Q3: Are there species-specific differences in the side effect profile of thiocolchicoside?
A3: While neurotoxicity is a common finding across species, the dose at which it occurs can vary. Studies have shown that both rodents (rats, mice) and non-rodents can experience convulsions at high doses.[5] It is crucial to conduct dose-ranging studies in the specific species and strain being used for your experiments.
Q4: What are the known reproductive and teratogenic effects of thiocolchicoside in animal models?
A4: Thiocolchicoside has demonstrated teratogenic effects in animal studies. In rats, oral doses of 12 mg/kg/day resulted in major malformations and fetotoxicity.[5] The European Medicines Agency has highlighted that a metabolite of thiocolchicoside can cause aneuploidy (an abnormal number of chromosomes), which is a risk factor for teratogenicity, embryo/fetotoxicity, spontaneous abortion, and impaired male fertility.[5] Therefore, the use of thiocolchicoside in pregnant or breeding animals is contraindicated.
Troubleshooting Guides
Issue 1: Animal exhibiting seizures or convulsive behavior after thiocolchicoside administration.
Immediate Action Plan:
-
Ensure Animal Safety: Remove any objects from the cage that could cause injury during a seizure. If group-housed, isolate the affected animal to prevent injury to or from cage mates.
-
Administer Anticonvulsant: If seizures are severe or prolonged (status epilepticus), administer an anticonvulsant as per your approved animal care and use protocol. Benzodiazepines, such as diazepam, are generally the first-line treatment for drug-induced seizures.[8]
-
Provide Supportive Care:
-
Maintain hydration with subcutaneous or intraperitoneal injections of sterile isotonic saline.
-
Monitor body temperature, as seizures can cause hyperthermia. Provide a cooling pad if necessary.
-
Ensure easy access to food and water. Soft, palatable food can be provided if the animal has difficulty eating.
-
-
Monitor and Record: Continuously monitor the animal's condition, recording the duration, frequency, and severity of seizures. Note any other clinical signs.
-
Consult Veterinary Staff: Immediately inform the facility's veterinary staff of the adverse event.
Experimental Protocol: Management of Thiocolchicoside-Induced Seizures in Rats
-
Objective: To control active seizures and prevent further neurological damage.
-
Materials:
-
Diazepam solution (5 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
-
Heating or cooling pad
-
-
Procedure:
-
At the onset of tonic-clonic seizures, administer diazepam at a dose of 5-10 mg/kg, IP.[3]
-
If seizures do not subside within 15-20 minutes, a second dose of diazepam may be administered after consulting with veterinary staff.
-
Administer 1-2 mL of sterile saline subcutaneously to maintain hydration.
-
Place the animal in a clean, quiet cage with soft bedding to recover.
-
Monitor the animal closely for at least 4 hours post-intervention for any recurrence of seizures and for general well-being (respiration, posture, activity).
-
Data Summary: Dose-Dependent Seizure Induction in Rats
| Administration Route | Dose | Observation in Wistar Rats | Reference |
| Topical (to pia mater) | 2 µg/µL | Focal motor seizures in 100% of animals, progressing to focal status epilepticus. | [9] |
| Parenteral (with dural lesion) | 6 mg/kg | Multifocal epileptic pattern with secondary generalization in 100% of animals, leading to convulsive status epilepticus. | [9] |
| Parenteral (intact dura) | up to 12 mg/kg | No seizure activity observed. | [9] |
| Intraperitoneal (intact) | 16 mg/kg | Tonic-clonic seizures observed approximately 15 minutes after administration. | [3] |
Diagram: Workflow for Managing Seizure Events
Issue 2: Animal exhibiting signs of gastrointestinal distress (e.g., diarrhea).
Troubleshooting Steps:
-
Confirm the Cause: While thiocolchicoside can cause diarrhea, rule out other causes such as diet change, infection, or stress.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous or IP fluids to prevent dehydration.
-
Ensure continuous access to fresh water.
-
Offer a highly palatable and easily digestible diet.
-
-
Symptomatic Treatment: If approved by your institution's veterinary staff and animal care committee, anti-diarrheal medications like loperamide (B1203769) may be considered.
-
Monitor: Closely monitor the animal for signs of dehydration (skin tenting, sunken eyes), weight loss, and changes in fecal consistency.
-
Adjust Experimental Protocol: If diarrhea is severe or persistent, consider reducing the dose of thiocolchicoside or re-evaluating the administration route in future experiments.
Experimental Protocol: Management of Drug-Induced Diarrhea in Rodents
-
Objective: To alleviate symptoms of diarrhea and prevent dehydration.
-
Materials:
-
Sterile lactated Ringer's solution or 0.9% saline
-
Syringes and needles for subcutaneous injection
-
Loperamide solution (if approved)
-
Clean caging with absorbent bedding
-
-
Procedure:
-
Administer 1-2 mL of warmed sterile fluids subcutaneously twice daily to maintain hydration.
-
If approved, administer loperamide orally at a dose appropriate for the species (consult with a veterinarian). For rats, a potential starting point could be 0.1-0.5 mg/kg.
-
Replace soiled bedding frequently to maintain a clean and dry environment.
-
Weigh the animal daily to monitor for weight loss.
-
Continue supportive care until diarrhea resolves.
-
Issue 3: Concerns about potential hepatotoxicity.
Monitoring and Assessment Plan:
-
Baseline Data: Collect blood samples for baseline liver function tests before starting the thiocolchicoside treatment. Key biomarkers include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[10]
-
In-life Monitoring:
-
Observe animals for clinical signs of liver injury, which can be non-specific and include lethargy, weight loss, changes in urine or feces color, and abdominal swelling.
-
Collect blood samples at predetermined time points during the study to monitor changes in liver enzyme levels. A significant increase from baseline may indicate hepatotoxicity.
-
-
Post-mortem Analysis:
-
At the end of the study, perform a gross examination of the liver at necropsy.
-
Collect liver tissue for histopathological analysis to identify any cellular damage, inflammation, or other abnormalities.
-
Data Summary: Biomarkers for Drug-Induced Liver Injury (DILI)
| Biomarker | Description | Significance |
| ALT (Alanine Aminotransferase) | An enzyme primarily found in the liver. | A significant increase is a sensitive indicator of hepatocellular injury. |
| AST (Aspartate Aminotransferase) | An enzyme found in the liver, heart, and muscle. | Elevated levels can indicate liver damage, but are less specific than ALT. |
| ALP (Alkaline Phosphatase) | An enzyme concentrated in the liver, bile ducts, and bone. | Elevated levels can suggest cholestatic injury (impaired bile flow). |
| Total Bilirubin | A waste product from the breakdown of red blood cells, processed by the liver. | Increased levels can indicate impaired liver function or bile duct obstruction. |
| miR-122 | A microRNA that is highly abundant in hepatocytes. | Increased circulating levels can be a more sensitive and specific biomarker for liver injury than ALT.[10] |
Diagram: Signaling Pathway of GABA-A Receptor Antagonism
Humane Endpoints
In any experiment involving potentially toxic substances, establishing clear humane endpoints is critical. If an animal's condition deteriorates to a point where recovery is unlikely or suffering is prolonged, it must be humanely euthanized.
Criteria for Humane Euthanasia in Thiocolchicoside Studies:
-
Uncontrolled Seizures: Status epilepticus that is unresponsive to anticonvulsant treatment.[2][11]
-
Severe Weight Loss: A loss of more than 20% of the animal's baseline body weight.[11][12]
-
Inability to Ambulate: Paralysis or severe ataxia that prevents the animal from reaching food or water for more than 24 hours.[13]
-
Moribund State: Lack of a righting reflex, labored breathing, or unresponsiveness to gentle stimuli.[13][14]
-
Signs of Severe Organ Failure: Jaundice, severe ascites, or other clinical signs indicative of end-stage organ damage.
Diagram: Decision Tree for Humane Endpoints
References
- 1. scielo.br [scielo.br]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. Benzodiazepine partially reverses tonic-clonic seizures induced by thiocolchicoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of Induced Diarrhea - Rat, Mouse [productsafetylabs.com]
- 8. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal and secondarily generalised convulsive status epilepticus induced by thiocolchicoside in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. med.hku.hk [med.hku.hk]
- 13. research.uci.edu [research.uci.edu]
- 14. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
Validation & Comparative
Validating the Analgesic Effects of Coltramyl: A Comparative Analysis Using Pain Scales
For Immediate Release
This guide provides a comprehensive comparison of the analgesic efficacy of Coltramyl (thiocolchicoside) against other commonly used analgesics for musculoskeletal pain, with a focus on data derived from studies utilizing pain scales. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction to this compound (Thiocolchicoside)
This compound, the brand name for thiocolchicoside (B1682803), is a centrally acting muscle relaxant with anti-inflammatory and analgesic properties.[1][2] It is a semi-synthetic derivative of a natural compound found in the seeds of Gloriosa superba.[1] this compound is primarily prescribed for the adjunctive treatment of painful muscle contractures associated with spinal conditions.[3][4] Its mechanism of action is believed to involve the modulation of gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors in the central nervous system, leading to muscle relaxation.[3][5][6] However, some studies suggest it acts as a competitive antagonist at GABA-A receptors, which may contribute to its proconvulsant activity.[7]
Quantitative Comparison of Analgesic Efficacy
The analgesic effects of this compound and its alternatives have been quantified in numerous clinical trials, primarily using the Visual Analog Scale (VAS) for pain intensity. The following tables summarize the available data.
Table 1: this compound (Thiocolchicoside) vs. Placebo in Acute Low Back Pain (VAS Scores)
| Treatment | Duration | Mean Difference in VAS Score (95% CI) vs. Placebo | Reference |
| Thiocolchicoside | 2-3 days | -0.49 (-0.90 to -0.09) | [8] |
| Thiocolchicoside | 5-7 days | -0.82 (-1.46 to -0.18) | [8] |
Note: A negative mean difference indicates a greater reduction in pain with thiocolchicoside compared to placebo. The clinical impact is considered small as the pooled effect estimates were below the minimally important difference of 1 point on a 0-10 scale.[8]
Table 2: Head-to-Head Comparison of this compound (Thiocolchicoside) and Other Muscle Relaxants in Acute Low Back Pain (VAS Scores)
| Comparison | Duration | Baseline VAS (Drug 1 / Drug 2) | End of Treatment VAS (Drug 1 / Drug 2) | Key Findings | Reference |
| Thiocolchicoside vs. Tizanidine (B1208945) | 7 days | 7.7 ± 1.2 / 7.8 ± 1.1 | 2.7 ± 1.0 / 2.1 ± 0.9 | Tizanidine showed a statistically significant greater reduction in VAS scores at day 3 and day 7. | [5] |
| Thiocolchicoside vs. Tizanidine | Not Specified | 7.5 ± 1.1 / 7.6 ± 1.2 | 3.5 ± 1.4 / 3.2 ± 1.5 | No statistically significant difference in pain reduction. | [6] |
| Thiocolchicoside vs. Chlorzoxazone | 7 days | 6.37 ± 1.63 / 6.43 ± 1.79 | 2.17 ± 1.31 / 1.33 ± 1.63 | Chlorzoxazone showed a statistically significant greater reduction in mean pain score. |
Table 3: this compound (Thiocolchicoside) in Combination with NSAIDs vs. NSAID Monotherapy in Acute Low Back Pain (VAS Scores)
| Treatment | Duration | Baseline VAS (Combination / Monotherapy) | End of Treatment VAS (Combination / Monotherapy) | Key Findings | Reference |
| Thiocolchicoside + Diclofenac (B195802) vs. Diclofenac | 3 hours | 72.03 ± 11.72 / 65.20 ± 12.16 | 31.56 ± 15.08 / 44.52 ± 17.33 | The combination therapy resulted in a significantly greater reduction in VAS scores at 1 and 3 hours. | [9] |
| Thiocolchicoside + Aceclofenac (B1665411) vs. Chlorzoxazone + Aceclofenac + Paracetamol | 7 days | Not specified | Not specified | Thiocolchicoside + Aceclofenac showed clinically better improvement in pain relief, though not statistically significant. | [1] |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials cited in this guide.
Protocol 1: Thiocolchicoside vs. Placebo for Acute Low Back Pain
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Participants: Hospitalized patients with acute low back pain.[2]
-
Intervention: Intramuscular injection of thiocolchicoside (4 mg) or placebo, administered twice daily for 5 days.[2]
-
Pain Assessment: Spontaneous pain at rest was assessed using a 100-mm Visual Analog Scale (VAS) at baseline, day 1, day 3, and day 5.[2][10]
-
Primary Outcome: Change in VAS score from baseline.[2]
Protocol 2: Thiocolchicoside vs. Tizanidine for Acute Low Back Pain
-
Study Design: Prospective, randomized, comparative study.[5]
-
Participants: 100 patients with a diagnosis of acute low back pain.[5]
-
Intervention: Group A received Tizanidine and Group B received Thiocolchicoside for 7 days. Dosages were not specified in the abstract.[5]
-
Pain Assessment: Pain intensity was measured using a Visual Analog Scale (VAS) at baseline, day 3, and day 7.[5]
-
Primary Outcome: Reduction in VAS scores.[5]
Protocol 3: Thiocolchicoside + Diclofenac vs. Diclofenac alone for Acute Low Back Pain
-
Study Design: Prospective, randomized, single-blind, two-parallel-group trial.[9]
-
Participants: Patients with acute moderate-to-severe low back pain.[9]
-
Intervention: A single intramuscular injection of a fixed-dose combination of diclofenac (75 mg) and thiocolchicoside (4 mg) versus diclofenac (75 mg) alone.[9]
-
Pain Assessment: Pain intensity was assessed using a Visual Analog Scale (VAS) at baseline, 1 hour, and 3 hours post-injection.[9]
-
Primary Outcome: Mean change in VAS pain score from baseline to 3 hours.[9]
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of action of Thiocolchicoside.
Experimental Workflow
Caption: Generalized experimental workflow for clinical trials.
Conclusion
The available data from clinical trials utilizing pain scales indicate that this compound (thiocolchicoside) provides a statistically significant, albeit modest, reduction in pain associated with acute low back pain when compared to placebo.[8] In head-to-head comparisons with other muscle relaxants such as tizanidine and chlorzoxazone, the results are mixed, with some studies suggesting comparable or slightly inferior efficacy of thiocolchicoside.[5][6] When combined with NSAIDs like diclofenac, thiocolchicoside appears to offer a synergistic analgesic effect, leading to a more rapid and pronounced pain reduction than NSAID monotherapy.[9]
Researchers and drug development professionals should consider the modest effect size and the potential for adverse events when evaluating the therapeutic role of this compound. Further well-designed, head-to-head comparative trials with standardized methodologies are warranted to definitively establish its position in the management of musculoskeletal pain.
References
- 1. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relief of acute low back pain with diclofenac-K 12.5 mg tablets: a flexible dose, ibuprofen 200 mg and placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of Efficacy and Safety of Tizanidine Versus Thiocolchicoside in the Management of Acute Low Back Pain in Orthopaedic Patients | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Comparison of the Safety and Efficacy of Tizanidine and Thiocolchicoside in Musculoskeletal Pain | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. To compare the efficacy and safety of fixed dose combination of thiocolchicoside and aceclofenac versus chlorzoxazone, aceclofenac and paracetamol in patients with acute lower backache associated with muscle spasm | Semantic Scholar [semanticscholar.org]
- 9. A randomized controlled trial evaluating the short-term efficacy of a single-administration intramuscular injection with the fixed combination of thiocolchicoside-diclofenac versus diclofenac monotherapy in patients with acute moderate-to-severe low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
A Comparative In Vitro Analysis of Thiocolchicoside and Other Colchicine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of thiocolchicoside (B1682803) with other colchicine (B1669291) derivatives, focusing on their mechanisms of action, potency, and cytotoxicity. The information is compiled from various scientific studies to assist researchers in evaluating these compounds for further investigation and drug development.
Executive Summary
Colchicine and its derivatives are a class of compounds known for their anti-inflammatory and antimitotic properties. Thiocolchicoside, a semi-synthetic derivative of colchicine, is widely used as a muscle relaxant with anti-inflammatory and analgesic effects.[1] Its mechanism of action is primarily attributed to its antagonist activity at γ-aminobutyric acid type A (GABAa) receptors. Other colchicine derivatives exert their effects mainly through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide delves into the in vitro data comparing thiocolchicoside to its parent compound, colchicine, and other derivatives, highlighting key differences in their biological activities.
Comparative Performance Data
The following tables summarize the available quantitative in vitro data for thiocolchicoside and other colchicine derivatives across various assays.
Table 1: Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (nM) | Reference |
| Thiocolchicoside | K562 (Leukemia) | >1000 | F. Peyron et al., 1989 |
| Colchicine | SKOV-3 (Ovarian Cancer) | 37 | [2] |
| A549 (Lung Carcinoma) | 15.8 ± 1.2 | [3] | |
| MCF-7 (Breast Carcinoma) | 18.2 ± 1.5 | [3] | |
| A375 (Melanoma) | 12.5 ± 0.9 | [3] | |
| 10-Methylthiocolchicine | SKOV-3 (Ovarian Cancer) | 8 | [2] |
| 10-Ethylthiocolchicine | SKOV-3 (Ovarian Cancer) | 47 | [2] |
| Thiocolchicine | Not Specified | Not Specified | [4] |
| 3-Demethylcolchicine | Not Specified | Not Specified | [4] |
Table 2: Tubulin Polymerization Inhibition (IC50)
| Compound | IC50 (µM) | Reference |
| Thiocolchicine | 2.5 | [4][5] |
| Colchicine | 2.68 - 10.6 | [4][5] |
| Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol) | 0.79 | [6] |
| Compound 87 (5-Amino-6-methoxy-2-aroylquinoline) | 1.6 | [6] |
Table 3: GABAa Receptor Interaction
| Compound | Assay | Result | Reference |
| Thiocolchicoside | Inhibition of GABA-evoked Cl- currents (recombinant human GABAa receptors) | IC50: 0.13 - 0.2 µM | [7] |
| [3H]GABA displacement from rat cerebral cortical membranes | Competitive antagonist | [7] | |
| [3H]muscimol displacement from cortical and spinal cord-brainstem synaptic membranes | IC50 in low µM range | [8] |
Mechanism of Action and Signaling Pathways
GABAa Receptor Antagonism by Thiocolchicoside
Thiocolchicoside uniquely exhibits potent antagonist activity at GABAa receptors, which is central to its muscle relaxant effects.[1][9] This action is distinct from the primary mechanism of most other colchicine derivatives. The binding of thiocolchicoside to the GABAa receptor inhibits the influx of chloride ions, leading to neuronal excitation, which paradoxically results in muscle relaxation at the spinal level.
Caption: Thiocolchicoside antagonism at the GABAa receptor.
Tubulin Polymerization Inhibition by Colchicine Derivatives
Colchicine and many of its derivatives, including thiocolchicine, exert their primary cytotoxic and anti-inflammatory effects by inhibiting tubulin polymerization.[4][10] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.
Caption: Inhibition of tubulin polymerization by colchicine derivatives.
NF-κB Pathway Inhibition
Both thiocolchicoside and colchicine have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[8][11] This inhibition contributes to their anti-inflammatory effects by reducing the expression of pro-inflammatory genes.
Experimental Protocols
GABAa Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity of a test compound to the GABAa receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in distilled water and centrifuge again.
-
The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and stored at -80°C.
2. Binding Assay:
-
Thaw the membrane preparation and wash twice with assay buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).
-
Add various concentrations of the test compound (e.g., thiocolchicoside, colchicine derivatives).
-
Add a constant concentration of a radiolabeled GABAa receptor ligand (e.g., [3H]muscimol or [3H]GABA).
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate at 4°C for 60 minutes.
3. Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity.
1. Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.
-
Prepare a stock solution of GTP (100 mM) in water.
-
Prepare various concentrations of the test compounds.
2. Assay Procedure:
-
In a pre-warmed (37°C) 96-well plate, add the tubulin solution.
-
Add the test compound or vehicle control.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
3. Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
The rate of polymerization is determined from the slope of the linear phase.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.[4][5]
Caption: Workflow for in vitro tubulin polymerization assay.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of NF-κB transcriptional activity by a test compound.[12][13]
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
2. Compound Treatment and Stimulation:
-
Treat the transfected cells with various concentrations of the test compound for a specified period.
-
Stimulate NF-κB activation using an appropriate agent (e.g., TNF-α or PMA).
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound to determine the IC50 value.[14]
Conclusion
The in vitro data reveal distinct profiles for thiocolchicoside and other colchicine derivatives. Thiocolchicoside's primary mechanism as a GABAa receptor antagonist sets it apart, providing a rationale for its use as a muscle relaxant. In contrast, colchicine and its other analogues are potent antimitotic agents due to their inhibition of tubulin polymerization, making them candidates for anticancer research. The inhibitory effect on the NF-κB pathway appears to be a shared characteristic, contributing to the anti-inflammatory properties of this class of compounds. This guide provides a foundational comparison to aid researchers in selecting the appropriate colchicine derivative for their specific in vitro investigations. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specificities of these compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Binding of colchicine and thiocolchicoside to human serum proteins and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. library.opentrons.com [library.opentrons.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Thiocolchicoside's Anti-Cancer Activity: A Comparative Analysis Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of thiocolchicoside's effects on various cancer cell lines. Thiocolchicoside (B1682803), a semi-synthetic derivative of colchicoside, has demonstrated significant anti-proliferative and pro-apoptotic activities across a spectrum of cancers, primarily through the downregulation of the NF-κB signaling pathway.
Comparative Efficacy of Thiocolchicoside Across Cancer Cell Lines
Thiocolchicoside has been shown to inhibit the proliferation of a diverse range of cancer cell lines, including those from leukemia, myeloma, squamous cell carcinoma, breast, colon, and kidney cancers.[1][2][3] This broad-spectrum activity highlights its potential as a versatile anti-cancer agent. In contrast, the compound shows minimal effect on normal, non-transformed cells, suggesting a degree of cancer cell specificity.[2][4]
| Cell Line Category | Specific Cell Lines | Key Effects Observed |
| Leukemia | KBM-5, Jurkat | Inhibition of proliferation, Induction of apoptosis[2][4] |
| Myeloma | U266, RPMI-8226, MM.1S | Inhibition of proliferation[2][4] |
| Squamous Cell Carcinoma | SCC4 | Inhibition of proliferation[2] |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation, Induction of apoptosis, Cell cycle arrest at G2/M phase[2][5] |
| Colon Cancer | HCT-116, Caco-2, HT-29 | Inhibition of proliferation, Suppression of colony formation[2][4] |
| Kidney Cancer | A293 | Inhibition of proliferation[2] |
| Lung Cancer | A549 | Cytotoxicity at high concentrations[4] |
| Bone Cancer (Osteoclastogenesis) | RAW 264.7 | Suppression of RANKL-induced osteoclastogenesis[6] |
| Normal (Non-Transformed) | MCF-10A (Breast Epithelial) | No significant effect on cell viability[2][4] |
Mechanism of Action: Downregulation of the NF-κB Pathway
The primary mechanism underlying thiocolchicoside's anti-cancer effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This transcription factor plays a crucial role in inflammation and tumorigenesis by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.
Thiocolchicoside intervenes at multiple points in the NF-κB cascade:[1][2]
-
Inhibition of IκBα Kinase (IKK) Activation: Prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.
-
Suppression of p65 Nuclear Translocation: By preventing IκBα degradation, thiocolchicoside ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.
This inhibition of the NF-κB pathway leads to the downregulation of various anti-apoptotic proteins, including Bcl-2, XIAP, Mcl-1, Bcl-xL, cIAP-1, cIAP-2, and cFLIP.[1][2] Concurrently, thiocolchicoside induces apoptosis, as evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1][2]
Beyond its impact on the NF-κB pathway, thiocolchicoside is also known to be a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8][9][10]
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of thiocolchicoside on cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., KBM-5, Jurkat, HCT-116) in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of thiocolchicoside (e.g., 25, 50, and 100 µmol/L) for different time points (e.g., 24, 48, and 72 hours).[2][4]
-
MTT Addition: Add 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Western Blot for Caspase-3 and PARP Cleavage)
This method detects the cleavage of key apoptotic proteins.
-
Cell Treatment: Treat cells (e.g., KBM-5) with different concentrations of thiocolchicoside (e.g., 25, 50, 75, and 100 µmol/L) for 24 hours.[2][4]
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of active NF-κB to a specific DNA probe.
-
Nuclear Extract Preparation: Treat cells with an NF-κB activator (e.g., TNF) with or without pre-incubation with thiocolchicoside. Prepare nuclear extracts from the treated cells.
-
Binding Reaction: Incubate the nuclear extracts with a 32P-labeled double-stranded NF-κB consensus oligonucleotide probe.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the experimental processes and signaling pathways discussed, the following diagrams have been generated.
Caption: General workflow for assessing thiocolchicoside's in vitro effects.
Caption: Thiocolchicoside's mechanism of action on the NF-κB signaling pathway.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
A Comparative Analysis of Coltramyl and Other Skeletal Muscle Relaxants: A Guide for Researchers
For Immediate Release
This guide offers a detailed comparative analysis of Coltramyl (thiocolchicoside) and other prominent skeletal muscle relaxants, including tizanidine (B1208945), cyclobenzaprine, and baclofen (B1667701). It is designed for researchers, scientists, and drug development professionals, providing an objective overview of their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation.
Executive Summary
Skeletal muscle relaxants are a heterogeneous class of drugs prescribed for muscle spasms and spasticity. This compound, a semi-synthetic derivative of colchicine, exerts its effects primarily through the antagonism of GABA-A receptors. In contrast, other commonly used relaxants such as tizanidine, cyclobenzaprine, and baclofen target different neurological pathways, including adrenergic, serotonergic, and GABA-B receptors, respectively. This guide synthesizes preclinical and clinical data to present a comparative view of these agents, highlighting their distinct pharmacological profiles.
Comparative Analysis of Key Skeletal Muscle Relaxants
The following sections detail the mechanism of action, available quantitative data, and side effect profiles of this compound and its comparators.
This compound (Thiocolchicoside)
-
Mechanism of Action: Thiocolchicoside (B1682803) is a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It also interacts with strychnine-sensitive glycine (B1666218) receptors, although with lower potency.[2] Its muscle relaxant properties are attributed to its ability to modulate inhibitory neurotransmission in the central nervous system.
-
Clinical Efficacy: In a multicenter, randomized, double-blind, placebo-controlled trial for acute low back pain, twice-daily administration of 4 mg intramuscular thiocolchicoside for 5 days was shown to be an efficient and safe treatment.[3] Patients receiving thiocolchicoside showed a statistically significant improvement in spontaneous pain on day 3 compared to placebo.[3] However, a systematic review and meta-analysis of randomized controlled trials concluded that while thiocolchicoside significantly reduced patient-reported low back pain, the clinical impact was very small.[4]
-
Side Effects: Common side effects can include nausea, allergies, and vasovagal reactions. There are also safety concerns regarding potential teratogenicity and chromosomal damage with prolonged use.[5]
Tizanidine
-
Mechanism of Action: Tizanidine is a centrally acting α2-adrenergic agonist.[6] Its primary site of action is the presynaptic terminals of spinal interneurons, where it inhibits the release of excitatory amino acids, thereby reducing the firing of motor neurons that cause muscle spasticity.[6]
-
Clinical Efficacy: Tizanidine has demonstrated efficacy in multiple clinical trials for acute low back pain and spasticity.[7] It is considered effective for short-term relief of acute low back pain when used as an adjunct to analgesics.[8]
-
Side Effects: Common side effects include dry mouth, somnolence, and dizziness.[8]
Cyclobenzaprine
-
Mechanism of Action: Structurally related to tricyclic antidepressants, cyclobenzaprine's muscle relaxant effect is believed to be primarily at the brainstem level.[6] It is thought to reduce tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems.[6] It also acts as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor and an antagonist at several serotonin, adrenergic, and histamine (B1213489) receptors.
-
Clinical Efficacy: Cyclobenzaprine has been extensively studied and is considered effective for short-term relief of acute low back pain.[7] It has been shown to be moderately superior to placebo for this indication.
-
Side Effects: The most common side effects are sedation and dry mouth.[9]
Baclofen
-
Mechanism of Action: Baclofen is a selective agonist of the GABA-B receptor.[5] Activation of these receptors leads to the inhibition of monosynaptic and polysynaptic reflexes at the spinal level, resulting in muscle relaxation.
-
Clinical Efficacy: Baclofen is primarily used for the treatment of spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries.[5] There is fair evidence that baclofen is effective compared to placebo in patients with spasticity.[8]
-
Side Effects: Common side effects include drowsiness, weakness, and dizziness.[5] Abrupt withdrawal can lead to seizures and hallucinations.[5]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for each muscle relaxant, focusing on receptor binding affinities and clinical trial outcomes.
| Drug | Target Receptor | Binding Affinity (IC50 / Ki) | Test System |
| This compound (Thiocolchicoside) | GABA-A Receptor | IC50: 145 nM / 0.13-0.2 µM[10][11] | Recombinant human GABA-A receptors expressed in Xenopus oocytes |
| Glycine Receptor | IC50: 47 µM | Recombinant human strychnine-sensitive glycine receptors | |
| Tizanidine | α2-Adrenergic Receptor | IC50: 48 nM (antinociceptive effect)[12] | In vivo rat model |
| α2A-Adrenergic Receptor | Mean Affinity: 55.7 nmol/L[13] | Not Specified | |
| α2B-Adrenergic Receptor | Mean Affinity: 178.0 nmol/L[13] | Not Specified | |
| α2C-Adrenergic Receptor | Mean Affinity: 120.0 nmol/L[13] | Not Specified | |
| Imidazoline vs. α2-Adrenoceptor | ~20-fold higher for Imidazoline[13] | Rat Kidney Membranes | |
| Cyclobenzaprine | 5-HT2A Receptor | Ki: 5.2 nM | CHO cell membranes expressing recombinant human receptors |
| 5-HT2C Receptor | Ki: 5.2 nM[14] | CHO cell membranes expressing recombinant human receptors | |
| α1A-Adrenergic Receptor | Ki: 5.6 nM[14] | CHO cell membranes expressing recombinant human receptors | |
| H1 Receptor | Ki: 1.3 nM[14] | CHO cell membranes expressing recombinant human receptors | |
| Baclofen | GABA-B Receptor | IC50: 0.015 µM ((R)-(-)-baclofen)[15] | Cat cerebellum |
Table 1: Receptor Binding Affinities of Skeletal Muscle Relaxants.
| Drug | Clinical Indication | Outcome Measure | Result | Reference |
| This compound (Thiocolchicoside) | Acute Low Back Pain | Spontaneous Pain (VAS) | Statistically significant improvement on Day 3 vs. Placebo | [3] |
| Tizanidine | Acute Low Back Pain / Spasticity | Roland-Morris Disability Questionnaire (RMDQ) Improvement | Mean improvement of 11.5 (95% CI 9.5-13.4) | [16] |
| Cyclobenzaprine | Acute Low Back Pain | Roland-Morris Disability Questionnaire (RMDQ) Improvement | Mean improvement of 10.1 (95% CI 8.3-12) | [16] |
| Baclofen | Spasticity | Roland-Morris Disability Questionnaire (RMDQ) Improvement | Mean improvement of 10.6 (95% CI 8.6-12.7) | [16] |
Table 2: Summary of Clinical Efficacy Data.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of these skeletal muscle relaxants.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a drug to its target receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membranes are then washed and resuspended in an assay buffer.[17][18]
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test drug.[17][18]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[13]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibition constant (Ki), which reflects the drug's binding affinity.[19]
In Vivo Muscle Relaxation Assessment in Rodents
Animal models are used to evaluate the muscle relaxant effects of a compound before clinical trials.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Test Methods:
-
Inclined Plane Test: Animals are placed on an inclined plane, and their ability to remain on the plane for a set time is observed. A drug with muscle relaxant properties will cause the animals to slide down.[20]
-
Traction Test: The animal's forepaws are placed on a horizontal wire, and the time it can hold on is measured. Muscle relaxants will decrease the holding time.[20]
-
Rotarod Test: Animals are placed on a rotating rod, and the time they can stay on the rod without falling is recorded. This test assesses motor coordination and muscle strength.
-
-
Procedure: The test drug is administered to the animals (e.g., intraperitoneally). At various time points after administration, the animals are subjected to one or more of the tests mentioned above. A control group receiving a placebo is also included for comparison.
-
Data Analysis: The performance of the drug-treated group is compared to the control group to determine the muscle relaxant efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the discussed muscle relaxants and a typical experimental workflow.
Caption: Signaling pathway of this compound (Thiocolchicoside).
Caption: Signaling pathway of Tizanidine.
Caption: Experimental workflow for in vitro receptor binding assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicenter, randomized, double-blinded, placebo-controlled trial of thiocolchicoside in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epomedicine.com [epomedicine.com]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes. | BioGRID [thebiogrid.org]
- 12. tizanidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
- 14. tonixpharma.com [tonixpharma.com]
- 15. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Relative Efficacy of Seven Skeletal Muscle Relaxants. An Analysis of Data From Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Thiocolchicoside Purity
An objective comparison of analytical methodologies for the quality control of thiocolchicoside (B1682803), a widely used muscle relaxant.
For researchers and pharmaceutical scientists, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and efficacy. Thiocolchicoside, a semi-synthetic derivative of colchicine, is a commonly prescribed muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Its therapeutic action is primarily attributed to its activity as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors.[3][4][5] However, the presence of impurities, which can arise during synthesis or degradation, can significantly impact its safety and therapeutic consistency.[2][6] This guide provides a comparative overview of analytical methods for assessing the purity of a thiocolchicoside sample, complete with experimental protocols and data.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for the quantitative analysis of thiocolchicoside and the separation of its related impurities. Its precision and sensitivity make it the gold standard for quality control in pharmaceutical laboratories.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for separating thiocolchicoside from its degradation products.[7] The following protocol is a representative example for the analysis of thiocolchicoside.
| Parameter | Condition |
| Column | C18 (250mm × 4.6mm, 5µm)[7] |
| Mobile Phase | Acetonitrile: Water (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 286 nm[7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 10 µg/mL. Filter through a 0.45 µm filter before injection.[8] |
Data Presentation: Thiocolchicoside and Its Impurities
The purity of a thiocolchicoside sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The identification of impurities is often achieved by comparing their retention times with those of known impurity standards.
| Compound | Typical Retention Time (min) | Molecular Formula | Molecular Weight ( g/mol ) |
| Thiocolchicoside | 7.787[8] | C27H33NO10S[9] | 563.6[9] |
| Impurity A (Colchicine) | Varies | C22H25NO6[9] | 399.4[9] |
| Impurity B (Thiocolchicine) | Varies | C27H33NO11[9] | 547.6[9] |
| Impurity E (N-Desacetyl-N-formyl Thiocolchicoside) | Varies | C21H23NO5S[9] | 401.5 |
| Impurity G (N-Desacetyl Thiocolchicoside) | Varies | - | - |
Note: Retention times can vary based on the specific HPLC system, column, and mobile phase composition.
Workflow for HPLC Purity Assessment
The following diagram illustrates the typical workflow for assessing the purity of a thiocolchicoside sample using HPLC.
Part 2: Comparison with Alternative Muscle Relaxants
For research and development, it is often necessary to compare the analytical profiles of a target compound with its alternatives. Tizanidine and chlorzoxazone (B1668890) are other commonly used muscle relaxants.[10][11]
Comparative Data of Muscle Relaxants
The following table provides a comparative overview of thiocolchicoside and two common alternatives.
| Parameter | Thiocolchicoside | Tizanidine | Chlorzoxazone |
| Mechanism of Action | GABA-A and glycine receptor antagonist[3][4] | α2-adrenergic agonist[12] | Acts on the spinal cord and subcortical areas of the brain |
| Primary Analytical Method | RP-HPLC[7] | RP-HPLC[13] | RP-HPLC[14] |
| Common Impurity | Colchicine, Thiocolchicine[6] | Various related substances | 2-amino-4-chlorophenol[14] |
| Typical UV λmax | 286 nm[7] | 230 nm[12] | 280 nm[14] |
Experimental Protocols for Alternatives
Tizanidine HCl HPLC Method [12][13]
-
Column: C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Acetonitrile: Phosphate Buffer (pH 3.0) (20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
Chlorzoxazone HPLC Method [14]
-
Column: C18 (250mm × 4.6mm, 5µm)
-
Mobile Phase: Water: Acetonitrile: Acetic Acid (70:30:1 v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 280 nm
Part 3: Mechanism of Action and Signaling Pathway
Understanding the mechanism of action is crucial for interpreting the biological effects of thiocolchicoside. It primarily acts as a muscle relaxant by antagonizing GABA-A and glycine receptors in the central nervous system.[3][4][15]
References
- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Thiocolchicoside Impurities | SynZeal [synzeal.com]
- 10. Muscle relaxants for non‐specific low‐back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Muscle Relaxers: List of 17 Prescription Medications [healthline.com]
- 12. Tizanidine HCl Tablet Analyzed by HPLC - AppNote [mtc-usa.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. worldmedicine.uz [worldmedicine.uz]
A Comparative Analysis of the Anti-inflammatory Effects of Thiocolchicoside and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of anti-inflammatory therapeutics, both thiocolchicoside (B1682803) and diclofenac (B195802) are prominent agents, albeit with distinct mechanisms of action. Thiocolchicoside, a semi-synthetic derivative of a natural glycoside, is primarily recognized for its muscle relaxant properties, complemented by anti-inflammatory and analgesic effects.[1] In contrast, diclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic activities.[2] This guide provides a comprehensive comparison of the anti-inflammatory effects of these two compounds, supported by experimental data and detailed methodologies, to inform preclinical and clinical research endeavors.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thiocolchicoside and diclofenac stem from their modulation of different signaling pathways.
Thiocolchicoside: The anti-inflammatory activity of thiocolchicoside is linked to its ability to modulate the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[3] Studies have shown that thiocolchicoside can inhibit the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes.[4] While its primary pharmacological action is as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) and glycine (B1666218) receptors, contributing to its muscle relaxant effects, the inhibition of the NF-κB pathway appears to be a significant contributor to its anti-inflammatory properties.[1][5]
Diclofenac: Diclofenac exerts its anti-inflammatory effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6] By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some evidence also suggests that diclofenac may have additional mechanisms of action, including the inhibition of lipoxygenase pathways and the modulation of pro-inflammatory cytokine production.[2]
Signaling Pathway Diagrams
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of the anti-inflammatory efficacy of thiocolchicoside and diclofenac.
Table 1: Preclinical Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Mean Increase in Paw Volume (mL) at 4 hours | Percentage Inhibition of Edema (%) |
| Normal Saline (Control) | 0.1 mL/100g | 0.78 ± 0.04 | - |
| Thiocolchicoside | 4 mg/kg | 0.32 ± 0.05 | 58.97 |
| Diclofenac | 10 mg/kg | 0.00 ± 0.00 | 100 |
| Thiocolchicoside + Diclofenac | 2 mg/kg + 10 mg/kg | 0.00 ± 0.00 | 100 |
Data adapted from a comparative study in Wistar rats.[3]
Table 2: Clinical Efficacy in Acute Low Back Pain (Intramuscular Injection)
| Parameter | Treatment Group | Baseline (Mean ± SD) | 1 Hour Post-injection (Mean ± SD) | 3 Hours Post-injection (Mean ± SD) |
| Pain Intensity (VAS, 0-100) | Diclofenac + Thiocolchicoside | 72.03 ± 11.72 | 45.37 ± 16.28 | 31.56 ± 15.08 |
| Diclofenac alone | 65.20 ± 12.16 | 48.98 ± 18.76 | 44.52 ± 17.33 | |
| Mobility (Finger-to-Floor Distance, cm) | Diclofenac + Thiocolchicoside | 29.53 ± 11.10 | 14.85 ± 11.37 | 9.56 ± 9.59 |
| Diclofenac alone | 24.04 ± 11.69 | 15.33 ± 11.96 | 13.12 ± 11.23 |
Data from a randomized controlled trial in patients with acute moderate-to-severe low back pain.
Table 3: Molecular Potency
| Compound | Target | IC₅₀ |
| Thiocolchicoside | GABA-A Receptor | 145 nM |
| Diclofenac | Human COX-1 | 4 nM |
| Human COX-2 | 1.3 nM |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the target's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compounds (thiocolchicoside, diclofenac, or their combination) or the vehicle (normal saline) are administered intraperitoneally 30 minutes before the induction of inflammation.
-
Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
2. Visual Analog Scale (VAS) for Pain Assessment
The VAS is a subjective measurement of pain intensity in clinical trials.
-
Tool: A 100 mm horizontal line with "no pain" at one end (0 mm) and "worst possible pain" at the other end (100 mm).
-
Procedure:
-
Patients are asked to mark a point on the line that corresponds to their current level of pain.
-
The distance from the "no pain" end to the patient's mark is measured in millimeters to give a pain score.
-
-
Application: In the cited clinical trial, VAS scores were recorded at baseline and at 1 and 3 hours after drug administration to assess the change in pain intensity.
3. Finger-to-Floor Distance
This is a clinical measure of lumbar spine flexion and hamstring flexibility, used to assess functional improvement in patients with low back pain.
-
Procedure:
-
The patient stands with feet together and knees straight.
-
The patient is instructed to bend forward as far as possible, keeping their legs straight.
-
The vertical distance between the tip of the middle finger and the floor is measured in centimeters.
-
-
Application: This measurement was taken at baseline and at 1 and 3 hours post-injection to quantify changes in mobility.
4. COX-2 Inhibition Assay (Fluorometric)
This in vitro assay is used to screen for inhibitors of the COX-2 enzyme.
-
Principle: The assay measures the fluorescence generated from the intermediate product of the COX enzyme reaction.
-
Procedure:
-
A reaction mix containing COX assay buffer, COX probe, and a cofactor is prepared.
-
The test inhibitor (e.g., diclofenac) is added to the sample wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a solvent control is also included.
-
Human recombinant COX-2 enzyme is added to the wells.
-
The reaction is initiated by adding arachidonic acid.
-
Fluorescence (Ex/Em = 535/587 nm) is measured kinetically.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition is determined, and the IC₅₀ value is calculated.
5. NF-κB Activation Assay (Western Blot)
This assay determines the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.
-
Procedure:
-
Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound (e.g., thiocolchicoside).
-
Cytoplasmic and nuclear fractions of the cells are separated.
-
The protein concentration in each fraction is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with a primary antibody specific for an NF-κB subunit (e.g., p65).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
-
Data Analysis: The amount of the NF-κB subunit in the nuclear fraction is quantified and compared between treated and untreated cells to determine the extent of inhibition of nuclear translocation.
Experimental Workflow Diagram
Conclusion
Diclofenac demonstrates potent, direct anti-inflammatory effects through the inhibition of COX enzymes, as evidenced by its high efficacy in preclinical models and its molecular potency. Thiocolchicoside, while also exhibiting anti-inflammatory properties, appears to act through a different mechanism involving the modulation of the NF-κB pathway.
Clinical data in the context of acute low back pain suggests that the combination of thiocolchicoside and diclofenac is more effective than diclofenac alone. This indicates a potential synergistic or additive effect, where diclofenac provides strong, direct anti-inflammatory and analgesic action, while thiocolchicoside contributes through its muscle relaxant effects and modulation of inflammatory signaling pathways. For researchers and drug development professionals, these findings highlight the potential benefits of combination therapies that target multiple pathways in the inflammatory cascade. Further research into the specific molecular interactions and dose-response relationships of thiocolchicoside's anti-inflammatory effects will be valuable in optimizing its therapeutic use, both as a monotherapy and in combination with other agents.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synergistic action of diclofenac with endotoxin-mediated inflammation exacerbates intestinal injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of nimesulide and sodium diclofenac on interleukin-6, interleukin-8, proteoglycans and prostaglandin E2 production by human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Thiocolchicoside: A Statistical and Mechanistic Comparison
A Deep Dive into the Clinical Trial Landscape and Molecular Pathways of a Widely Used Muscle Relaxant
For researchers, scientists, and drug development professionals navigating the complexities of musculoskeletal therapeutics, a thorough understanding of the comparative efficacy and underlying mechanisms of available agents is paramount. This guide provides a comprehensive statistical analysis of thiocolchicoside's performance in clinical trials against placebo and other muscle relaxants, supported by detailed experimental protocols and a visualization of its key signaling pathways.
Comparative Efficacy in Clinical Trials
Thiocolchicoside (B1682803) has been extensively studied for its efficacy in treating painful muscle contractures, particularly in the context of acute low back pain. To provide a clear quantitative comparison, the following tables summarize the findings from key randomized controlled trials (RCTs).
Table 1: Thiocolchicoside vs. Placebo in Acute Low Back Pain
| Outcome Measure | Thiocolchicoside Group | Placebo Group | p-value | Study |
| Pain on Visual Analog Scale (VAS) - Day 3 | Statistically significant improvement | Less improvement | <0.001 | Tüzün et al.[1] |
| Hand-to-Floor Distance (cm) - Day 5 | Significant decrease | Less decrease | <0.0005 | Tüzün et al.[1] |
| Muscle Spasm Intensity - Day 5 | Significant decrease | Less decrease | <0.0005 | Tüzün et al.[1] |
| Patient's Global Evaluation (Very Good/Good) | 76.8% | Significantly lower | <0.0005 | Tüzün et al.[1] |
| Paracetamol Consumption | Significantly lower | Higher | <0.001 | Tüzün et al.[1] |
Table 2: Thiocolchicoside vs. Other Muscle Relaxants
| Comparator | Outcome Measure | Thiocolchicoside Result | Comparator Result | p-value | Study |
| Tizanidine (B1208945) | Pain on VAS - Day 7 | 3.5 ± 1.4 | 3.2 ± 1.5 | 0.52 | European Journal of Cardiovascular Medicine[2] |
| Roland-Morris Disability Questionnaire (RMDQ) - Day 7 | 6.8 ± 2.4 | 6.3 ± 2.5 | 0.36 | European Journal of Cardiovascular Medicine[2] | |
| Adverse Events (Overall) | 22% | 24% | 0.74 | European Journal of Cardiovascular Medicine[2] | |
| Chlorzoxazone (B1668890) | Pain Intensity Reduction (%) - Day 7 | 59.7% ± 12.3% | 56.3% ± 11.5% | 0.453 | Nepal Journals Online[3] |
| Mean Pain Intensity - Day 7 | 2.9 ± 1.1 | 3.1 ± 1.2 | NS | Nepal Journals Online[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the clinical trials to ensure reproducibility and critical evaluation of the findings.
Multicenter, Randomized, Double-Blinded, Placebo-Controlled Trial of Thiocolchicoside in Acute Low Back Pain (Tüzün et al.)[1]
-
Objective: To evaluate the efficacy of intramuscular thiocolchicoside compared to placebo in patients with acute low back pain.
-
Patient Population: Hospitalized patients with acute low back pain.
-
Inclusion Criteria: Patients suffering from acute low back pain.
-
Exclusion Criteria: Not specified in the provided abstract.
-
Intervention:
-
Thiocolchicoside Group: 4 mg/2 ml intramuscular injection twice daily for 5 days.
-
Placebo Group: Placebo injection twice daily for 5 days.
-
-
Outcome Measures:
-
Primary: Spontaneous pain at rest assessed by a Visual Analog Scale (VAS).
-
Secondary:
-
Hand-to-Floor Distance: Patients were instructed to bend forward as far as possible without bending their knees, and the distance from the fingertips to the floor was measured.[4]
-
Muscle Spasm Intensity: Determined by palpation by the investigator.
-
Patient's Global Evaluation: Patients rated the treatment as "very good," "good," "moderate," "poor," or "very poor."
-
Analgesic (Paracetamol) Consumption: The total number of paracetamol tablets taken as rescue medication was recorded.
-
-
Comparative Study of Tizanidine and Thiocolchicoside in Musculoskeletal Pain (European Journal of Cardiovascular Medicine)[2]
-
Objective: To compare the efficacy and safety of tizanidine and thiocolchicoside in managing musculoskeletal pain.
-
Patient Population: 100 participants with musculoskeletal pain.
-
Intervention:
-
Tizanidine Group (n=50): Dosage not specified.
-
Thiocolchicoside Group (n=50): Dosage not specified.
-
-
Outcome Measures:
-
Pain Severity: Assessed using a Visual Analog Scale (VAS).[5]
-
Functional Disability: Measured by the Roland-Morris Disability Questionnaire (RMDQ).
-
Safety: Assessed by recording adverse events.
-
Comparative Study of Thiocolchicoside and Chlorzoxazone in Acute Musculoskeletal Pain (Nepal Journals Online)[3][6]
-
Objective: To compare the efficacy and safety of thiocolchicoside and chlorzoxazone in patients with acute musculoskeletal pain.
-
Patient Population: 50 patients with acute musculoskeletal pain.
-
Intervention:
-
Thiocolchicoside Group: 8 mg thrice daily for 7 days.
-
Chlorzoxazone Group: 500 mg thrice daily for 7 days.
-
-
Outcome Measures:
-
Primary: Change in pain intensity from baseline to Day 7, assessed using a Visual Analog Scale (VAS).
-
Secondary:
-
Percentage reduction in pain intensity.
-
Incidence of adverse events.
-
-
Signaling Pathways
Thiocolchicoside exerts its effects through modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Conclusion
The compiled data from numerous clinical trials indicates that thiocolchicoside is an effective muscle relaxant for acute low back pain, demonstrating superiority over placebo in pain reduction and functional improvement.[1] When compared to other muscle relaxants such as tizanidine and chlorzoxazone, thiocolchicoside exhibits comparable efficacy in pain relief.[2][3] The choice between these agents may therefore be guided by their respective side-effect profiles and patient-specific factors.
Mechanistically, thiocolchicoside's effects are attributed to its interaction with the GABA-A receptor and its inhibition of the pro-inflammatory NF-κB pathway. This dual action provides a strong rationale for its use in conditions characterized by both muscle spasm and inflammation.
This guide serves as a valuable resource for researchers and clinicians, offering a consolidated view of the evidence supporting the use of thiocolchicoside and a deeper understanding of its molecular interactions. Further well-designed, head-to-head comparative trials are warranted to delineate the nuanced differences between various muscle relaxants and to optimize therapeutic strategies for musculoskeletal disorders.
References
- 1. Multicenter, randomized, double-blinded, placebo-controlled trial of thiocolchicoside in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Safety and Efficacy of Tizanidine and Thiocolchicoside in Musculoskeletal Pain | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. nepjol.info [nepjol.info]
- 4. physicaltherapyweb.com [physicaltherapyweb.com]
- 5. painclinics.com [painclinics.com]
Unraveling the Enigma of Thiocolchicoside's GABAergic Activity: An In Vivo Comparative Guide
Thiocolchicoside (B1682803), a widely prescribed muscle relaxant, presents a paradoxical pharmacological profile. While its clinical efficacy suggests a mechanism involving the enhancement of GABAergic inhibition, robust in vivo evidence paints a contrasting picture, revealing it as a competitive antagonist of GABA-A receptors with proconvulsant properties. This guide provides a comprehensive in vivo comparison of thiocolchicoside with the classical GABA-A receptor positive allosteric modulator, diazepam, and the selective GABA-B receptor agonist, baclofen, to elucidate its true GABAergic activity for researchers, scientists, and drug development professionals.
This comparative analysis delves into key in vivo experimental data, focusing on motor coordination and seizure threshold modulation. By juxtaposing the effects of these three compounds, this guide aims to provide a clear, evidence-based understanding of thiocolchicoside's complex interactions with the GABAergic system.
Unveiling the Contradiction: Muscle Relaxation vs. Proconvulsant Effects
The primary clinical application of thiocolchicoside is to alleviate muscle spasms, an effect traditionally associated with the potentiation of GABAergic neurotransmission, the main inhibitory pathway in the central nervous system. However, several in vivo studies have challenged this assumption, demonstrating that thiocolchicoside can induce seizures, an effect diametrically opposed to GABAergic enhancement.[1] This paradox lies at the heart of the ongoing scientific debate surrounding its mechanism of action.
Recent electrophysiological and in vivo research strongly indicates that thiocolchicoside acts as a competitive antagonist at GABA-A receptors.[1] This antagonistic action is believed to underlie its proconvulsant activity. In contrast, its muscle relaxant properties are now hypothesized to be mediated through a distinct, non-GABAergic pathway, possibly involving glycine (B1666218) receptors.
Comparative In Vivo Performance: Motor Coordination
To assess the muscle relaxant and motor coordination effects of thiocolchicoside in comparison to established GABAergic modulators, the rotarod test is a standard in vivo assay. This test measures the ability of an animal, typically a rat or mouse, to maintain balance on a rotating rod, with a shorter latency to fall indicating impaired motor coordination and/or muscle relaxation.
A comparative study in Wistar rats evaluated the effects of thiocolchicoside and diazepam on motor coordination using the rotarod apparatus. The results, summarized in the table below, demonstrate that both compounds induce a dose-dependent decrease in the time spent on the rotarod, indicative of muscle relaxation and motor impairment.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Retention Time (seconds) ± SD |
| Control (Saline) | - | 180 ± 15.2 |
| Thiocolchicoside | 2 | 155 ± 12.8 |
| Thiocolchicoside | 4 | 128 ± 11.5 |
| Diazepam | 3 | 110 ± 9.7 |
| Thiocolchicoside + Diazepam | 2 + 3 | 95 ± 8.9 |
Data adapted from a comparative study on Wistar rats.
While both drugs demonstrated muscle relaxant properties, diazepam, a known GABA-A receptor positive allosteric modulator, exhibited a more pronounced effect on motor coordination at the tested dose compared to thiocolchicoside. Interestingly, the combination of thiocolchicoside and diazepam resulted in a greater impairment of motor coordination, suggesting a potential additive or synergistic effect, the mechanism of which requires further investigation in the context of thiocolchicoside's antagonistic profile at GABA-A receptors.
Comparative In Vivo Performance: Seizure Threshold Modulation
The proconvulsant nature of thiocolchicoside can be quantitatively assessed using chemoconvulsant-induced seizure models, such as the pentylenetetrazol (PTZ) seizure threshold test. In this assay, the dose of PTZ required to induce seizures is determined. A lower dose indicates a proconvulsant effect, while a higher dose suggests an anticonvulsant action.
In vivo studies have consistently demonstrated that thiocolchicoside possesses proconvulsant properties, lowering the threshold for seizures. Conversely, diazepam, by enhancing GABA-A receptor function, is a potent anticonvulsant and effectively raises the seizure threshold. Baclofen, acting on GABA-B receptors, has also been shown to possess anticonvulsant properties, although its mechanism and efficacy profile differ from that of diazepam.
| Compound | Primary GABAergic Target | Effect on Seizure Threshold | In Vivo Evidence |
| Thiocolchicoside | GABA-A Receptor Antagonist | Decreases | Shown to induce convulsions and lower the threshold for chemically induced seizures.[1] |
| Diazepam | GABA-A Receptor Positive Allosteric Modulator | Increases | A well-established anticonvulsant used to treat various seizure disorders. |
| Baclofen | GABA-B Receptor Agonist | Increases | Demonstrates anticonvulsant effects in various animal models of epilepsy. |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of a substance on motor coordination and balance in rodents.
Apparatus: A rotating rod, typically with a diameter of 3-7 cm for rats, with adjustable speed. The apparatus is equipped with sensors to automatically record the latency to fall.
Procedure:
-
Acclimatization: Animals are acclimatized to the testing room for at least one hour before the experiment.
-
Training: Animals are trained on the rotarod at a constant low speed (e.g., 5 rpm) for a set period (e.g., 5 minutes) for one or more days prior to testing to establish a baseline performance.
-
Drug Administration: Animals are administered the test compound (thiocolchicoside, diazepam, baclofen, or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), each animal is placed on the rotarod, and the rod is set to rotate at a fixed speed or an accelerating speed.
-
Data Collection: The latency to fall from the rod is recorded for each animal. The trial is typically terminated after a cut-off time (e.g., 300 seconds) if the animal does not fall.
-
Analysis: The mean latency to fall for each treatment group is calculated and compared to the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Pentylenetetrazol (PTZ) Seizure Threshold Test
Objective: To determine the dose of PTZ required to induce seizures and to assess the proconvulsant or anticonvulsant effect of a test compound.
Apparatus: Syringe pump for intravenous infusion, observation chambers.
Procedure:
-
Animal Preparation: Animals are acclimatized to the testing environment. For intravenous infusion, a tail vein catheter may be implanted.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the PTZ challenge.
-
PTZ Infusion: A solution of PTZ is infused intravenously at a constant rate.
-
Observation: Animals are closely observed for the onset of different seizure endpoints, such as myoclonic jerks, clonic seizures, and tonic-clonic seizures.
-
Data Collection: The time to the onset of each seizure endpoint is recorded. The dose of PTZ infused at the time of seizure onset is then calculated.
-
Analysis: The mean PTZ dose required to induce seizures in each treatment group is compared to the control group. A significant decrease in the required PTZ dose indicates a proconvulsant effect, while a significant increase indicates an anticonvulsant effect.
Signaling Pathways and Experimental Workflow
Figure 1: Simplified signaling pathway of GABA-A receptor modulation.
Figure 2: Experimental workflow for in vivo validation.
Conclusion
The in vivo evidence strongly supports the classification of thiocolchicoside as a GABA-A receptor antagonist. Its muscle relaxant effects, therefore, are likely mediated by a different, non-GABAergic mechanism. This is in stark contrast to diazepam, a classical GABA-A receptor positive allosteric modulator that exhibits both muscle relaxant and potent anticonvulsant properties. Baclofen, acting via GABA-B receptors, provides a further point of comparison, highlighting the distinct pharmacological profiles arising from modulation of different components of the GABAergic system.
For researchers and drug development professionals, this comparative guide underscores the importance of a multi-faceted in vivo approach to fully characterize the pharmacological activity of a compound. The paradoxical nature of thiocolchicoside serves as a compelling case study, demonstrating that clinical observations must be rigorously interrogated with detailed preclinical in vivo and in vitro studies to accurately define a drug's mechanism of action. This nuanced understanding is critical for both the safe and effective use of existing drugs and the development of novel therapeutics targeting the GABAergic system.
References
Head-to-Head Comparison: Coltramyl (Thiocolchicoside) vs. Tizanidine
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of skeletal muscle relaxants, Coltramyl (thiocolchicoside) and tizanidine (B1208945) represent two distinct pharmacological classes, each with a unique mechanism of action and clinical profile. This guide provides an in-depth, head-to-head comparison of these agents, presenting quantitative data from comparative studies, detailed experimental methodologies, and visual representations of their signaling pathways to inform research and drug development efforts.
Executive Summary
Tizanidine, a centrally acting α2-adrenergic agonist, generally demonstrates greater efficacy in reducing muscle spasm and pain compared to thiocolchicoside (B1682803).[1] However, this comes at the cost of a higher incidence of central nervous system side effects, notably drowsiness and dizziness.[1][2] Thiocolchicoside, a semi-synthetic derivative of a natural glycoside, acts as a competitive GABA-A receptor antagonist and glycine (B1666218) receptor agonist. While it may be slightly less potent in its muscle relaxant effects, it is often better tolerated, with a lower incidence of sedative effects.[3] The choice between these two agents in a clinical or developmental context is therefore a balance between desired efficacy and tolerability profile.
Chemical and Pharmacological Profile
| Feature | This compound (Thiocolchicoside) | Tizanidine |
| Chemical Name | N-[(7S)-3-(β-D-glucopyranosyloxy)-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine |
| Molecular Formula | C27H33NO10S | C9H8ClN5S |
| Mechanism of Action | Competitive GABA-A receptor antagonist; Glycine receptor agonist | Central α2-adrenergic receptor agonist |
| Primary Indications | Adjunctive treatment of painful muscle contractures in acute spinal pathology | Management of spasticity |
Comparative Efficacy from Clinical Trials
Clinical studies directly comparing thiocolchicoside and tizanidine have provided valuable quantitative data on their relative efficacy in treating conditions such as acute low back pain.
Table 1: Reduction in Pain Intensity (Visual Analogue Scale - VAS)
| Study | Treatment Group | Baseline VAS (Mean ± SD) | VAS at Day 3 (Mean ± SD) | VAS at Day 7 (Mean ± SD) | p-value (Day 7) |
| European Journal of Cardiovascular Medicine[1] | Tizanidine | 7.6 ± 1.2 | 4.2 ± 1.0 | 2.1 ± 0.9 | 0.011 |
| Thiocolchicoside | 7.5 ± 1.1 | 4.6 ± 1.1 | 2.7 ± 1.0 | ||
| European Journal of Cardiovascular Medicine[2] | Tizanidine | 7.6 ± 1.2 | N/A | 3.2 ± 1.5 | 0.52 |
| Thiocolchicoside | 7.5 ± 1.1 | N/A | 3.5 ± 1.4 |
VAS scores are typically measured on a 0-10 or 0-100 scale, where higher scores indicate greater pain intensity.
Table 2: Muscle Spasm Relief
| Study | Treatment Group | Assessment Method | Baseline Score (Mean ± SD) | Score at Day 7 (Mean ± SD) | p-value (Day 7) |
| European Journal of Cardiovascular Medicine[1] | Tizanidine | Modified Ashworth Scale | N/A | 0.8 ± 0.4 | 0.027 |
| Thiocolchicoside | Modified Ashworth Scale | N/A | 1.1 ± 0.5 |
The Modified Ashworth Scale is a clinical tool used to assess muscle tone, with higher scores indicating more severe spasticity.
Comparative Safety and Tolerability
The adverse effect profiles of tizanidine and thiocolchicoside differ significantly, primarily in the incidence of central nervous system versus gastrointestinal side effects.
Table 3: Frequency of Common Adverse Events
| Adverse Event | Tizanidine (%) | Thiocolchicoside (%) |
| Drowsiness/Somnolence | 16 - 18 | 6 |
| Dry Mouth | 10 | N/A |
| Dizziness | 14 | 2 |
| Gastrointestinal Upset/Nausea | N/A | 8 - 12 |
| Abdominal Discomfort | N/A | 10 |
Data compiled from multiple clinical studies.[1][2]
Pharmacokinetic Parameters
Table 4: Key Pharmacokinetic Properties
| Parameter | This compound (Thiocolchicoside) | Tizanidine |
| Bioavailability | ~25% (oral) | ~40% (oral)[4] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (for active metabolite)[5] | ~1-2 hours |
| Plasma Protein Binding | N/A | ~30%[6] |
| Metabolism | Intestinal and hepatic; forms an active metabolite (SL18.0740) and an inactive metabolite (SL59.0955)[5] | Extensive hepatic metabolism via CYP1A2 to inactive metabolites[6] |
| Elimination Half-life | 1.5 hours (IM); 7.3 hours for active metabolite (oral)[7] | ~2.5 hours |
| Primary Route of Excretion | Feces (79%), Urine (20%)[5] | Urine |
Mechanisms of Action and Signaling Pathways
Tizanidine: α2-Adrenergic Agonism
Tizanidine exerts its muscle relaxant effects by acting as an agonist at α2-adrenergic receptors in the central nervous system. This interaction initiates a signaling cascade that ultimately reduces the release of excitatory amino acids in the spinal cord, leading to a decrease in motor neuron excitability and muscle tone.
This compound (Thiocolchicoside): Dual Action on Inhibitory Receptors
Thiocolchicoside's mechanism is more complex, involving interactions with two key inhibitory neurotransmitter systems. It acts as a competitive antagonist at GABA-A receptors and as an agonist at glycine receptors. This dual action modulates neuronal inhibition, contributing to its muscle relaxant effects.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity (Thiocolchicoside)
Objective: To determine the binding affinity of thiocolchicoside to the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a buffered sucrose (B13894) solution (0.32 M sucrose, pH 7.4) at 4°C.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared brain membranes with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol).
-
Add increasing concentrations of unlabeled thiocolchicoside to compete with the radioligand for binding.
-
Define non-specific binding using a high concentration of unlabeled GABA.
-
Incubate the mixture at 4°C for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of thiocolchicoside.
-
Calculate the IC50 (concentration of thiocolchicoside that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for α2-Adrenergic Receptor Agonism (Tizanidine)
Objective: To quantify the functional agonism of tizanidine at the α2-adrenergic receptor by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the human α2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency in a suitable medium.
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.
-
Add varying concentrations of tizanidine to the cells and incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of tizanidine.
-
Determine the EC50 value (concentration of tizanidine that produces 50% of its maximal inhibitory effect) from the dose-response curve.
-
In Vivo Assessment of Muscle Relaxation in an Animal Model
Objective: To evaluate the muscle relaxant properties of thiocolchicoside and tizanidine in a preclinical model.
Methodology:
-
Animal Model:
-
Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
-
Experimental Setup:
-
Anesthetize the animal and secure it to a platform.
-
Use a device to measure the resistance of a specific muscle group (e.g., gastrocnemius) to passive stretching or to record the force generated during electrically induced muscle contraction.
-
-
Procedure:
-
Establish a baseline measurement of muscle tone or contractile force.
-
Administer a single dose of thiocolchicoside, tizanidine, or vehicle control (e.g., via intraperitoneal injection).
-
Record the muscle response at various time points after drug administration.
-
-
Data Analysis:
-
Calculate the percentage change in muscle tone or contractile force from baseline for each treatment group.
-
Compare the effects of thiocolchicoside and tizanidine to the vehicle control and to each other using appropriate statistical tests.
-
Conclusion
The choice between this compound (thiocolchicoside) and tizanidine for therapeutic use or further development necessitates a careful consideration of their distinct pharmacological profiles. Tizanidine offers robust efficacy in reducing spasticity and muscle pain, which is supported by its well-defined mechanism of action as a central α2-adrenergic agonist.[1] However, its utility can be limited by its sedative side effects.[1][2] Conversely, thiocolchicoside provides a muscle relaxant effect with a lower incidence of sedation, but its overall efficacy may be more modest.[3] Its complex mechanism, involving both GABA-A and glycine receptors, presents an interesting area for further investigation. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and drug development professionals to objectively evaluate these two agents and inform future studies in the field of muscle relaxants.
References
- 1. Comparative Study of Efficacy and Safety of Tizanidine Versus Thiocolchicoside in the Management of Acute Low Back Pain in Orthopaedic Patients | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Comparison of the Safety and Efficacy of Tizanidine and Thiocolchicoside in Musculoskeletal Pain | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Assessment of efficacy and psychomotor performances of thiocolchicoside and tizanidine in patients with acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tizanidine: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of randomized controlled trials on thiocolchicoside
A Meta-Analysis of Randomized Controlled Trials on Thiocolchicoside (B1682803) for Musculoskeletal Pain
Thiocolchicoside is a semi-synthetic muscle relaxant derived from colchicoside, a natural compound found in the plant Gloriosa superba.[1][2] It is widely used in the treatment of painful muscle spasms associated with various musculoskeletal conditions, particularly acute low back pain.[3][4] This guide provides a comparative meta-analysis of randomized controlled trials (RCTs) evaluating the efficacy and safety of thiocolchicoside against placebo and other active treatments.
Mechanism of Action
Thiocolchicoside's primary mechanism of action involves its function as a competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][6][7] It also demonstrates an affinity for strychnine-sensitive glycine (B1666218) receptors.[1][8] By modulating these inhibitory neurotransmitter systems in the central nervous system, particularly the spinal cord and brainstem, thiocolchicoside reduces muscle contractures and promotes muscle relaxation.[6][8] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.[8]
Efficacy of Thiocolchicoside in Acute Low Back Pain: A Meta-Analysis
A recent systematic review and meta-analysis of eight RCTs, encompassing 1397 patients, evaluated the efficacy of thiocolchicoside for musculoskeletal pain, with seven of these trials focusing on acute low back pain.[2][9][10] The primary outcome measured was the reduction in pain intensity on a Visual Analogue Scale (VAS).
The meta-analysis revealed a statistically significant, albeit small, reduction in patient-reported low back pain with thiocolchicoside compared to placebo or no treatment.[2][9] After 2-3 days of treatment, the pooled mean difference (MD) in VAS score was -0.49 (95% CI: -0.90 to -0.09).[9][10] After 5-7 days, the summary MD was -0.82 (95% CI: -1.46 to -0.18).[9][10] However, the authors noted that the clinical impact was minimal as the pooled effect estimates were below the minimally important difference (MID) of 1 point on a 10-point VAS scale.[2][9] The overall certainty of the evidence was rated as very low due to a high risk of bias in the included studies.[2][9]
Table 1: Meta-Analysis of Thiocolchicoside vs. Control for Acute Low Back Pain
| Time Point | Number of Studies (Patients) | Mean Difference in VAS Score (95% CI) | Certainty of Evidence |
| 2-3 Days | 4 (801) | -0.49 (-0.90 to -0.09)[4] | Very Low[2] |
| 5-7 Days | 6 (1172) | -0.82 (-1.46 to -0.18)[4] | Very Low[2] |
Experimental Protocols: Meta-Analysis Methodology
The systematic reviews and meta-analyses included in this guide generally followed the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.[11]
The general methodology involved:
-
Literature Search: A comprehensive search of multiple databases (e.g., PubMed, Scopus) to identify relevant RCTs.[9][11]
-
Study Selection: Inclusion of RCTs comparing thiocolchicoside to placebo, no treatment, or other active therapies.[9][11]
-
Data Extraction: Independent extraction of data on study characteristics, interventions, and outcomes.[12]
-
Risk of Bias Assessment: Evaluation of the methodological quality of the included trials using tools like the Cochrane Risk of Bias tool.[11]
-
Data Synthesis: Pooling of data using a random-effects model to calculate summary statistics such as mean differences for continuous outcomes.[12]
Comparison with Other Muscle Relaxants
Several studies have compared thiocolchicoside with other centrally acting muscle relaxants, such as tizanidine (B1208945) and chlorzoxazone (B1668890).
-
Thiocolchicoside vs. Tizanidine: The evidence is mixed. One study on acute low back pain found tizanidine to be more effective in reducing pain and muscle spasm by day 7, though it was associated with more drowsiness and dry mouth.[13] Another study found both drugs to be equally effective in managing musculoskeletal pain.[14] A third study concluded that thiocolchicoside is at least as effective as tizanidine for acute low back pain but has the advantage of being devoid of sedative effects.[15]
-
Thiocolchicoside vs. Chlorzoxazone: In a study on patients with muscle spasm associated with low back pain, both drugs were found to be effective. While chlorzoxazone showed a statistically significant greater reduction in the mean pain score by day 7, the overall efficacy was not significantly different between the two groups.
Table 2: Comparison of Thiocolchicoside with Other Muscle Relaxants
| Comparison | Condition | Key Efficacy Findings | Key Safety Findings |
| Tizanidine | Acute Low Back Pain | Mixed results: One study favored tizanidine for pain reduction[13]; others found equal efficacy[14] or favored thiocolchicoside due to lack of sedation[15]. | Tizanidine associated with a higher incidence of drowsiness and dry mouth.[13][15] |
| Chlorzoxazone | Low Back Pain with Muscle Spasm | Both effective; chlorzoxazone showed a greater reduction in mean pain score by day 7, but overall efficacy was not statistically different. | Both well-tolerated; usual gastrointestinal side effects reported. |
Combination Therapy with NSAIDs
Thiocolchicoside is frequently co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) to target both muscle spasm and inflammation.[16][17]
A systematic review of seven studies involving 1137 subjects concluded that combination therapy with parenteral thiocolchicoside and an NSAID significantly reduced pain intensity and improved functional outcomes compared to NSAID monotherapy.[16][18] Patients receiving the combination were significantly more likely to achieve clinically meaningful pain relief without a significant increase in adverse events.[16] Another systematic review focusing on the diclofenac-thiocolchicoside combination found it demonstrated promising efficacy for acute low back pain, though noted that there was no clear evidence of its clinical superiority over other available treatments due to study heterogeneity and potential biases.[11][19]
Table 3: Efficacy of Thiocolchicoside and NSAID Combination Therapy
| Comparison | Outcome Measures | Key Findings |
| Thiocolchicoside + NSAID vs. NSAID Monotherapy | Pain Intensity (SMD) | -1.33 (P < 0.001) in favor of combination therapy.[16] |
| Functional Improvement (SMD) | -1.08 (P < 0.001) in favor of combination therapy.[16] | |
| Patient Satisfaction (OR) | 10.14 (P < 0.001) in favor of combination therapy.[18] | |
| Adverse Events (OR) | No significant difference in mild/moderate AEs (OR = 1.30, P = 0.378).[16] |
Conclusion
Meta-analyses of randomized controlled trials indicate that thiocolchicoside provides a statistically significant, though clinically small, benefit in reducing pain for patients with acute low back pain when compared to placebo. The certainty of this evidence is very low. When used in combination with NSAIDs, thiocolchicoside appears to enhance analgesic efficacy and functional improvement without a significant increase in adverse events.[16][18] Comparisons with other muscle relaxants like tizanidine yield mixed results, with a potential advantage for thiocolchicoside being its lower incidence of sedative side effects.[15] Given the safety concerns raised by the European Medicines Agency, a careful risk-benefit analysis is warranted for its use in clinical practice.[2][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of thiocolchicoside for acute non-specific (musculoskeletal) low back pain | Parfenov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 4. Efficacy of Thiocolchicoside for Musculoskeletal Pain Management: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]
- 8. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 9. Efficacy of Thiocolchicoside for Musculoskeletal Pain Management: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of the Combination of Diclofenac and Thiocolchicoside in the Treatment of Low Back Pain and Other Conditions: Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Efficacy and Safety of Tizanidine Versus Thiocolchicoside in the Management of Acute Low Back Pain in Orthopaedic Patients | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 14. Comparison of the Safety and Efficacy of Tizanidine and Thiocolchicoside in Musculoskeletal Pain | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 15. Assessment of efficacy and psychomotor performances of thiocolchicoside and tizanidine in patients with acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic efficacy of thiocolchicoside-nonsteroidal anti-inflammatory drug combination in pain management: A systematic review and cross-sectional real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of the Combination of Diclofenac and Thiocolchicoside in the Treatment of Low Back Pain and Other C… [ouci.dntb.gov.ua]
- 18. wjgnet.com [wjgnet.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Coltramyl® (Thiocolchicoside) in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Coltramyl® (active ingredient: Thiocolchicoside). Adherence to these protocols is critical to ensure personnel safety and environmental protection, reflecting best practices in laboratory chemical handling.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound®. According to safety data sheets (SDS), Thiocolchicoside is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 1): Causes damage to organs through prolonged or repeated exposure.[1]
Due to these potential health risks, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound® waste.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Impervious, chemical-resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory Protection | For bulk quantities or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2] |
Segregation and Collection of this compound® Waste
Proper segregation of chemical waste is a foundational step in safe disposal. Follow these procedures for collecting this compound® waste:
-
Original Containers: Whenever possible, leave waste chemicals in their original containers.
-
Dedicated Waste Container: If transferring from multiple smaller containers, use a clearly labeled, dedicated waste container for "this compound® (Thiocolchicoside) Waste." Do not mix with other waste streams.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound® / Thiocolchicoside"), and the associated hazard pictograms (e.g., skull and crossbones, health hazard).
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound® is through a licensed hazardous waste management company. Under no circumstances should this compound® be disposed of in standard trash or flushed down the drain.[1][3]
Experimental Workflow for Disposal
References
Essential Safety and Handling Guide for Coltramyl (Thiocolchicoside)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Coltramyl (active ingredient: Thiocolchicoside). Adherence to these procedures is essential to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn.[1][2][3] Protective clothing is also recommended.[4] |
| Respiratory Protection | For operations generating dust, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended.[5] |
Emergency Procedures and First Aid
Immediate and appropriate response in case of accidental exposure is critical. The following table outlines the initial first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, provide oxygen.[4] If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water.[5][7] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water and give them two glasses of water to drink.[1] Never give anything by mouth to an unconscious person.[5][7] Call a poison control center or seek immediate medical attention.[1][2] |
Spill and Disposal Protocols
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel : Keep unnecessary personnel away from the spill area.[5][7]
-
Ensure Ventilation : Use adequate ventilation to control dust.
-
Personal Protection : Wear appropriate PPE as detailed above, including respiratory protection.
-
Containment and Clean-up :
-
Decontamination : Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan:
This compound and its waste materials must be disposed of as hazardous waste.
-
Waste Containers : Use properly labeled, sealed containers for all this compound waste.
-
Disposal Method : Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3] Do not allow the product to enter drains or sewer systems.[1][6]
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. THIOCOLCHICOSIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
